molecular formula C8H8O5 B1580865 Methyl 2,4,6-trihydroxybenzoate CAS No. 3147-39-5

Methyl 2,4,6-trihydroxybenzoate

Cat. No.: B1580865
CAS No.: 3147-39-5
M. Wt: 184.15 g/mol
InChI Key: AQDIJIAUYXOCGX-UHFFFAOYSA-N
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Description

Methyl 2,4,6-trihydroxybenzoate is a hydroxybenzoic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,4,6-trihydroxybenzoate
Source PubChem
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InChI

InChI=1S/C8H8O5/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDIJIAUYXOCGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062867
Record name Benzoic acid, 2,4,6-trihydroxy-, methyl ester
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Molecular Weight

184.15 g/mol
Source PubChem
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Physical Description

Solid
Record name Methyl 2,4,6-trihydroxybenzoate
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CAS No.

3147-39-5
Record name Methyl 2,4,6-trihydroxybenzoate
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Record name Methyl 2,4,6-trihydroxybenzoate
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Record name Benzoic acid, 2,4,6-trihydroxy-, methyl ester
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Record name Benzoic acid, 2,4,6-trihydroxy-, methyl ester
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Record name Methyl 2,4,6-trihydroxybenzoate
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Record name METHYL 2,4,6-TRIHYDROXYBENZOATE
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Record name Methyl 2,4,6-trihydroxybenzoate
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Melting Point

174 - 176 °C
Record name Methyl 2,4,6-trihydroxybenzoate
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Methyl 2,4,6-Trihydroxybenzoate: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,4,6-trihydroxybenzoate is a phenolic compound of interest due to its potential antioxidant, lipid-lowering, and anticancer activities.[1] This technical guide provides a comprehensive overview of the known natural sources of this compound and its precursor, 2,4,6-trihydroxybenzoic acid. While detailed, peer-reviewed isolation protocols for the methyl ester are scarce in scientific literature, this document outlines a generalized, robust methodology for its extraction and purification from plant material, based on established phytochemical techniques. This guide also includes a summary of its biological activities to provide context for its relevance in research and drug development.

Introduction

This compound is a derivative of 2,4,6-trihydroxybenzoic acid, a compound found in various plant species. The presence of multiple hydroxyl groups on the benzene (B151609) ring suggests strong antioxidant potential, which is a key area of investigation for its biological activities. Understanding its natural distribution and developing efficient isolation protocols are crucial first steps for further pharmacological and toxicological evaluation.

Natural Sources

Direct evidence for the widespread natural occurrence of this compound is limited. However, its precursor, 2,4,6-trihydroxybenzoic acid, has been identified in several plant species, most notably in high concentrations in the common onion (Allium cepa).

Table 1: Natural Sources of 2,4,6-Trihydroxybenzoic Acid (Precursor to this compound)

Plant SpeciesFamilyPlant PartCompound DetectedReference
Allium cepaAmaryllidaceaeBulb, Skin2,4,6-Trihydroxybenzoic acid

It is important to note that while the acid precursor is present, the occurrence of the methyl ester can be a result of enzymatic or non-enzymatic esterification within the plant tissue or during post-harvest processing. One source explicitly states the isolation of this compound from onion skin, although the detailed methodology was not provided in the available literature.

Biological Activities and Potential Applications

This compound has been reported to exhibit several biological activities that make it a compound of interest for further investigation:

  • Antioxidant Activity: The phenolic structure allows it to act as a free radical scavenger, which is a common mechanism for cellular protection against oxidative stress.

  • Lipid-Lowering Activity: Preliminary studies suggest a potential role in modulating lipid metabolism.[1]

  • Anticancer Activity: The compound has been associated with potential anticancer properties, a significant area for drug development research.[1]

These reported activities underscore the importance of developing reliable methods for obtaining pure this compound for in-depth biological screening and mechanism of action studies.

Proposed Isolation and Purification Protocol

The following is a generalized experimental protocol for the isolation and purification of this compound from a plant source, such as onion skins. This protocol is based on standard phytochemical methods for the extraction of phenolic compounds and would require optimization for specific applications.

Extraction
  • Preparation of Plant Material: Dried onion skins are ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered material is subjected to maceration or Soxhlet extraction with a polar solvent such as methanol (B129727) or ethanol. A typical ratio would be 1:10 (w/v) of plant material to solvent. The extraction is carried out for 24-48 hours with occasional agitation.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Fractionation
  • Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Phenolic compounds like this compound are expected to be enriched in the ethyl acetate fraction.

  • Fraction Concentration: Each fraction is concentrated under reduced pressure to yield the respective fractionated extracts.

Purification
  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of a non-polar solvent (e.g., n-hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol, 9:1 v/v). Spots can be visualized under UV light or by using a suitable staining reagent (e.g., ferric chloride solution for phenolic compounds).

  • Re-chromatography and Crystallization: Fractions containing the compound of interest are pooled, concentrated, and may be subjected to further chromatographic purification (e.g., preparative TLC or Sephadex LH-20 column chromatography) if necessary. The purified compound can then be crystallized from a suitable solvent system to obtain pure crystals.

Experimental Workflow for Isolation and Purification

experimental_workflow start Dried Plant Material (e.g., Onion Skins) extraction Extraction (Methanol/Ethanol) start->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning fractions Fraction Collection (n-Hexane, Chloroform, Ethyl Acetate, n-Butanol) partitioning->fractions concentration2 Concentration of Ethyl Acetate Fraction fractions->concentration2 ethyl_acetate_fraction Enriched Ethyl Acetate Fraction concentration2->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection purification Further Purification (Prep. TLC/Sephadex) fraction_collection->purification crystallization Crystallization purification->crystallization pure_compound Pure Methyl 2,4,6-trihydroxybenzoate crystallization->pure_compound

Caption: A generalized workflow for the isolation and purification of this compound.

Structure Elucidation and Characterization

The identity and purity of the isolated this compound would be confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of the hydroxyl and methyl ester groups.

  • Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., hydroxyl, carbonyl, aromatic ring).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima characteristic of the phenolic chromophore.

Quantitative Analysis

Due to the lack of published studies with specific yields, the following table is presented as a template for researchers to populate with their own experimental data.

Table 2: Quantitative Data for the Isolation of this compound (Template)

ParameterValueUnit
Starting Material (Dry Weight)g
Crude Extract Yieldg
Ethyl Acetate Fraction Yieldg
Purified Compound Yieldmg
Purity (by HPLC)%

Biosynthesis Pathway

The biosynthesis of this compound in plants is likely to proceed from its precursor, 2,4,6-trihydroxybenzoic acid. This acid is a product of the polyketide pathway. The final step would involve the methylation of the carboxylic acid group, a reaction catalyzed by a methyltransferase enzyme, utilizing S-adenosyl methionine (SAM) as the methyl donor.

Proposed Biosynthetic Pathway

biosynthesis_pathway cluster_reaction polyketide Polyketide Pathway (e.g., from Acetyl-CoA & Malonyl-CoA) acid 2,4,6-Trihydroxybenzoic Acid polyketide->acid ester This compound acid->ester Methylation enzyme Methyltransferase sah S-adenosyl homocysteine (SAH) enzyme->sah sam S-adenosyl methionine (SAM) sam->enzyme

Caption: Proposed final step in the biosynthesis of this compound.

Conclusion

This compound is a promising natural product with potential therapeutic applications. While its precursor is well-documented in onions, further research is needed to identify other rich natural sources and to develop optimized and validated isolation protocols. The generalized methodology presented in this guide provides a solid foundation for researchers to initiate the extraction and purification of this compound for further scientific investigation. The elucidation of its biological mechanisms of action will be contingent on the successful and reproducible isolation of the pure compound.

References

"Methyl 2,4,6-trihydroxybenzoate CAS number 3147-39-5"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Methyl 2,4,6-trihydroxybenzoate (CAS 3147-39-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (MTHB), CAS number 3147-39-5, is a phenolic compound and a metabolite of 2,4,6-trihydroxybenzoate.[1] It is recognized for a range of biological activities, including antioxidant, anti-inflammatory, lipid-lowering, and anticancer properties.[1][2] Notably, its parent compound, 2,4,6-trihydroxybenzoic acid (2,4,6-THBA), has been identified as a Cyclin-Dependent Kinase (CDK) inhibitor, suggesting a clear mechanism for its anti-proliferative effects.[3][4] This technical guide provides a comprehensive overview of MTHB, consolidating its physicochemical properties, detailing plausible experimental protocols for its synthesis and biological evaluation, and visualizing its key mechanisms of action.

Physicochemical Properties

This compound is a solid, naturally occurring derivative of benzoic acid.[5] Its key chemical and physical properties are summarized in the table below for quick reference.

PropertyValueReference(s)
CAS Number 3147-39-5[2][5]
Molecular Formula C₈H₈O₅[5]
Molecular Weight 184.15 g/mol [2][5]
IUPAC Name This compound[5]
Synonyms 2,4,6-Trihydroxybenzoic acid methyl ester[2]
Melting Point 174 - 176 °C[5]
Appearance Solid[5]
SMILES COC(=O)C1=C(C=C(C=C1O)O)O[5]
InChIKey AQDIJIAUYXOCGX-UHFFFAOYSA-N[5]

Synthesis and Purification

Experimental Protocol: Fischer Esterification

Objective: To synthesize this compound from 2,4,6-trihydroxybenzoic acid and methanol (B129727).

Materials:

  • 2,4,6-trihydroxybenzoic acid (1.0 eq)

  • Anhydrous methanol (used in excess, as solvent)

  • Concentrated sulfuric acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: Dissolve 2,4,6-trihydroxybenzoic acid in a large excess of anhydrous methanol within a round-bottom flask equipped with a magnetic stir bar.[8]

  • Catalysis: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.[8]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C, the boiling point of methanol).[8] Maintain reflux for 2-4 hours, monitoring the reaction's progress via Thin Layer Chromatography (TLC).

  • Quenching and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[8]

  • Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.[8][9] Caution: Vent the funnel frequently during the bicarbonate wash to release CO₂ gas.[9]

  • Drying and Isolation: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.[10] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) or by flash column chromatography on silica (B1680970) gel.

Biological Activities and Mechanisms of Action

This compound is known to exhibit several biological activities.[11] Its parent compound, 2,4,6-THBA, is a metabolite of flavonoids, which are known for their anti-oxidant and anti-inflammatory properties.[3][4]

Biological ActivityMechanism / NotesReference(s)
Anti-proliferative The parent acid, 2,4,6-THBA, directly inhibits Cyclin-Dependent Kinases (CDK1, CDK2, CDK4), leading to cell cycle arrest. Cellular uptake is dependent on the SLC5A8 transporter. It also induces CDK inhibitory proteins p21 and p27.[3][4][12]
Anti-inflammatory Directly inhibits the production of Tumor Necrosis Factor-alpha (TNF-α).[2] A proposed mechanism, based on structurally related compounds, involves the inhibition of the NF-κB and MAPK signaling pathways.[13][14]
Antioxidant Possesses free radical scavenging activity, a common feature of phenolic compounds.[11]
Antifungal Has shown activity against Candida albicans and Aspergillus fumigatus.[2]
Lipid-lowering Exhibits lipid-lowering activities.[11]
Signaling Pathway Visualizations

A. Anti-Proliferative Mechanism via CDK Inhibition (Established for Parent Acid)

The anti-cancer activity of 2,4,6-THBA, the parent acid of MTHB, is attributed to its ability to inhibit key regulators of the cell cycle.[3] The compound requires transport into the cell via the SLC5A8 transporter, after which it directly inhibits CDK1, CDK2, and CDK4.[4] This inhibition prevents the phosphorylation of target proteins required for cell cycle progression, leading to cell cycle arrest and a reduction in cell proliferation.[3]

CDK_Inhibition_Pathway MTHB This compound (extracellular) SLC5A8 SLC5A8 Transporter MTHB->SLC5A8 Uptake & Hydrolysis THBA 2,4,6-THBA (intracellular) SLC5A8->THBA CDK_Cyclin CDK1/2/4-Cyclin Complexes THBA->CDK_Cyclin Inhibition Arrest Cell Cycle Arrest & Reduced Proliferation Progression Cell Cycle Progression CDK_Cyclin->Progression CDK_Cyclin->Arrest

Mechanism of CDK Inhibition by 2,4,6-THBA.

B. Proposed Anti-inflammatory Mechanism via NF-κB and MAPK Pathway Inhibition

Based on the known activity of its isomer methyl gallate and related phenolic compounds, MTHB is proposed to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling cascades.[13][14] Inflammatory stimuli, such as lipopolysaccharide (LPS), typically activate these pathways, leading to the nuclear translocation of transcription factors (like NF-κB p65) and the production of pro-inflammatory cytokines, including TNF-α. MTHB likely interferes with key kinases in these pathways, preventing this inflammatory response.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_nucleus Nuclear Events Stimulus LPS / Cytokines IKK IKK Complex Stimulus->IKK Activates MAPKK MAPK Kinases (e.g., MKK3/6) Stimulus->MAPKK Activates MTHB Methyl 2,4,6- trihydroxybenzoate MTHB->IKK Inhibits (Proposed) p38_JNK p38 / JNK MAPK MTHB->p38_JNK Inhibits (Proposed) IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Sequesters NFkB_nuc NF-κB (active) NFkB->NFkB_nuc Translocation MAPKK->p38_JNK Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB_nuc->Genes

Proposed Anti-inflammatory Mechanism of MTHB.

Key Experimental Methodologies

Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

Objective: To determine the free radical scavenging capacity of this compound.

Principle: The stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical has a deep violet color in solution. When reduced by an antioxidant, its color fades to pale yellow. The change in absorbance is proportional to the radical scavenging activity of the compound.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • This compound stock solution (in methanol or DMSO)

  • Ascorbic acid or Gallic acid (positive control)

  • Methanol (or appropriate solvent)

  • 96-well microplate

  • Microplate reader (spectrophotometer)

Procedure:

  • Preparation: Prepare a series of dilutions of the MTHB test compound and the positive control in methanol.

  • Reaction: In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 100 µL) to each well.

  • Add an equal volume (e.g., 100 µL) of the different concentrations of the test compound, positive control, or methanol (for the blank control) to the wells.

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Data Analysis: Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol: MTT Assay (Cell Viability / Anti-proliferative Activity)

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, via mitochondrial dehydrogenases, to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., HCT-116 colorectal carcinoma)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO or a solubilization buffer (e.g., acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Treatment: Prepare serial dilutions of MTHB in culture medium. Remove the old medium from the wells and add the medium containing the various concentrations of the compound. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well (e.g., 20 µL) and incubate for another 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Applications in Research and Drug Development

This compound serves as a valuable compound for basic research and preclinical drug development.

  • Cancer Research: As a potential CDK inhibitor (based on its parent acid), it is a candidate for investigating cell cycle regulation and developing novel anti-proliferative agents, particularly for cancers like colorectal cancer.[4]

  • Inflammation Research: Its ability to inhibit TNF-α and its proposed action on the NF-κB and MAPK pathways make it a useful tool for studying inflammatory diseases and screening for new anti-inflammatory drugs.[2]

  • Antioxidant Studies: As a pure phenolic compound, it can be used as a reference standard in antioxidant capacity assays and for studying the structure-activity relationships of radical scavengers.

Conclusion

This compound is a multi-faceted natural product metabolite with significant therapeutic potential. Its well-defined physicochemical properties, combined with strong evidence for its roles as an anti-proliferative and anti-inflammatory agent, make it a compelling subject for further investigation. The established link between its parent acid and CDK inhibition provides a solid foundation for its anticancer mechanism, while evidence from related compounds strongly suggests a role in modulating key inflammatory signaling pathways. The experimental protocols and mechanistic diagrams provided in this guide offer a framework for researchers to synthesize, evaluate, and further elucidate the promising biological activities of this compound. Future work should focus on obtaining quantitative biological data (IC₅₀ values) for MTHB itself and confirming its effects on the proposed signaling pathways in various disease models.

References

Spectral Analysis of Methyl 2,4,6-trihydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for Methyl 2,4,6-trihydroxybenzoate, a compound of interest for its potential antioxidant, lipid-lowering, and anticancer activities. The following sections present a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended to support research and development efforts.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₈O₅

  • Molecular Weight: 184.15 g/mol

  • CAS Number: 3147-39-5

  • Appearance: Solid

Spectroscopic Data

The following tables summarize the key spectral data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (Solvent: DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available---
Data not available---
Data not available---

Table 2: ¹³C NMR Spectral Data (Solvent: DMSO-d₆)

Chemical Shift (δ) ppmAssignment
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-

Note: Specific experimental ¹H and ¹³C NMR data for this compound was not available in the searched databases. The tables are provided as a template for expected data.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data (Sample Preparation: KBr Pellet)

Wavenumber (cm⁻¹)Interpretation
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-

Note: A specific peak list for a KBr pellet IR spectrum of this compound was not found. The NIST gas-phase IR spectrum is available but may differ from a solid-state spectrum.

Mass Spectrometry (MS)

Table 4: Electron Ionization (EI) Mass Spectrometry Data

m/zRelative Intensity (%)Proposed Fragment
18444.70[M]⁺ (Molecular Ion)
15299.99[M - CH₃OH]⁺
12450.30[M - CH₃OH - CO]⁺
787.40[C₆H₆]⁺
6918.60[C₅H₅O]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These should be adapted and optimized for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample tube into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H NMR spectrum.

    • Optimize acquisition parameters such as pulse width, acquisition time, and relaxation delay.

    • Process the Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Process the FID similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.

  • Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

  • Ionization: Volatilize the sample by heating the probe. In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis and Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (EI) Sample->MS NMR_Data Chemical Shifts, Multiplicities, Coupling Constants NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight and Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral analysis of a chemical compound.

The Biological Profile of Methyl 2,4,6-trihydroxybenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2,4,6-trihydroxybenzoate is a phenolic compound and a metabolite of 2,4,6-trihydroxybenzoate that has garnered interest within the scientific community for its diverse biological activities.[1] This simple benzoic acid derivative has been identified in various natural sources, including medicinal plants, and is noted for its potential as an antioxidant, anti-inflammatory, antimicrobial, and anticancer agent.[1] This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action to support further research and development.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₈H₈O₅
Molecular Weight 184.15 g/mol
IUPAC Name This compound
Synonyms 2,4,6-Trihydroxybenzoic acid methyl ester
Melting Point 174-179 °C
Appearance Solid
CAS Number 3147-39-5

Antioxidant Activity

This compound has been identified as a compound with antioxidant properties.[1] Phenolic compounds are well-known for their ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress, which is implicated in a multitude of pathological conditions. While specific quantitative antioxidant data for the pure compound is limited in the available literature, its structural similarity to other potent phenolic antioxidants suggests a significant capacity to neutralize reactive oxygen species.

Table 1: Summary of Antioxidant Activity Data

AssayTest SystemResultReference
DPPH Radical Scavenging In vitroActivity noted in extracts containing the compound.[2][3]
ABTS Radical Scavenging In vitroActivity noted in extracts containing the compound.[3]
Ferric Reducing Antioxidant Power (FRAP) In vitroActivity noted in extracts containing the compound.[3][4]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a general method for assessing the free radical scavenging activity of this compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Prepare a 0.1 mM working solution of DPPH in the same solvent. The solution should be freshly prepared and protected from light.

  • Assay Procedure:

    • In a 96-well microplate, add serial dilutions of the this compound stock solution to respective wells.

    • Add the DPPH working solution to each well.

    • Include a positive control (e.g., ascorbic acid or Trolox) and a blank control (solvent with DPPH).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.

G cluster_workflow DPPH Assay Workflow prep Prepare this compound dilutions and 0.1 mM DPPH solution mix Mix compound dilutions with DPPH solution in a 96-well plate prep->mix incubate Incubate in the dark for 30 minutes at room temperature mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition and determine IC50 value measure->calculate

Caption: Workflow for DPPH radical scavenging assay.

Anti-inflammatory Activity

This compound has demonstrated potential anti-inflammatory properties. Studies have indicated its ability to inhibit the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α).[5] Inflammation is a complex biological response, and its modulation is a key therapeutic strategy for numerous diseases. The inhibition of key inflammatory mediators like TNF-α and nitric oxide (NO) are important indicators of anti-inflammatory potential.

Table 2: Summary of Anti-inflammatory Activity Data

AssayTest SystemResultReference
TNF-α Production Inhibition In vitroInhibition of TNF-α production noted.[5]
Nitric Oxide (NO) Production Inhibition LPS-stimulated RAW 246.7 macrophagesA related compound from the same extract showed an IC50 of 107.15 µg/mL.[6]

Note: Direct IC50 values for this compound are not specified in the provided references.

Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

This protocol outlines a method to evaluate the effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells with medium), a vehicle control, and a positive control (a known iNOS inhibitor).

  • Nitrite (B80452) Quantification (Griess Assay):

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration from a sodium nitrite standard curve.

    • Calculate the percentage of inhibition of NO production and determine the IC50 value.

    • A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed reduction in NO is not due to cytotoxicity.

Potential Signaling Pathway Involvement

The anti-inflammatory effects of many phenolic compounds are mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory genes, including those for TNF-α and inducible nitric oxide synthase (iNOS). While direct evidence for this compound is still emerging, it is plausible that its anti-inflammatory action involves the modulation of these pathways.

G cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB MTHB Methyl 2,4,6- trihydroxybenzoate MTHB->MAPK Inhibition? MTHB->NFkB Inhibition? ProInflammatory Pro-inflammatory Gene Expression (TNF-α, iNOS) MAPK->ProInflammatory NFkB->ProInflammatory

Caption: Hypothetical inhibition of MAPK and NF-κB pathways.

Antimicrobial Activity

This compound has been reported to possess antifungal activity against Candida albicans and Aspergillus fumigatus.[5] Its efficacy against bacterial strains has also been suggested in studies of plant extracts containing this compound.[7]

Table 3: Summary of Antimicrobial Activity Data

OrganismAssayResultReference
Candida albicans Antifungal SusceptibilityActivity noted.[5]
Aspergillus fumigatus Antifungal SusceptibilityActivity noted.[5]
Various Bacteria Broth MicrodilutionActivity noted in extracts.[7][8]

Note: Specific Minimum Inhibitory Concentration (MIC) values for the pure compound are not detailed in the provided references.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol provides a general framework for determining the MIC of this compound against microbial strains.

  • Preparation of Inoculum and Compound:

    • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Assay Procedure:

    • In a 96-well microplate, add the diluted compound to the wells.

    • Add the standardized microbial inoculum to each well.

    • Include a growth control (inoculum without compound), a sterility control (broth only), and a positive control (a known antimicrobial agent).

  • Incubation and Data Analysis:

    • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anticancer Activity

The potential of this compound as an anticancer agent has been suggested.[1] While comprehensive studies on its cytotoxicity against a wide range of cancer cell lines are needed, its classification as a polyphenolic compound aligns with the known anticancer properties of this class of molecules.

Table 4: Summary of Anticancer Activity Data

Cell LineAssayResultReference
Various Cancer Cell Lines In vitroAnticancer activity suggested.[1]

Note: Specific IC50 values for the pure compound against different cancer cell lines are not available in the cited literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.

  • Cell Culture and Treatment:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (a known cytotoxic drug).

  • MTT Assay:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Data Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.

G cluster_workflow MTT Assay Workflow seed Seed cancer cells in a 96-well plate treat Treat cells with this compound seed->treat add_mtt Add MTT solution and incubate treat->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize measure Measure absorbance at 570 nm solubilize->measure calculate Calculate % viability and determine IC50 measure->calculate

Caption: Workflow for MTT cytotoxicity assay.

Conclusion and Future Directions

This compound is a promising bioactive compound with a range of potential therapeutic applications. The current body of research suggests its involvement in antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. However, a significant portion of the available data is derived from studies on complex plant extracts, which underscores the need for more focused research on the isolated, pure compound.

Future investigations should prioritize the determination of specific quantitative measures of its activity, such as IC50 and MIC values, against a broader range of targets. Elucidating the precise molecular mechanisms and signaling pathways through which this compound exerts its effects is crucial for its development as a potential therapeutic agent. In vivo studies are also warranted to validate the in vitro findings and to assess the compound's pharmacokinetic and toxicological profile. This technical guide serves as a foundational resource to stimulate and guide such future research endeavors.

References

Methyl 2,4,6-Trihydroxybenzoate: A Technical Whitepaper on its Antioxidant and Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,4,6-trihydroxybenzoate, a phenolic compound, is recognized for its potential as both an antioxidant and an anticancer agent.[1] As a metabolite of 2,4,6-trihydroxybenzoate, its biological activities are of significant interest in the fields of pharmacology and drug discovery. This technical guide provides a comprehensive overview of the current understanding of this compound's antioxidant and anticancer properties, with a focus on quantitative data from related compounds, detailed experimental methodologies, and a visual representation of potential signaling pathways. While specific quantitative data for this compound is limited in publicly available literature, this paper compiles and presents data from closely related compounds to offer a valuable comparative context.

Antioxidant Properties

Quantitative Antioxidant Data for Related Compounds

The following table summarizes the available quantitative data on the antioxidant activity of compounds structurally related to this compound. This data is presented to provide a comparative framework for estimating the potential antioxidant capacity of the target compound.

Compound NameAssayIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)
Methyl 3,4,5-trihydroxybenzoate (B8703473) (Methyl Gallate)DPPH7.48Ascorbic Acid5.83
2,4,6-Trihydroxybenzoic Acid-Data not available--
This compound-Data not available--

Note: A lower IC50 value indicates a higher antioxidant activity.

Experimental Protocols for Antioxidant Assays

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The color change from violet to yellow is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

    • Prepare a series of dilutions of the test compound in methanol.

    • A standard antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test compound dilutions to each well.

    • Add the DPPH solution to each well and mix thoroughly.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Data Acquisition:

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Data Analysis:

    • The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation. The reduction of the blue-green ABTS radical cation is measured by the decrease in absorbance.

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS radical cation solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

    • Prepare a series of dilutions of the test compound.

  • Assay Procedure:

    • Add a specific volume of the diluted ABTS radical cation solution to a cuvette or 96-well plate.

    • Add a specific volume of the test compound dilutions and mix.

    • Allow the reaction to proceed for a specified time (e.g., 6 minutes).

  • Data Acquisition:

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Experimental Workflow for Antioxidant Assays

G cluster_DPPH DPPH Assay Workflow cluster_ABTS ABTS Assay Workflow DPPH1 Prepare DPPH solution and test compound dilutions DPPH2 Mix DPPH solution with test compound DPPH1->DPPH2 DPPH3 Incubate in dark (e.g., 30 min) DPPH2->DPPH3 DPPH4 Measure absorbance at ~517 nm DPPH3->DPPH4 DPPH5 Calculate % inhibition and IC50 value DPPH4->DPPH5 ABTS1 Prepare ABTS radical cation solution and test compound dilutions ABTS2 Mix ABTS solution with test compound ABTS1->ABTS2 ABTS3 Incubate (e.g., 6 min) ABTS2->ABTS3 ABTS4 Measure absorbance at ~734 nm ABTS3->ABTS4 ABTS5 Calculate % inhibition and IC50 value ABTS4->ABTS5

Workflow for DPPH and ABTS antioxidant assays.

Anticancer Properties

The anticancer potential of phenolic compounds is a significant area of research, with studies focusing on their ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and arrest the cell cycle. While direct evidence for the anticancer activity of this compound is scarce, studies on closely related compounds provide a strong basis for its potential in this area.

Quantitative Anticancer Data for Related Compounds

The following table summarizes the available quantitative data on the anticancer activity of compounds structurally related to this compound. This information is crucial for understanding the potential cytotoxic effects of the target compound.

Compound NameCancer Cell LineAssayIC50 Value
2,4,6-TrihydroxybenzaldehydeCaco-2 (Colon)Cell ViabilityReduction at 100 µM
Methyl DihydroxybenzoateHepG2 (Liver)MTT25.66 µg/mL
2,4,6-Trihydroxybenzoic AcidPurified CDK1Kinase Assay~580 µM
2,4,6-Trihydroxybenzoic AcidPurified CDK2Kinase Assay~262 µM
2,4,6-Trihydroxybenzoic AcidPurified CDK4Kinase Assay~450 µM
This compound--Data not available

Note: The specific dihydroxy substitution pattern for "Methyl Dihydroxybenzoate" was not specified in the source.

Experimental Protocols for Anticancer Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of around 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Potential Anticancer Signaling Pathways

Based on studies of structurally similar compounds, this compound may exert its anticancer effects through the induction of apoptosis and cell cycle arrest.

Apoptosis is a crucial process for eliminating damaged or cancerous cells. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two main routes of apoptosis.

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway MTHB This compound (Potential Inducer) Bax Bax activation MTHB->Bax Bcl2 Bcl-2 inhibition MTHB->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 activation Apaf1->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 DeathR Death Receptors (e.g., Fas, TRAIL-R) Casp8 Caspase-8 activation DeathR->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Potential apoptosis induction pathways.

Arresting the cell cycle is a common mechanism by which anticancer agents inhibit tumor growth. The G0/G1 and G2/M phases are critical checkpoints in the cell cycle.

G cluster_g1 G0/G1 Phase Arrest MTHB This compound (Potential Inducer) p21 p21/p27 induction MTHB->p21 NFkB NF-κB, AP-1, STAT-1 inhibition MTHB->NFkB CDK2 CDK2/Cyclin E inhibition p21->CDK2 Rb Rb dephosphorylation CDK2->Rb E2F E2F inactivation Rb->E2F G1_S G1-S Transition Blocked E2F->G1_S Proliferation Cell Proliferation Inhibited G1_S->Proliferation NFkB->Proliferation

Potential G0/G1 cell cycle arrest mechanism.

Discussion and Future Directions

The available evidence, primarily from studies on structurally related compounds, strongly suggests that this compound possesses both antioxidant and anticancer properties. The presence of multiple hydroxyl groups on the benzene (B151609) ring is a key structural feature contributing to these activities. However, the lack of direct quantitative data for this compound highlights a significant gap in the current research landscape.

Future research should focus on:

  • Quantitative evaluation of the antioxidant activity of this compound using standardized assays like DPPH and ABTS to determine its IC50 values.

  • Comprehensive screening of the cytotoxic effects of this compound against a panel of human cancer cell lines to establish its anticancer potency and selectivity.

  • In-depth mechanistic studies to elucidate the specific signaling pathways modulated by this compound in cancer cells, including its effects on apoptosis, cell cycle regulation, and key oncogenic signaling molecules.

  • In vivo studies to evaluate the therapeutic efficacy and safety of this compound in preclinical cancer models.

Conclusion

This compound is a promising natural product metabolite with the potential for development as an antioxidant and anticancer agent. While further research is needed to fully characterize its biological activities, the information gathered from related compounds provides a strong rationale for its continued investigation. The detailed experimental protocols and potential signaling pathways outlined in this technical guide serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar phenolic compounds.

References

An In-depth Technical Guide on Methyl 2,4,6-trihydroxybenzoate: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,4,6-trihydroxybenzoate, a phenolic compound belonging to the phloroglucinol (B13840) derivative family, has garnered interest for its presence in natural sources and its potential biological activities. This technical guide provides a comprehensive overview of the discovery and history of this compound, including its first reported synthesis and isolation. It details the chemical and physical properties, summarizes key quantitative data, and presents experimental protocols for its synthesis and isolation. Furthermore, this guide explores the known biological activities and potential mechanisms of action, offering insights for future research and drug development endeavors.

Introduction

This compound, also known as methyl phloroglucinolcarboxylate, is a derivative of 2,4,6-trihydroxybenzoic acid.[1][2][3] As a member of the phloroglucinol class of compounds, it shares a structural relationship with a variety of natural products known for their diverse biological activities.[4][5] Phloroglucinols are characterized by a benzene (B151609) ring with three hydroxyl groups at positions 1, 3, and 5. The study of these compounds dates back to the 19th century, with the first preparation of phloroglucinol itself from phloretin (B1677691) in 1855 by the Austrian chemist Heinrich Hlasiwetz.[4] While the history of the parent compound is well-documented, the specific timeline for the discovery of its methyl ester derivative, this compound, is less prominent in historical chemical literature. This guide aims to consolidate the available information on its discovery, properties, and synthesis.

Physicochemical Properties

This compound is a solid at room temperature with a melting point range of 174-176 °C.[1] Its molecular formula is C₈H₈O₅, and it has a molecular weight of 184.15 g/mol .[1]

PropertyValueReference
IUPAC NameThis compound[1]
Synonyms2,4,6-Trihydroxybenzoic acid methyl ester, Methyl phloroglucinolcarboxylate[1]
CAS Number3147-39-5[1]
Molecular FormulaC₈H₈O₅[1]
Molecular Weight184.15 g/mol [1]
Melting Point174-176 °C[1]
Physical DescriptionSolid[1]

Discovery and History

The synthesis of phloroglucinol was a significant achievement in 19th-century organic chemistry.[4] Following this, the carboxylation of phloroglucinol to yield 2,4,6-trihydroxybenzoic acid was an expected chemical transformation. The subsequent esterification to produce this compound would have been a logical step for chemists of the era, likely achieved through methods like the Fischer-Speier esterification, first described in 1895.[6] This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[6][7]

The first documented instances of this compound appear in chemical catalogs and databases in the mid to late 20th century. Its identification as a naturally occurring compound, notably in onion skin (Allium cepa), has been a more recent discovery, driven by advancements in analytical techniques such as chromatography and mass spectrometry.

Experimental Protocols

Synthesis of this compound via Fischer-Speier Esterification

This protocol describes a general method for the synthesis of this compound based on the Fischer-Speier esterification reaction.

Materials:

  • 2,4,6-trihydroxybenzoic acid

  • Methanol (B129727) (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Ethyl acetate (B1210297)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and crystallization

Procedure:

  • In a round-bottom flask, dissolve 2,4,6-trihydroxybenzoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water or ethyl acetate/hexane).

Diagram of Synthetic Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Product A 2,4,6-Trihydroxybenzoic Acid D Fischer-Speier Esterification (Reflux) A->D B Methanol B->D C H₂SO₄ (catalyst) C->D E Solvent Removal D->E F Extraction with Ethyl Acetate E->F G Washing (NaHCO₃, H₂O, Brine) F->G H Drying G->H I Concentration H->I J Recrystallization I->J K This compound J->K

Caption: Synthetic workflow for this compound.

Isolation of this compound from Onion Skin (Allium cepa)

This protocol outlines a general procedure for the extraction and isolation of phenolic compounds, including this compound, from onion skin.

Materials:

  • Dried onion skins

  • Methanol or ethanol (80% aqueous solution)

  • Blender or grinder

  • Soxhlet apparatus or maceration setup

  • Filter paper

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvent system for chromatography (e.g., hexane (B92381)/ethyl acetate gradient)

  • Fractions collector

  • Analytical instrumentation for characterization (HPLC, LC-MS, NMR)

Procedure:

  • Dry the onion skins at room temperature or in a low-temperature oven.

  • Grind the dried onion skins into a fine powder.

  • Extract the powder with 80% methanol or ethanol using either Soxhlet extraction for several hours or maceration (soaking) for an extended period with occasional stirring.

  • Filter the extract to remove solid plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Subject the crude extract to silica gel column chromatography.

  • Elute the column with a solvent gradient, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

  • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Combine the fractions containing the target compound.

  • Further purify the combined fractions if necessary using techniques like preparative HPLC.

  • Characterize the isolated compound using analytical methods such as NMR and mass spectrometry to confirm its identity as this compound.[1]

Diagram of Isolation Workflow:

Isolation_Workflow A Dried Onion Skins B Grinding A->B C Extraction (80% Methanol/Ethanol) B->C D Filtration C->D E Concentration D->E F Crude Extract E->F G Column Chromatography (Silica Gel) F->G H Fraction Collection G->H I Purification (e.g., Prep-HPLC) H->I J Characterization (NMR, MS) I->J K This compound J->K

Caption: Isolation workflow for this compound from onion skin.

Biological Activities and Potential Signaling Pathways

This compound has been reported to exhibit several biological activities, including antioxidant, lipid-lowering, and anticancer properties.[8]

Anticancer Activity

The anticancer potential of this compound is likely linked to the activity of its parent compound, 2,4,6-trihydroxybenzoic acid. A study on 2,4,6-trihydroxybenzoic acid demonstrated its ability to inhibit Cyclin-Dependent Kinases (CDKs), specifically CDK1, CDK2, and CDK4.[9] This inhibition leads to the induction of CDK inhibitory proteins p21Cip1 and p27Kip1, ultimately resulting in the inhibition of cancer cell proliferation.[9] The cellular uptake of 2,4,6-trihydroxybenzoic acid was found to be dependent on the SLC5A8 transporter, a monocarboxylic acid transporter.[9] It is plausible that this compound may exert its anticancer effects through a similar mechanism, potentially after being hydrolyzed to its parent acid within the cell.

Diagram of Potential Anticancer Signaling Pathway:

Anticancer_Pathway cluster_cell Cancer Cell MTHB Methyl 2,4,6- trihydroxybenzoate SLC5A8 SLC5A8 Transporter MTHB->SLC5A8 Uptake THBA 2,4,6-Trihydroxy- benzoic Acid SLC5A8->THBA Hydrolysis? CDKs CDK1, CDK2, CDK4 THBA->CDKs Inhibition p21_p27 p21Cip1 & p27Kip1 (CDK Inhibitors) THBA->p21_p27 Induction Proliferation Cell Proliferation CDKs->Proliferation p21_p27->CDKs Inhibition

Caption: Potential anticancer mechanism of this compound.

Antioxidant and Lipid-Lowering Activities

The antioxidant properties of this compound are attributed to the phenolic hydroxyl groups on the benzene ring, which can donate hydrogen atoms to scavenge free radicals. The specific signaling pathways involved in its lipid-lowering effects have not yet been fully elucidated and require further investigation.

Conclusion and Future Perspectives

This compound is a naturally occurring phenolic compound with a history intertwined with the development of organic chemistry. While its specific discovery is not as well-defined as that of its parent molecule, phloroglucinol, its synthesis and isolation are achievable through established chemical techniques. The emerging evidence of its biological activities, particularly its potential as an anticancer agent through the inhibition of CDKs, makes it a compound of interest for further research.

Future studies should focus on:

  • Elucidating the precise historical origins of the first synthesis and characterization of this compound through in-depth analysis of historical chemical archives.

  • Optimizing synthetic and isolation protocols to improve yield and purity for research and potential commercial applications.

  • Conducting detailed investigations into the signaling pathways underlying its anticancer and lipid-lowering effects.

  • Evaluating its efficacy and safety in preclinical and clinical studies to determine its therapeutic potential.

This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and further explore the potential of this compound.

References

An In-depth Technical Guide to Methyl 2,4,6-trihydroxybenzoate: Synonyms, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2,4,6-trihydroxybenzoate, a phenolic compound of interest in various scientific fields. This document details its nomenclature, physicochemical properties, experimental protocols for its synthesis and analysis, and explores its potential biological activities and associated signaling pathways.

Nomenclature: Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and chemical databases. A comprehensive list of its synonyms and identifiers is provided below to aid in literature searches and material sourcing.

TypeName/Identifier
IUPAC Name This compound
Systematic Names 2,4,6-Trihydroxybenzoic acid methyl ester
Benzoic acid, 2,4,6-trihydroxy-, methyl ester
CAS Number 3147-39-5
EC Number 221-566-7
PubChem CID 76600
ChEBI ID CHEBI:173882
UNII PFR9ME6WAG
InChI InChI=1S/C8H8O5/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3,9-11H,1H3
SMILES COC(=O)C1=C(O)C=C(O)C=C1O

It is important to distinguish this compound from its isomer, Methyl 3,4,5-trihydroxybenzoate, which is commonly known as Methyl gallate. While they share the same molecular formula, their structural differences lead to distinct chemical and biological properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and experimental use.

PropertyValue
Molecular Formula C₈H₈O₅
Molecular Weight 184.15 g/mol
Appearance Solid
Melting Point 174 - 176 °C
Water Solubility 7893 mg/L @ 25 °C (estimated)
logP (Octanol-Water) 0.590 (Crippen Calculated Property)
pKa (strongest acidic) 7.9 (estimated)
pKa (strongest basic) -5.3 (estimated)

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

This compound can be synthesized through the Fischer esterification of 2,4,6-trihydroxybenzoic acid with methanol (B129727), using a strong acid catalyst.

Materials:

  • 2,4,6-trihydroxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

  • Boiling chips

Procedure:

  • In a 100-mL round-bottom flask, combine 2,4,6-trihydroxybenzoic acid (e.g., 5.0 g) and anhydrous methanol (e.g., 25 mL).

  • Carefully add concentrated sulfuric acid (e.g., 1.5 mL) to the mixture while swirling.

  • Add a few boiling chips to the flask, attach a reflux condenser, and heat the mixture to a gentle reflux for approximately 1-2 hours.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Transfer the cooled mixture to a separatory funnel containing 50 mL of water.

  • Rinse the reaction flask with 25 mL of dichloromethane and add this to the separatory funnel.

  • Shake the funnel vigorously, venting frequently, to extract the product into the organic layer.

  • Separate the lower organic layer.

  • Wash the organic layer with 25 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup.

  • Separate the organic layer and wash it with 25 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the dichloromethane solvent using a rotary evaporator.

  • The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane).

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot methanol.

  • Gradually add hot water until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Dry the purified crystals in a desiccator.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Expected ¹H NMR Signals (DMSO-d₆): Chemical shifts for the aromatic protons, the hydroxyl protons, and the methyl ester protons are expected. The two aromatic protons should appear as a singlet, and the three hydroxyl protons and the methyl protons will also likely be singlets.

  • Expected ¹³C NMR Signals (DMSO-d₆): Signals corresponding to the carbonyl carbon of the ester, the aromatic carbons (including those attached to hydroxyl groups and the ester), and the methyl carbon of the ester.

High-Performance Liquid Chromatography (HPLC):

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is suitable for this analysis.

  • Mobile Phase: A gradient of methanol and water (with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) is a common choice.

  • Detection: Monitor the elution at a wavelength corresponding to the UV absorbance maximum of the compound (typically in the range of 254-280 nm).

  • Analysis: The retention time and peak purity can be used to assess the identity and purity of the synthesized compound.

Biological Activity and Signaling Pathways

This compound is reported to possess antioxidant, lipid-lowering, and anticancer properties.[1] Furthermore, it has been shown to have anti-inflammatory and antifungal activities.[2] The anticancer effects of the parent compound, 2,4,6-trihydroxybenzoic acid, have been linked to the inhibition of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.

A proposed mechanism for the antiproliferative effect of 2,4,6-trihydroxybenzoic acid involves its transport into cancer cells via the Solute Carrier Family 5 Member 8 (SLC5A8) transporter.[3] Once inside the cell, it can inhibit the activity of CDKs, leading to an increase in the expression of CDK inhibitor proteins p21 and p27. These proteins then halt the cell cycle, thereby inhibiting cancer cell proliferation. It is plausible that this compound may exert similar effects, potentially after intracellular hydrolysis to the parent acid.

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell MTHB Methyl 2,4,6- trihydroxybenzoate SLC5A8 SLC5A8 Transporter MTHB->SLC5A8 transported by MTHB_in Intracellular This compound SLC5A8->MTHB_in Hydrolysis Hydrolysis MTHB_in->Hydrolysis may undergo THBA 2,4,6-Trihydroxybenzoic acid Hydrolysis->THBA CDK Cyclin-Dependent Kinases (CDKs) THBA->CDK inhibits p21_p27 p21 and p27 (CDK Inhibitors) CDK->p21_p27 is inhibited by CellCycle Cell Cycle Progression CDK->CellCycle promotes p21_p27->CellCycle arrests Proliferation Cell Proliferation CellCycle->Proliferation leads to

Caption: Proposed anticancer mechanism of this compound.

G start Start: Synthesize and Purify This compound cell_culture Culture Cancer Cell Lines (e.g., with and without SLC5A8 expression) start->cell_culture kinase_assay In vitro CDK Kinase Assay start->kinase_assay treatment Treat cells with varying concentrations of the compound cell_culture->treatment proliferation_assay Assess Cell Proliferation (e.g., MTT, BrdU assay) treatment->proliferation_assay cell_cycle_analysis Analyze Cell Cycle Distribution (Flow Cytometry) treatment->cell_cycle_analysis protein_expression Measure Protein Levels (Western Blot for CDK, p21, p27) treatment->protein_expression conclusion Conclusion: Elucidate the antiproliferative mechanism proliferation_assay->conclusion cell_cycle_analysis->conclusion protein_expression->conclusion kinase_assay->conclusion

References

The Safety and Toxicity Profile of Methyl 2,4,6-trihydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4,6-trihydroxybenzoate is a phenolic compound with potential applications in various scientific and industrial fields. As with any chemical entity intended for research and development, a thorough understanding of its safety and toxicity profile is paramount. This technical guide synthesizes the current knowledge on the toxicological properties of this compound, presents standardized experimental protocols for its assessment, and explores potential mechanisms of toxicity through signaling pathways.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has been identified as an irritant and a potential skin sensitizer.[1]

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation
Skin sensitizationCategory 1H317: May cause an allergic skin reaction

Toxicological Data

Specific quantitative toxicological data for this compound is limited in the public domain. The following tables summarize the available information and highlight the data gaps. For context, information on structurally related compounds, such as other hydroxybenzoic acid esters (parabens), is mentioned where relevant, with the clear distinction that these are not direct data for this compound.

Acute Toxicity

No definitive LD50 (median lethal dose) values for oral, dermal, or inhalation exposure to this compound have been identified in the reviewed literature. Acute toxicity studies in rodents for other simple phenolic esters, like parabens, generally indicate low acute toxicity.[2][3][4][5]

Table 2: Acute Toxicity Data for this compound

Route of ExposureTest SpeciesLD50 ValueReference
OralData not availableData not available
DermalData not availableData not available
InhalationData not availableData not available
Sub-chronic and Chronic Toxicity

Data from sub-chronic or chronic toxicity studies, which are essential for determining the No-Observed-Adverse-Effect Level (NOAEL), are not available for this compound. Chronic studies on other parabens have generally shown them to be practically non-toxic in rodents.[2]

Table 3: Chronic Toxicity Data for this compound

Study TypeTest SpeciesNOAELKey FindingsReference
Sub-chronic (e.g., 90-day)Data not availableData not availableData not available
Chronic (e.g., 2-year)Data not availableData not availableData not available
Genotoxicity and Mutagenicity

There are no specific published results from genotoxicity or mutagenicity assays, such as the Ames test, for this compound. Genotoxicity testing of other parabens has predominantly yielded negative results.[2][3][4]

Table 4: Genotoxicity Data for this compound

Assay TypeTest SystemResultsReference
Ames Test (Bacterial Reverse Mutation Assay)Salmonella typhimurium, Escherichia coliData not available
In vitro Chromosomal Aberration TestMammalian cellsData not available
In vivo Micronucleus TestRodent hematopoietic cellsData not available
Carcinogenicity

Carcinogenicity studies for this compound have not been found in the reviewed literature. The chemical structure of parabens, which are also hydroxybenzoic acid esters, is not typically associated with carcinogenic potential, and experimental studies have supported this.[2]

Table 5: Carcinogenicity Data for this compound

Test SpeciesRoute of ExposureKey FindingsReference
RatData not availableData not available
MouseData not availableData not available
Reproductive and Developmental Toxicity

Specific data on the reproductive and developmental toxicity of this compound are not available. Some studies on other parabens have indicated potential adverse reproductive effects, particularly with larger alkyl groups, and have shown weak estrogenic activity in vitro.[2][4]

Table 6: Reproductive and Developmental Toxicity Data for this compound

Study TypeTest SpeciesKey FindingsReference
Fertility and Early Embryonic DevelopmentData not availableData not available
Prenatal Developmental ToxicityData not availableData not available
Pre- and Postnatal DevelopmentData not availableData not available

Experimental Protocols

In the absence of specific experimental data for this compound, this section outlines the detailed methodologies for key toxicological experiments based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols provide a framework for the potential toxicological evaluation of this compound.

Acute Oral Toxicity - OECD 420 (Fixed Dose Procedure)

The Fixed Dose Procedure is an alternative to the classical LD50 test and aims to identify a dose that causes evident toxicity without mortality.

  • Test Animals: Typically, young adult female rats are used.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum, with a brief fasting period before dosing.

  • Dose Administration: The test substance is administered as a single oral dose by gavage. The starting dose is selected based on a sighting study.

  • Procedure: A single animal is dosed at the starting dose level. If the animal survives without signs of severe toxicity, four more animals are dosed at the same level. If the initial animal shows signs of toxicity, the next dose level is chosen based on the observed effects.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

Dermal and Ocular Irritation - OECD 404 and 405

These tests assess the potential of a substance to cause skin and eye irritation or corrosion.

  • Test Animals: Albino rabbits are typically used.

  • Dermal Irritation (OECD 404): A small area of the animal's skin is shaved. The test substance is applied to the skin and covered with a gauze patch for a 4-hour exposure period. Skin reactions (erythema and edema) are scored at specific intervals (1, 24, 48, and 72 hours) after patch removal.

  • Ocular Irritation (OECD 405): The test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control. The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This in vitro assay is widely used to assess the mutagenic potential of a chemical.

  • Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli are used.

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Procedure: The bacterial strains are exposed to various concentrations of the test substance. In the plate incorporation method, the bacteria, test substance, and S9 mix (if used) are mixed with molten top agar (B569324) and poured onto minimal agar plates. In the pre-incubation method, the mixture is incubated before plating.

  • Evaluation: After incubation for 48-72 hours, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

Potential Signaling Pathways in Toxicity

While specific studies on the signaling pathways affected by this compound are lacking, the toxicity of other phenolic compounds often involves the induction of oxidative stress and modulation of inflammatory signaling pathways.

Oxidative Stress

Phenolic compounds can have both antioxidant and pro-oxidant effects depending on their concentration and the cellular environment. At high concentrations or in the presence of metal ions, they can generate reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA. This can trigger cellular defense mechanisms or, if excessive, lead to apoptosis or necrosis. The potential for this compound to induce oxidative stress warrants investigation.

Inflammatory Signaling Pathways (NF-κB and MAPK)

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are key regulators of inflammation. Some phenolic compounds have been shown to modulate these pathways. For instance, the structurally related compound Methyl 3,4,5-trihydroxybenzoate (B8703473) (Methyl Gallate) has been found to inhibit the NF-κB and MAPK pathways, thereby exerting anti-inflammatory effects.[6][7] Conversely, toxic insults can lead to the activation of these pathways, resulting in the production of pro-inflammatory cytokines and cellular damage. The interaction of this compound with these pathways is a critical area for future research.

Visualizations

Experimental Workflows

experimental_workflow cluster_acute_oral Acute Oral Toxicity (OECD 420) cluster_dermal_ocular Irritation Testing (OECD 404/405) cluster_ames Ames Test (OECD 471) sighting_study Sighting Study (Single Animals) main_study Main Study (Groups of 5 Animals) sighting_study->main_study Determine Starting Dose observation 14-Day Observation (Clinical Signs, Body Weight) main_study->observation necropsy Gross Necropsy observation->necropsy dermal_application Dermal Application (OECD 404) scoring Scoring of Lesions (Erythema, Edema, Corneal Opacity, etc.) dermal_application->scoring ocular_instillation Ocular Instillation (OECD 405) ocular_instillation->scoring exposure Bacterial Exposure (+/- S9 Activation) incubation Incubation (48-72 hours) exposure->incubation colony_counting Revertant Colony Counting incubation->colony_counting evaluation Mutagenicity Evaluation colony_counting->evaluation

Caption: Generalized workflows for key toxicological assays.

Hypothetical Signaling Pathway of Toxicity

signaling_pathway cluster_cell Cellular Response to this compound cluster_stress Oxidative Stress cluster_inflammation Inflammatory Response MTHB This compound ROS Reactive Oxygen Species (ROS) Generation MTHB->ROS Pro-oxidant activity (Hypothetical) MAPK MAPK Pathway Activation MTHB->MAPK Modulation (Hypothetical) NFkB NF-κB Pathway Activation MTHB->NFkB Modulation (Hypothetical) Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Oxidative_Damage Cellular_Toxicity Cellular Toxicity (Apoptosis, Necrosis) Oxidative_Damage->Cellular_Toxicity Cytokines Pro-inflammatory Cytokine Production MAPK->Cytokines NFkB->Cytokines Cytokines->Cellular_Toxicity

Caption: Hypothetical signaling pathways in this compound toxicity.

Conclusion and Future Directions

The currently available data on the safety and toxicity of this compound is limited, primarily indicating its potential as a skin, eye, and respiratory irritant, as well as a skin sensitizer. There is a clear need for comprehensive toxicological studies to be conducted according to established international guidelines to fully characterize its safety profile. Future research should prioritize determining the acute toxicity (LD50), conducting repeated dose toxicity studies to establish a NOAEL, and performing a battery of genotoxicity tests. Furthermore, studies on its reproductive and developmental toxicity and carcinogenicity are warranted for a complete risk assessment. Investigations into the specific molecular mechanisms and signaling pathways affected by this compound will provide a deeper understanding of its potential hazards and contribute to its safe handling and use in research and development.

References

A Technical Guide to the Solubility of Methyl 2,4,6-trihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of methyl 2,4,6-trihydroxybenzoate in various solvents. Due to the limited availability of comprehensive experimental data in publicly accessible literature, this document summarizes the existing quantitative and qualitative information and furnishes detailed, adaptable experimental protocols for researchers to determine the solubility of this compound in their own laboratories.

Introduction to this compound

This compound, also known as methyl gallate, is a phenolic compound with the chemical formula C₈H₈O₅.[1][2][3] It is a metabolite of 2,4,6-trihydroxybenzoate and has garnered interest for its antioxidant, lipid-lowering, and potential anticancer activities.[4] Understanding its solubility is a critical first step in the development of formulations for preclinical and clinical research, as solubility directly impacts bioavailability and efficacy.

Quantitative Solubility Data

The available quantitative solubility data for this compound is currently limited. The following table summarizes the existing data from various sources. It is important to note that some of these values are estimated or calculated and should be confirmed by experimental analysis.

Solvent/SystemTemperature (°C)SolubilityMethod
Dimethyl Sulfoxide (DMSO)Not Specified100 mg/mL (543.04 mM)Experimental (ultrasonication needed)[4]
Water257893 mg/L (7.893 mg/mL)Estimated[5]
WaterNot SpecifiedlogS = -0.36 (mol/L)Calculated[6]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot Specified≥ 2.5 mg/mL (13.58 mM)Experimental[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)Not Specified≥ 2.5 mg/mL (13.58 mM)Experimental[4]
10% DMSO, 90% Corn OilNot Specified≥ 2.5 mg/mL (13.58 mM)Experimental[4]

Note: The solubility in the complex solvent systems provides a lower limit and indicates that the compound can be formulated for in vivo studies. It is also noted that hygroscopic DMSO can significantly impact the solubility of the product, and newly opened DMSO is recommended for use.[4]

Experimental Protocols for Solubility Determination

For researchers aiming to generate comprehensive solubility data for this compound, the following established methods are recommended.

Isothermal Equilibrium Shake-Flask Method (Gravimetric Analysis)

This is a standard and reliable method for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Principle: An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered, and a known volume of the filtrate is evaporated to dryness. The weight of the remaining solid is used to calculate the solubility.

Apparatus and Reagents:

  • This compound (solid)

  • Selected solvents (e.g., ethanol, methanol (B129727), acetone, ethyl acetate, water)

  • Thermostatic shaker or water bath

  • Calibrated analytical balance

  • Vials or flasks with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Pre-weighed evaporation dishes or watch glasses

  • Drying oven

Procedure:

  • Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

  • Pipette a precise volume (e.g., 5.0 mL) of the desired solvent into each vial.

  • Securely seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).

  • Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments.

  • After agitation, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed evaporation dish.

  • Accurately weigh the evaporation dish containing the filtrate.

  • Place the evaporation dish in a drying oven at a suitable temperature (e.g., 60-80 °C) until the solvent has completely evaporated and a constant weight is achieved.[1]

  • Cool the dish in a desiccator and re-weigh it.

  • The solubility is calculated using the final weight of the solid residue and the volume of the filtrate.

Concentration Analysis by High-Performance Liquid Chromatography (HPLC)

For more precise measurements, especially in complex mixtures or for low solubility values, HPLC can be used to determine the concentration of the dissolved compound in the saturated solution.

Principle: Following the isothermal equilibrium procedure, the filtered supernatant is diluted and injected into an HPLC system. The concentration is determined by comparing the peak area of the sample to a standard curve generated from solutions of known concentrations.

Suggested HPLC Conditions (Adaptable from similar compounds):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid to control pH) and an organic phase (e.g., methanol or acetonitrile). A starting point could be a ratio similar to 45:55 (v/v) methanol:water.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound in the mobile phase. A wavelength around 254 nm is often a good starting point for aromatic compounds.[7]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

Procedure:

  • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol).

  • From the stock solution, prepare a series of calibration standards of decreasing concentration.

  • Generate a standard curve by injecting the calibration standards and plotting the peak area versus concentration.

  • Prepare the saturated solution as described in the shake-flask method (Section 3.1, steps 1-6).

  • Dilute a known volume of the filtered supernatant with the mobile phase to a concentration that falls within the range of the standard curve.

  • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculate the concentration of the diluted sample using the standard curve, and then account for the dilution factor to determine the original solubility.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (e.g., 24-48h) C->D E Allow solids to settle D->E F Withdraw supernatant E->F G Filter through 0.45 µm filter F->G H Transfer filtrate to pre-weighed dish G->H I Evaporate solvent to dryness H->I J Weigh final solid residue I->J K Calculate Solubility (mg/mL) J->K

Caption: Workflow for Gravimetric Solubility Determination.

G cluster_prep Saturated Sample Preparation cluster_standards Standard Preparation cluster_hplc HPLC Analysis A Prepare saturated solution (Shake-Flask Method) B Filter supernatant A->B C Dilute filtrate with mobile phase B->C G Inject diluted sample C->G D Prepare stock solution of known concentration E Create serial dilutions for calibration curve D->E F Inject standards and generate calibration curve E->F H Determine concentration from curve G->H I Calculate original solubility (accounting for dilution) H->I

Caption: Workflow for HPLC-Based Solubility Measurement.

Conclusion

While the existing literature provides some initial insights, a comprehensive understanding of the solubility of this compound across a range of pharmaceutically relevant solvents requires further experimental investigation. The protocols and workflows outlined in this guide offer a robust framework for researchers to generate this critical data, thereby facilitating the continued development and evaluation of this promising compound.

References

An In-depth Technical Guide on the Stability and Degradation Pathways of Methyl 2,4,6-trihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4,6-trihydroxybenzoate, a phenolic compound and an ester of 2,4,6-trihydroxybenzoic acid, is a molecule of interest in pharmaceutical and chemical research due to its structural similarity to other biologically active phenolic compounds. Understanding its stability and degradation pathways is crucial for the development of stable formulations, predicting its shelf-life, and identifying potential degradants that could impact safety and efficacy. This technical guide provides a comprehensive overview of the known and predicted stability of this compound under various stress conditions, outlines its probable degradation pathways, and furnishes detailed experimental protocols for its stability assessment.

It is important to note that while extensive data exists for structurally related compounds, specific experimental stability and degradation data for this compound is limited in publicly available literature. Therefore, some of the degradation pathways and products discussed in this guide are proposed based on established chemical principles and data from analogous compounds such as methyl gallate and phloroglucinol (B13840) derivatives.

Physicochemical Properties and Stability Profile

This compound is a solid, white to off-white substance with a molecular weight of 184.15 g/mol . Its stability is influenced by environmental factors such as temperature, pH, light, and the presence of oxidizing agents.

Summary of Known Stability Data
ConditionObservation/RecommendationImplication for Stability
Solid State (Powder) Recommended storage at -20°C for up to 3 years and at 4°C for up to 2 years[1].The compound is relatively stable in its solid form at low temperatures.
In Solution Recommended storage at -80°C for up to 6 months and at -20°C for up to 1 month[1].Stability is reduced in solution, with degradation occurring more rapidly than in the solid state.
High pH (Alkaline) Phenolic hydroxyl groups can deprotonate at pH > 9, making the molecule susceptible to oxidation[2].Likely to be unstable under alkaline conditions, leading to oxidative degradation.
Elevated Temperature High temperatures can accelerate both oxidative and hydrolytic degradation of phenolic compounds[2]. Thermal decomposition of gallic acid (a related compound) occurs in stages, starting with dehydration and followed by decarboxylation[3].Susceptible to thermal degradation, likely involving decarboxylation and potentially other reactions.
Presence of Oxygen As a phenolic compound, it is susceptible to oxidation, which can be catalyzed by metal ions[2].Prone to oxidative degradation in the presence of air, leading to the formation of colored products like quinones[2].
Light Exposure Phenolic compounds can be sensitive to light, which can promote photo-oxidation[2].May undergo photodegradation upon exposure to light, particularly UV radiation.

Proposed Degradation Pathways

Based on the chemical structure of this compound and the known degradation patterns of related phenolic esters and phloroglucinol derivatives, the following degradation pathways are proposed.

Hydrolytic Degradation

Under aqueous conditions, particularly at non-neutral pH, the ester linkage of this compound is susceptible to hydrolysis. This reaction can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen of the ester group, followed by nucleophilic attack by water, leads to the formation of 2,4,6-trihydroxybenzoic acid and methanol (B129727).

  • Base-Catalyzed Hydrolysis: Nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group results in the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt of 2,4,6-trihydroxybenzoic acid and methanol.

MTHB This compound THBA 2,4,6-Trihydroxybenzoic Acid MTHB->THBA H+ or OH- / H2O MeOH Methanol MTHB->MeOH H+ or OH- / H2O

Figure 1: Proposed Hydrolytic Degradation Pathway.

Oxidative Degradation

The three phenolic hydroxyl groups on the aromatic ring make this compound highly susceptible to oxidation. This can be initiated by atmospheric oxygen, reactive oxygen species (ROS), or metal ions. The oxidation of phloroglucinol derivatives is known to proceed via a free-radical chain reaction, leading to dearomatization[4]. A likely pathway involves the formation of semiquinone radicals, which can then be further oxidized to form quinone-type structures. These quinones are often colored and can undergo further polymerization.

MTHB This compound Radical Semiquinone Radical MTHB->Radical [O] Quinone Quinone-type Product Radical->Quinone [O] Polymer Polymeric Products Quinone->Polymer Polymerization

Figure 2: Proposed Oxidative Degradation Pathway.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate degradation reactions. For phenolic compounds, this can lead to the formation of radicals and subsequent oxidation, similar to the oxidative degradation pathway. The ester group may also be susceptible to photolytic cleavage.

Thermal Degradation

At elevated temperatures, this compound is expected to undergo thermal decomposition. A primary pathway for hydroxybenzoic acids is decarboxylation, where the carboxylic acid group (or in this case, the ester group which can first hydrolyze) is lost as carbon dioxide[5]. This would result in the formation of 1,3,5-trihydroxybenzene (phloroglucinol). At higher temperatures, further fragmentation of the molecule is likely.

MTHB This compound THBA 2,4,6-Trihydroxybenzoic Acid MTHB->THBA Heat / H2O Phloroglucinol 1,3,5-Trihydroxybenzene (Phloroglucinol) THBA->Phloroglucinol Heat (-CO2) CO2 CO2 THBA->CO2 Heat Fragments Further Fragments Phloroglucinol->Fragments High Temp.

Figure 3: Proposed Thermal Degradation Pathway.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following are detailed protocols for conducting forced degradation studies on this compound.

General Experimental Workflow

The general workflow for a forced degradation study involves subjecting the compound to various stress conditions, followed by analysis to determine the extent of degradation and to identify any degradation products.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation Prep Prepare solutions of This compound (e.g., in methanol/water) Hydrolysis Acid/Base Hydrolysis Prep->Hydrolysis Oxidation Oxidative Stress Prep->Oxidation Photolysis Photolytic Stress Prep->Photolysis Thermal Thermal Stress Prep->Thermal Neutralize Neutralize/Quench (if necessary) Hydrolysis->Neutralize Oxidation->Neutralize Photolysis->Neutralize Thermal->Neutralize HPLC HPLC/UPLC Analysis (Assay and Impurity Profile) Neutralize->HPLC MS LC-MS/MS Analysis (Identification of Degradants) HPLC->MS Interpret Determine % Degradation & Propose Pathways MS->Interpret

Figure 4: General Experimental Workflow for Forced Degradation.

Detailed Methodologies

4.2.1 Materials and Reagents

  • This compound (reference standard)

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable buffer components for the mobile phase

4.2.2 Instrumentation

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system for identification of degradation products.

  • pH meter

  • Forced-air oven

  • Photostability chamber

4.2.3 Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

4.2.4 Forced Degradation Procedures

For each condition, a control sample (stored at 2-8°C in the dark) should be prepared and analyzed alongside the stressed samples.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 24 hours.

    • After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N NaOH.

    • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 N HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for 24 hours.

    • After the incubation period, neutralize the solution with an equivalent amount of 0.1 N HCl.

    • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

    • If no degradation is observed, repeat the experiment at 60°C or with 1 N NaOH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 30% H₂O₂.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a clean, dry vial.

    • Heat the sample in a forced-air oven at 80°C for 48 hours.

    • After the heating period, cool the sample to room temperature.

    • Dissolve a known amount of the stressed solid in the solvent used for the stock solution and dilute to a suitable concentration for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound (in a photostable, transparent container) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After exposure, prepare the samples for HPLC analysis.

4.2.5 Analytical Method

A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is likely to be effective.

  • Detection: UV detection at a wavelength where this compound and its potential degradants absorb (a PDA detector is recommended to assess peak purity).

  • Analysis: The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that in the control sample. The formation of degradation products is monitored by the appearance of new peaks in the chromatogram.

Conclusion

This compound, due to its phenolic ester structure, is predicted to be susceptible to degradation under hydrolytic, oxidative, photolytic, and thermal stress conditions. The primary degradation pathways are likely to involve hydrolysis of the ester bond to form 2,4,6-trihydroxybenzoic acid and methanol, oxidation of the phenolic hydroxyl groups to form quinone-type products, and thermal decarboxylation. While specific quantitative stability data for this compound is not widely available, the provided experimental protocols offer a robust framework for conducting forced degradation studies to elucidate its stability profile and identify its degradation products. Such studies are indispensable for ensuring the quality, safety, and efficacy of any formulation containing this molecule.

References

The Natural Occurrence of 2,4,6-Trihydroxybenzoic Acid Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trihydroxybenzoic acid methyl ester, also known as methyl 2,4,6-trihydroxybenzoate or methyl phloroglucinolcarboxylate, is a phenolic compound that has garnered interest for its potential biological activities. As a derivative of phloroglucinol (B13840), a core structure in many natural products, its occurrence in the plant kingdom is of significant interest for drug discovery and natural product chemistry. This technical guide provides a comprehensive overview of the natural sources of 2,4,6-trihydroxybenzoic acid methyl ester, detailed experimental protocols for its isolation, and a proposed biosynthetic pathway.

Natural Occurrence

2,4,6-Trihydroxybenzoic acid methyl ester has been identified as a constituent of various plant species, most notably within the genus Bergenia. Phytochemical studies have confirmed its presence in the rhizomes of these plants, which have a history of use in traditional medicine.

Data on Natural Sources

While quantitative data on the concentration of 2,4,6-trihydroxybenzoic acid methyl ester in natural sources is not extensively documented in publicly available literature, its presence has been qualitatively confirmed in the following species:

Plant SpeciesFamilyPlant Part
Bergenia ciliata (Haw.) Sternb.SaxifragaceaeRhizome
Bergenia ligulata (Wall.) Engl.SaxifragaceaeRhizome

Note: Bergenia ligulata is sometimes referred to by its synonym, Bergenia pacumbis.

Experimental Protocols: Isolation and Purification

The isolation of 2,4,6-trihydroxybenzoic acid methyl ester from its natural sources, primarily Bergenia rhizomes, involves a multi-step process of extraction, fractionation, and chromatographic purification. The following is a generalized protocol based on established methods for the isolation of phenolic compounds from plant materials.

Sample Preparation and Extraction
  • Objective: To extract a broad range of secondary metabolites, including the target compound, from the plant matrix.

  • Procedure:

    • Obtain fresh or dried rhizomes of Bergenia ciliata or Bergenia ligulata.

    • Wash the rhizomes thoroughly to remove any soil and debris.

    • Air-dry or oven-dry the rhizomes at a controlled temperature (typically 40-50°C) to a constant weight.

    • Grind the dried rhizomes into a fine powder using a mechanical grinder to increase the surface area for extraction.

    • Macerate the powdered plant material in a suitable organic solvent, such as methanol (B129727) or ethanol (B145695) (e.g., 100 g of powder in 1 L of solvent), at room temperature for 24-48 hours with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process with the plant residue 2-3 times to ensure exhaustive extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Fractionation of the Crude Extract
  • Objective: To separate the components of the crude extract based on their polarity, thereby enriching the fraction containing the target compound.

  • Procedure:

    • Suspend the crude extract in distilled water to form an aqueous suspension.

    • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity. A typical solvent series would be n-hexane, followed by ethyl acetate (B1210297), and then n-butanol.

    • For each solvent, mix the aqueous suspension with an equal volume of the organic solvent in a separatory funnel.

    • Shake the funnel vigorously and then allow the layers to separate.

    • Collect the organic layer. Repeat this process 2-3 times for each solvent.

    • The ethyl acetate fraction is typically enriched with phenolic compounds like 2,4,6-trihydroxybenzoic acid methyl ester.

    • Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.

Chromatographic Purification
  • Objective: To isolate the pure 2,4,6-trihydroxybenzoic acid methyl ester from the enriched fraction.

  • Procedure:

    • Column Chromatography:

      • Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

      • Pack a glass column with the slurry to create the stationary phase.

      • Dissolve the dried ethyl acetate fraction in a minimal amount of the mobile phase and adsorb it onto a small amount of silica gel.

      • Carefully load the sample-adsorbed silica gel onto the top of the prepared column.

      • Elute the column with a gradient of solvents, starting with a non-polar solvent system and gradually increasing the polarity. A common gradient is n-hexane-ethyl acetate (e.g., starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate).

      • Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC).

      • Combine the fractions that show a spot corresponding to the Rf value of a 2,4,6-trihydroxybenzoic acid methyl ester standard.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Optional):

      • For higher purity, the combined fractions from column chromatography can be further purified using a Prep-HPLC system with a suitable column (e.g., C18) and a mobile phase, such as a methanol-water or acetonitrile-water gradient.

Structure Elucidation
  • Objective: To confirm the identity and purity of the isolated compound.

  • Procedure:

    • The purified compound is subjected to spectroscopic analysis, including:

      • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR to determine the chemical structure.

      • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

      • Infrared (IR) Spectroscopy: To identify the functional groups present.

      • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions characteristic of the compound.

Proposed Biosynthetic Pathway

The biosynthesis of 2,4,6-trihydroxybenzoic acid methyl ester is believed to proceed through the polyketide pathway, which is a common route for the synthesis of phloroglucinol derivatives in plants and microorganisms. The pathway likely involves the following key steps:

  • Formation of the Polyketide Chain: The pathway initiates with the condensation of three molecules of malonyl-CoA.

  • Cyclization and Aromatization: The resulting polyketide chain undergoes intramolecular cyclization and subsequent aromatization to form the phloroglucinol core, specifically 2,4,6-trihydroxybenzoic acid. This step is catalyzed by a type III polyketide synthase.

  • Methylation: The carboxyl group of 2,4,6-trihydroxybenzoic acid is then esterified with a methyl group, a reaction likely catalyzed by a methyltransferase enzyme, using S-adenosyl methionine (SAM) as the methyl donor, to yield the final product, 2,4,6-trihydroxybenzoic acid methyl ester.

Below is a Graphviz diagram illustrating this proposed biosynthetic pathway.

Biosynthesis_of_2_4_6_trihydroxybenzoic_acid_methyl_ester cluster_start Starting Precursor cluster_synthesis Polyketide Synthesis and Cyclization cluster_methylation Esterification Malonyl_CoA 3x Malonyl-CoA Polyketide_Synthase Polyketide Synthase (Type III) Malonyl_CoA->Polyketide_Synthase Intermediate Polyketide Intermediate Polyketide_Synthase->Intermediate Condensation THBA 2,4,6-Trihydroxybenzoic Acid Intermediate->THBA Cyclization & Aromatization Methyltransferase Methyltransferase THBA->Methyltransferase SAH S-Adenosyl Homocysteine (SAH) Methyltransferase->SAH Byproduct Final_Product 2,4,6-Trihydroxybenzoic Acid Methyl Ester Methyltransferase->Final_Product Methylation SAM S-Adenosyl Methionine (SAM) SAM->Methyltransferase Methyl Donor Experimental_Workflow Start Plant Material (e.g., Bergenia rhizomes) Extraction Solvent Extraction (Methanol/Ethanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Fractionation Liquid-Liquid Partitioning (n-Hexane, Ethyl Acetate) Crude_Extract->Fractionation EtOAc_Fraction Ethyl Acetate Fraction Fractionation->EtOAc_Fraction Column_Chromatography Column Chromatography (Silica Gel) EtOAc_Fraction->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC TLC Analysis Fractions->TLC Purified_Compound Purified Compound TLC->Purified_Compound Combine Fractions Structure_Elucidation Structure Elucidation (NMR, MS, IR, UV) Purified_Compound->Structure_Elucidation Final_Product 2,4,6-Trihydroxybenzoic Acid Methyl Ester Structure_Elucidation->Final_Product

Methodological & Application

Synthesis of Methyl 2,4,6-trihydroxybenzoate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 2,4,6-trihydroxybenzoate is a phenolic compound of significant interest to researchers in drug development and various scientific fields due to its potential biological activities. This document provides detailed application notes and protocols for the synthesis of this compound, focusing on a two-step synthetic route commencing with the carboxylation of phloroglucinol (B13840), followed by the esterification of the resulting 2,4,6-trihydroxybenzoic acid.

Overall Synthesis Strategy

The synthesis of this compound is typically achieved through a two-step process:

  • Carboxylation of Phloroglucinol: The first step involves the introduction of a carboxyl group onto the phloroglucinol ring to form 2,4,6-trihydroxybenzoic acid. The Kolbe-Schmitt reaction is a well-established method for the carboxylation of phenols and can be adapted for this transformation. This reaction typically involves the treatment of a phenoxide with carbon dioxide under pressure and elevated temperature.

  • Esterification of 2,4,6-trihydroxybenzoic acid: The second step is the esterification of the synthesized 2,4,6-trihydroxybenzoic acid with methanol (B129727) to yield the desired this compound. Due to the presence of ortho-hydroxyl groups which can cause steric hindrance, both the classical Fischer esterification and the milder Steglich esterification are presented as viable methods.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the different synthesis methods described in this guide.

StepMethodKey ReactantsCatalyst/ReagentSolventReaction ConditionsTypical YieldPurity
1. Carboxylation Kolbe-Schmitt ReactionPhloroglucinol, Carbon DioxidePotassium BicarbonateWater120-140°C, High PressureModerate to GoodGood
2. Esterification Fischer Esterification2,4,6-trihydroxybenzoic acid, MethanolSulfuric AcidMethanol (excess)Reflux, 1-8 hoursGoodGood
2. Esterification Steglich Esterification2,4,6-trihydroxybenzoic acid, MethanolDCC, DMAPDichloromethane (B109758)Room Temperature, 2-12 hoursGood to ExcellentExcellent

Note: Yields and purity are dependent on specific reaction conditions and purification methods.

Experimental Protocols

Step 1: Synthesis of 2,4,6-trihydroxybenzoic acid via Kolbe-Schmitt Reaction

This protocol describes the carboxylation of phloroglucinol to produce 2,4,6-trihydroxybenzoic acid.

Materials:

  • Phloroglucinol

  • Potassium bicarbonate

  • Water

  • Concentrated Hydrochloric acid

  • Activated charcoal

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, dissolve phloroglucinol and a molar excess of potassium bicarbonate in water.

  • Seal the autoclave and introduce carbon dioxide gas to a pressure of 80-100 atm.

  • Heat the mixture to 120-140°C with constant stirring and maintain these conditions for 4-6 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO2 pressure.

  • Transfer the reaction mixture to a beaker and acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude 2,4,6-trihydroxybenzoic acid.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • For purification, dissolve the crude product in hot water, add a small amount of activated charcoal, and heat to boiling for a few minutes.

  • Filter the hot solution to remove the charcoal and allow the filtrate to cool slowly to induce crystallization.

  • Collect the purified crystals of 2,4,6-trihydroxybenzoic acid by vacuum filtration and dry them in a desiccator.

Step 2: Synthesis of this compound

Two alternative methods for the esterification of 2,4,6-trihydroxybenzoic acid are provided below.

This protocol is a standard and cost-effective method for esterification.

Materials:

  • 2,4,6-trihydroxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate (B1210297)

Procedure:

  • In a round-bottom flask, dissolve 2,4,6-trihydroxybenzoic acid in a large excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 1-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

This method is particularly suitable for substrates that are sensitive to acidic conditions or are sterically hindered.[1]

Materials:

  • 2,4,6-trihydroxybenzoic acid

  • Methanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2,4,6-trihydroxybenzoic acid, methanol (1.2-1.5 equivalents), and a catalytic amount of DMAP in anhydrous dichloromethane.

  • Cool the mixture in an ice bath and add a solution of DCC (1.1 equivalents) in dichloromethane dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash it sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford pure this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Carboxylation cluster_step2 Step 2: Esterification Phloroglucinol Phloroglucinol Carboxylation Kolbe-Schmitt Reaction Phloroglucinol->Carboxylation CO2 Carbon Dioxide CO2->Carboxylation Acid 2,4,6-Trihydroxybenzoic Acid Carboxylation->Acid Esterification Esterification (Fischer or Steglich) Acid->Esterification Methanol Methanol Methanol->Esterification Product This compound Esterification->Product Purification Purification Product->Purification

Caption: Overall workflow for the synthesis of this compound.

Esterification_Comparison cluster_fischer Fischer Esterification cluster_steglich Steglich Esterification Start 2,4,6-Trihydroxybenzoic Acid + Methanol F_Catalyst H₂SO₄ (catalyst) Start->F_Catalyst S_Reagents DCC + DMAP Start->S_Reagents F_Conditions Reflux F_Catalyst->F_Conditions F_Product This compound F_Conditions->F_Product S_Conditions Room Temperature S_Reagents->S_Conditions S_Product This compound S_Conditions->S_Product

Caption: Comparison of Fischer and Steglich esterification methods.

References

Application Notes and Protocols for Methyl 2,4,6-trihydroxybenzoate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4,6-trihydroxybenzoate (MTHB), a naturally occurring phenolic compound and a metabolite of flavonoids, has garnered significant interest in biomedical research for its potential therapeutic properties.[1] Scientific literature suggests that MTHB and its corresponding acid form, 2,4,6-trihydroxybenzoic acid (THBA), exhibit a range of biological activities, including anti-proliferative, anti-inflammatory, and antioxidant effects. These properties position MTHB as a promising candidate for further investigation in drug discovery and development, particularly in the fields of oncology and inflammatory diseases.

This document provides detailed protocols for utilizing MTHB in cell culture-based assays to evaluate its biological activities. The protocols are based on established methodologies and findings from published research.

Data Presentation

The following tables summarize key quantitative data from studies on MTHB and related compounds, providing a reference for experimental design.

Table 1: Anti-proliferative and CDK Inhibitory Activity of 2,4,6-Trihydroxybenzoic Acid (THBA)

Cell LineAssayParameterValueReference
HCT-116 (SLC5A8-pLVX)Cell ProliferationIC50~500 µM (72h)[2]
HT-29 (SLC5A8 expressing)Colony FormationInhibitionDose-dependent[2]
In vitro Kinase AssayCDK1 InhibitionIC50~250 µM[2]
In vitro Kinase AssayCDK2 InhibitionIC50~400 µM[2]
In vitro Kinase AssayCDK4 InhibitionIC50~600 µM[2]

Table 2: Anti-inflammatory Activity of Structurally Related Compounds

CompoundCell LineParameterMethodKey FindingsReference
2,4,6-TrihydroxybenzaldehydeCaco-2NF-κB InhibitionReporter AssayInhibition of NF-κB transcription factor[3]
Methyl gallateRAW 264.7NO ProductionGriess AssayInhibition of LPS-induced NO production[4]
Methyl gallateRAW 264.7Cytokine Production (TNF-α, IL-6)ELISAReduction of LPS-induced cytokine levels[4]

Experimental Protocols

Preparation of MTHB Stock Solution

Proper preparation of the MTHB stock solution is critical for obtaining reproducible results.

Materials:

  • This compound (MTHB) powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, light-protected microcentrifuge tubes

Protocol:

  • Prepare a high-concentration stock solution of MTHB (e.g., 100 mM) in DMSO.

  • Ensure complete dissolution by vortexing or gentle warming.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Cell Viability and Proliferation Assay (MTT Assay)

This protocol determines the effect of MTHB on cell viability and proliferation. The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.

Materials:

  • Cells of interest (e.g., HCT-116, HT-29)

  • Complete cell culture medium

  • MTHB stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of MTHB in complete cell culture medium from the stock solution.

  • Remove the existing medium from the wells and replace it with 100 µL of the MTHB-containing medium or vehicle control (medium with the same concentration of DMSO as the highest MTHB concentration).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol assesses the ability of MTHB to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium (DMEM)

  • MTHB stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • 96-well cell culture plates

  • Griess Reagent System (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[5]

  • Pre-treat the cells with various concentrations of MTHB (in 50 µL of medium) for 1 hour.[5] Include a vehicle control.

  • Stimulate the cells by adding 50 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control.[5]

  • Incubate the plate for 24 hours at 37°C and 5% CO₂.[5]

  • After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.[5]

  • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.[5]

  • Measure the absorbance at 540 nm.[5]

  • Calculate the nitrite concentration from a sodium nitrite standard curve.

Anti-Inflammatory Activity: Cytokine Measurement (ELISA)

This protocol quantifies the effect of MTHB on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cell culture supernatant from MTHB and LPS-treated cells (from the NO production assay or a separate experiment)

  • Commercially available ELISA kit for the cytokine of interest (e.g., mouse TNF-α, mouse IL-6)

  • Microplate reader

Protocol:

  • Follow the manufacturer's instructions for the specific ELISA kit.

  • Briefly, coat a 96-well ELISA plate with the capture antibody overnight.

  • Block the plate to prevent non-specific binding.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the biotinylated detection antibody.

  • Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Incubate, wash, and add the TMB substrate solution to develop the color.

  • Stop the reaction with the provided stop solution.

  • Measure the absorbance at 450 nm.

  • Calculate the cytokine concentration in the samples by interpolating from the standard curve.

Cellular Antioxidant Activity Assay (DCFH-DA Assay)

This assay measures the ability of MTHB to reduce intracellular reactive oxygen species (ROS) levels. The probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), is a non-fluorescent compound that is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) by ROS.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • MTHB stock solution

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • An oxidizing agent to induce ROS (e.g., H₂O₂, tert-butyl hydroperoxide)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader

Protocol:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.

  • Wash the cells with serum-free medium.

  • Load the cells with 10-20 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C.

  • Wash the cells twice with PBS to remove excess probe.

  • Treat the cells with various concentrations of MTHB for a desired pre-incubation time (e.g., 1 hour).

  • Induce oxidative stress by adding an oxidizing agent (e.g., 100-500 µM H₂O₂).

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm over time.

  • The antioxidant activity of MTHB is determined by its ability to reduce the fluorescence signal compared to the control (oxidizing agent alone).

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis MTHB_stock MTHB Stock Preparation viability Cell Viability (MTT Assay) MTHB_stock->viability anti_inflammatory Anti-inflammatory (NO, Cytokines) MTHB_stock->anti_inflammatory antioxidant Antioxidant (DCFH-DA Assay) MTHB_stock->antioxidant cell_culture Cell Culture (e.g., HCT-116, RAW 264.7) cell_culture->viability cell_culture->anti_inflammatory cell_culture->antioxidant data_analysis Data Analysis & Interpretation viability->data_analysis anti_inflammatory->data_analysis antioxidant->data_analysis

Caption: General experimental workflow for evaluating the biological activities of MTHB.

cdk_inhibition_pathway MTHB MTHB / THBA SLC5A8 SLC5A8 Transporter MTHB->SLC5A8 CDK_Cyclin CDK/Cyclin Complexes (CDK1, 2, 4) SLC5A8->CDK_Cyclin Inhibition CellCycle Cell Cycle Progression CDK_Cyclin->CellCycle Proliferation Cell Proliferation CellCycle->Proliferation

Caption: Proposed pathway for the anti-proliferative effect of MTHB/THBA.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK Phosphorylation TLR4->p38_MAPK NFkB NF-κB Activation TLR4->NFkB MTHB MTHB MTHB->p38_MAPK Inhibition MTHB->NFkB Inhibition Inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) p38_MAPK->Inflammatory_Mediators NFkB->Inflammatory_Mediators

Caption: Putative anti-inflammatory signaling pathways modulated by MTHB.

References

Application Notes and Protocols for the Preparation of Methyl 2,4,6-trihydroxybenzoate Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4,6-trihydroxybenzoate, also known as methyl gallate, is a phenolic compound and a metabolite of 2,4,6-trihydroxybenzoate.[1] It is a compound of interest in various research fields due to its antioxidant, lipid-lowering, and anticancer activities.[1] Proper preparation of stock solutions is a critical first step for accurate and reproducible experimental results in cell culture, biochemical assays, and other research applications. These application notes provide detailed protocols for the preparation of stock solutions of this compound.

Compound Information and Properties

This compound is a white to off-white solid.[1] It is essential to understand its physical and chemical properties to ensure proper handling and storage.

Table 1: Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈O₅[1][2][3]
Molecular Weight 184.15 g/mol [1][4][5]
CAS Number 3147-39-5[1][2][3]
Appearance White to off-white solid[1]
Solubility DMSO: 100 mg/mL (543.04 mM) (ultrasonication may be needed)[1] Water: Slightly soluble[6][7]
Storage of Solid -20°C for 3 years or 4°C for 2 years[1]
Storage of Solution -80°C for 6 months or -20°C for 1 month[1]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Ethanol (B145695) or Methanol (B129727)

  • Sterile, distilled water or phosphate-buffered saline (PBS)

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional, for enhancing solubility)

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution that can be diluted for various in vitro experiments.

  • Calculation: Determine the mass of this compound required to prepare a stock solution of the desired concentration and volume. The formula for this calculation is: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

    For example, to prepare 1 mL of a 100 mM stock solution: Mass (g) = 0.1 mol/L x 0.001 L x 184.15 g/mol = 0.018415 g = 18.415 mg

  • Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance in a sterile microcentrifuge tube or vial.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the tube containing the powder. For instance, to prepare a 100 mM stock, add 1 mL of DMSO to 18.415 mg of the compound.

  • Mixing: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. If the compound does not dissolve easily, brief sonication in an ultrasonic water bath may be required.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol 2: Preparation of an Aqueous-Based Stock Solution

For experiments where DMSO may interfere, an aqueous-based stock solution can be prepared, although the solubility will be lower than in DMSO. Phenolic compounds are often dissolved in alcohol/water mixtures.

  • Solvent Selection: Choose an appropriate solvent system, such as a mixture of ethanol or methanol and sterile water. An 80% methanol solution is commonly used for phenolic compounds.[8]

  • Calculation: Perform the same calculation as in Protocol 1 to determine the required mass of the compound.

  • Weighing: Weigh the calculated amount of this compound powder into a sterile tube.

  • Dissolving: Add the chosen solvent system to the powder. It is recommended to first dissolve the compound in a small amount of the organic solvent (e.g., ethanol or methanol) before adding the aqueous component.

  • Mixing: Vortex the solution until the compound is fully dissolved. Gentle warming may aid dissolution, but care should be taken to avoid degradation.

  • Sterilization (Optional): If required for sterile applications like cell culture, filter the stock solution through a 0.22 µm syringe filter.

  • Storage: Store the aqueous stock solution in aliquots at -20°C or -80°C. Note that the stability of aqueous solutions may be less than that of DMSO stocks.

Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution to the final desired concentration in the appropriate cell culture medium or buffer.

  • Calculation: Use the formula M₁V₁ = M₂V₂ to determine the volume of the stock solution needed.

    • M₁ = Concentration of the stock solution

    • V₁ = Volume of the stock solution to be used

    • M₂ = Desired final concentration of the working solution

    • V₂ = Final volume of the working solution

  • Dilution: Add the calculated volume of the stock solution to the appropriate volume of the cell culture medium or buffer.

  • Mixing: Mix the working solution gently but thoroughly before adding it to the experimental system.

Important Considerations:

  • Always use high-purity solvents.

  • Hygroscopic nature of DMSO can affect solubility; use freshly opened DMSO for best results.[1]

  • When preparing dilutions for cell culture, ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. It is advisable to include a vehicle control (medium with the same concentration of solvent) in your experiments.

Visualized Workflow

G cluster_prep Preparation of Stock Solution cluster_use Preparation of Working Solution calc Calculate Mass of This compound weigh Weigh Compound calc->weigh add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store calc_dil Calculate Dilution (M1V1 = M2V2) store->calc_dil For Experimental Use dilute Dilute Stock Solution in Medium/Buffer calc_dil->dilute use Use in Experiment dilute->use

Caption: Workflow for the preparation of stock and working solutions.

References

Application Notes and Protocols for the Quantification of Methyl 2,4,6-trihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4,6-trihydroxybenzoate is a phenolic compound of interest in various fields, including pharmaceutical research and natural product chemistry. Accurate and reliable quantification of this analyte is crucial for quality control, pharmacokinetic studies, and various bioactivity assays. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

General Sample Preparation

The choice of sample preparation method will depend on the matrix in which this compound is being quantified. Below are general protocols for liquid-liquid extraction (LLE) and solid-phase extraction (SPE) from plant matrices.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is suitable for the extraction of phenolic compounds from liquid samples or solid samples that have been initially extracted into a solvent.

  • Sample Acidification: Acidify the aqueous sample to a pH of approximately 2 using an acid such as hydrochloric acid or formic acid. This suppresses the ionization of the phenolic hydroxyl groups, increasing their hydrophobicity.

  • Solvent Extraction: Add an equal volume of a water-immiscible organic solvent such as ethyl acetate.

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully collect the upper organic layer containing this compound.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol (B129727) or mobile phase) for subsequent analysis.

Solid-Phase Extraction (SPE) Protocol

SPE is a versatile technique for sample clean-up and concentration. The following is a general protocol using a reversed-phase sorbent.

  • Column Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge using a stronger solvent, such as methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the appropriate solvent for analysis.

High-Performance Liquid Chromatography (HPLC)

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Matrix Extraction Extraction (LLE or SPE) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System Filtration->HPLC Injection Column C18 Column HPLC->Column Detection UV-Vis Detector Column->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: General workflow for the quantification of this compound by HPLC.

Protocol: HPLC-UV for this compound
Parameter Condition
Instrumentation Standard HPLC system with UV-Vis or Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 15% B5-27 min: 15% to 100% B27-32 min: 15% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C (or ambient)
Detection Wavelength 270 - 280 nm
Injection Volume 10 - 20 µL
Standard Preparation Prepare stock solutions of this compound in methanol (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution with the mobile phase.
Quantitative Data (Adapted from Methyl Gallate Studies)

The following table summarizes typical validation parameters for HPLC methods used for the quantification of methyl gallate, which can be used as a starting point for the validation of a method for this compound.

Validation Parameter Typical Performance Characteristic Reference
Linearity Range 5 - 50 µg/mL[3]
Correlation Coefficient (r²) > 0.999[2][3]
Accuracy (% Recovery) 96% - 101%[2]
Precision (%RSD) < 3.5%[2]
Retention Time Approximately 11 minutes[3][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Derivatization is often required for polar compounds like this compound to increase their volatility.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Extract Derivatization Derivatization (e.g., Silylation) Sample->Derivatization GCMS GC-MS System Derivatization->GCMS Injection Column Capillary Column GCMS->Column MS Mass Spectrometer Column->MS TIC Total Ion Chromatogram MS->TIC Quantification Quantification (SIM/Scan) TIC->Quantification

Caption: General workflow for the quantification of this compound by GC-MS.

Protocol: GC-MS for this compound (General)
Parameter Condition
Derivatization Silylation with a reagent like BSTFA with 1% TMCS.
GC Column Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min).
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan mode for identification and Selected Ion Monitoring (SIM) for quantification.
Mass Spectral Data

The mass spectrum of underivatized this compound shows characteristic fragments that can be used for its identification.[6]

m/z Relative Abundance Possible Fragment
184~45%[M]⁺ (Molecular Ion)
153~100%[M - OCH₃]⁺
125~50%[M - COOCH₃]⁺

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds with a chromophore, such as this compound. This method is best suited for relatively pure samples or for the determination of total phenolic content. The protocol is adapted from methods for gallic acid.[7][8][9][10]

Experimental Workflow for UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Analysis Sample Sample Solution Dilution Dilution Sample->Dilution Spectrophotometer UV-Vis Spectrophotometer Dilution->Spectrophotometer Cuvette Measurement Absorbance Measurement Spectrophotometer->Measurement Absorbance Absorbance Reading Measurement->Absorbance Quantification Quantification (Calibration Curve) Absorbance->Quantification

Caption: General workflow for the quantification of this compound by UV-Vis Spectrophotometry.

Protocol: UV-Vis Spectrophotometry for this compound
Parameter Condition
Instrumentation UV-Vis Spectrophotometer
Solvent Methanol or Ethanol
Wavelength of Max. Absorbance (λmax) Approximately 270-280 nm (to be determined experimentally)
Standard Preparation Prepare a stock solution of this compound in the chosen solvent (e.g., 100 µg/mL). Prepare a series of working standards by diluting the stock solution.
Procedure 1. Measure the absorbance of the blank (solvent).2. Measure the absorbance of each standard solution to construct a calibration curve.3. Measure the absorbance of the sample solution (diluted to fall within the linear range of the calibration curve).
Quantification Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.
Quantitative Data (Adapted from Gallic Acid Studies)

The following table provides typical validation parameters for UV-Vis spectrophotometric methods for gallic acid, which can serve as a reference.

Validation Parameter Typical Performance Characteristic Reference
Linearity Range 4 - 20 µg/mL[8]
Correlation Coefficient (r²) > 0.999[7][8]
Accuracy (% Recovery) 98.6% - 100.6%[8]
Precision (%RSD) < 2%[8][9]
Limit of Detection (LOD) ~0.045 µg/mL[9]
Limit of Quantification (LOQ) ~0.119 µg/mL[9]

Conclusion

The analytical techniques and protocols detailed in these application notes provide a comprehensive guide for the quantification of this compound. While HPLC offers high specificity and is suitable for complex matrices, GC-MS provides excellent identification capabilities, and UV-Vis spectrophotometry serves as a simple and rapid method for screening or for the analysis of less complex samples. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. It is recommended to perform method validation for the specific application to ensure accurate and reliable results.

References

Application Note: HPLC Analysis of Methyl 2,4,6-trihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2,4,6-trihydroxybenzoate, also known as methyl gallate, is a phenolic compound with antioxidant, anti-inflammatory, and anticancer properties. It is found in various natural sources and is also synthesized for use in the pharmaceutical and cosmetic industries. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and research purposes. This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described method is based on established principles for the analysis of similar phenolic compounds and provides a robust starting point for method development and validation.

Chemical Structure

this compound Structure

Figure 1: Chemical Structure of this compound.

Proposed HPLC Method

This proposed method utilizes reverse-phase chromatography, which is well-suited for the separation of moderately polar compounds like this compound.

Chromatographic Conditions

ParameterProposed Value
HPLC System Any standard HPLC system with a UV-Vis detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)
Gradient Isocratic or Gradient (see protocol for details)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

Experimental Protocols

1. Reagents and Materials

  • This compound reference standard (purity ≥ 98%)

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (analytical grade)

  • Methanol (B129727) (HPLC grade) for sample and standard preparation

  • 0.45 µm syringe filters

2. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL. These solutions should be used for constructing the calibration curve.

3. Sample Preparation

  • Solid Samples: Accurately weigh a known amount of the homogenized sample and extract it with a suitable volume of methanol. The extraction can be facilitated by sonication or vortexing. After extraction, centrifuge the sample to pellet any insoluble material.

  • Liquid Samples: Dilute the liquid sample with methanol to an appropriate concentration that falls within the linear range of the calibration curve.

  • Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter to remove any particulate matter.

4. HPLC Analysis Protocol

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of each working standard solution in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

  • Inject 10 µL of the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Data Presentation

Table 1: Proposed Method Validation Parameters (Hypothetical Data)

ParameterExpected Range/Value
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Retention Time (RT) Approximately 5-7 minutes
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (270 nm) Separation->Detection Peak_Integration Peak Integration & Identification Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of Method Parameters

Method_Parameters cluster_stationary Stationary Phase cluster_mobile Mobile Phase cluster_detection Detection Analyte This compound (Moderately Polar) Column C18 Column (Non-polar) Analyte->Column interacts with MobilePhase Acetonitrile/Water (Polar) Analyte->MobilePhase soluble in Detector UV-Vis Detector (λmax ~270 nm) Analyte->Detector detected by MobilePhase->Column elutes Acidifier Formic Acid (Improves Peak Shape) MobilePhase->Acidifier contains

Application Notes and Protocols: Methyl 2,4,6-Trihydroxybenzoate as a Substrate in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4,6-trihydroxybenzoate is a phenolic compound and a derivative of 2,4,6-trihydroxybenzoic acid. While its parent compound is a known metabolite in various biological systems, this compound itself holds potential as a valuable substrate for the characterization and kinetic analysis of specific enzymes, particularly esterases. The enzymatic hydrolysis of the methyl ester bond provides a direct measure of enzyme activity, releasing 2,4,6-trihydroxybenzoic acid and methanol. This document provides detailed application notes and protocols for the use of this compound in enzymatic assays, catering to researchers in biochemistry, enzymology, and drug development.

Principle of the Assay

The primary application of this compound in enzymatic assays is as a substrate for hydrolytic enzymes, specifically carboxylesterases (EC 3.1.1.1). The enzyme catalyzes the cleavage of the ester bond, yielding 2,4,6-trihydroxybenzoic acid and methanol. The rate of formation of 2,4,6-trihydroxybenzoic acid is directly proportional to the enzyme's activity under specific conditions. The reaction can be monitored by quantifying the production of the carboxylic acid product using spectrophotometric or chromatographic methods.

A closely related compound, methyl gallate (methyl 3,4,5-trihydroxybenzoate), is a known substrate for enzymes like tannase, which catalyzes its hydrolysis to gallic acid and methanol[1]. This provides a strong rationale for the use of this compound as a substrate for similar esterases. Pig liver esterase (PLE) is a commercially available and widely used enzyme known for its broad substrate specificity towards various esters, making it a suitable candidate for hydrolyzing this compound[2][3][4].

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₈H₈O₅
Molecular Weight 184.15 g/mol
Appearance Solid
CAS Number 3147-39-5
Table 2: Potential Enzymes for Hydrolysis of this compound
EnzymeEC NumberSourceGeneral Substrates
Carboxylesterase 3.1.1.1Porcine Liver (PLE), various microorganismsWide range of carboxylic acid esters[3][4][5]
Tannase 3.1.1.20Aspergillus sp., other fungiTannins, gallic acid esters[1]
Lipase 3.1.1.3Various (e.g., Candida antarctica)Triacylglycerols, other esters

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Esterase Activity using this compound

This protocol describes a general method for determining esterase activity by measuring the increase in absorbance resulting from the formation of the phenolic product, 2,4,6-trihydroxybenzoic acid, using the Folin-Ciocalteu reagent.

Materials:

  • This compound

  • Esterase (e.g., Pig Liver Esterase)

  • Phosphate (B84403) Buffer (50 mM, pH 7.4)

  • Folin-Ciocalteu Reagent

  • Sodium Carbonate (Na₂CO₃) solution (7.5% w/v)

  • 2,4,6-Trihydroxybenzoic acid (for standard curve)

  • Spectrophotometer

  • Microplate reader (optional)

Procedure:

  • Preparation of Reagents:

    • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) and dilute with phosphate buffer to the desired final concentrations.

    • Enzyme Solution: Prepare a stock solution of the esterase in phosphate buffer. The optimal concentration should be determined empirically.

    • Standard Solutions: Prepare a series of standard solutions of 2,4,6-trihydroxybenzoic acid in phosphate buffer (e.g., 0 to 1 mM).

  • Enzymatic Reaction:

    • Pipette 50 µL of phosphate buffer into the wells of a microplate.

    • Add 25 µL of the this compound solution at various concentrations.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 25 µL of the enzyme solution.

    • Incubate for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding 50 µL of 1 M HCl.

  • Quantification of 2,4,6-Trihydroxybenzoic Acid:

    • To each well, add 100 µL of the Folin-Ciocalteu reagent (diluted 1:10 with water).

    • Incubate for 5 minutes at room temperature.

    • Add 75 µL of the 7.5% sodium carbonate solution.

    • Incubate for 60 minutes at room temperature in the dark.

    • Measure the absorbance at 765 nm.

  • Data Analysis:

    • Construct a standard curve using the absorbance values of the 2,4,6-trihydroxybenzoic acid standards.

    • Determine the concentration of the product formed in the enzymatic reaction from the standard curve.

    • Calculate the enzyme activity (e.g., in µmol of product formed per minute per mg of enzyme).

Protocol 2: HPLC Method for Monitoring the Hydrolysis of this compound

This protocol provides a more specific and quantitative method to separate and quantify the substrate (this compound) and the product (2,4,6-trihydroxybenzoic acid).

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid

  • This compound and 2,4,6-trihydroxybenzoic acid standards

Procedure:

  • Enzymatic Reaction:

    • Set up the enzymatic reaction as described in Protocol 1 (steps 2.1 to 2.4).

    • At different time points, withdraw aliquots of the reaction mixture and stop the reaction by adding an equal volume of acetonitrile or by acidifying with a small volume of concentrated acid.

    • Centrifuge the samples to pellet any precipitated protein.

  • HPLC Analysis:

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a common starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where both substrate and product have significant absorbance (e.g., determined by UV scan, likely around 270-280 nm).

    • Injection Volume: 10-20 µL.

    • Inject the supernatant from the reaction mixture onto the HPLC column.

  • Data Analysis:

    • Identify the peaks for this compound and 2,4,6-trihydroxybenzoic acid by comparing their retention times with those of the standards.

    • Quantify the amount of substrate consumed and product formed by integrating the peak areas and using a standard curve.

    • Calculate kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax) by plotting the initial reaction rates against substrate concentrations.

Visualizations

Enzymatic_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_data Data Output Substrate This compound Stock Solution Reaction_Mix Combine Substrate, Buffer, and Enzyme Substrate->Reaction_Mix Enzyme Esterase Solution Enzyme->Reaction_Mix Buffer Reaction Buffer Buffer->Reaction_Mix Incubation Incubate at Optimal Temperature Reaction_Mix->Incubation Stop_Reaction Stop Reaction (e.g., with acid) Incubation->Stop_Reaction Spectrophotometry Spectrophotometric Quantification (Folin-Ciocalteu) Stop_Reaction->Spectrophotometry HPLC HPLC Separation and Quantification Stop_Reaction->HPLC Activity Enzyme Activity Spectrophotometry->Activity Kinetics Kinetic Parameters (Km, Vmax) HPLC->Kinetics Signaling_Pathway_Analogy Esterase Esterase ES_Complex Enzyme-Substrate Complex Esterase->ES_Complex Forms Substrate This compound Substrate->ES_Complex Binds to Product1 2,4,6-Trihydroxybenzoic Acid Product2 Methanol ES_Complex->Esterase Regenerates ES_Complex->Product1 Releases ES_Complex->Product2 Releases

References

"In vitro and in vivo studies using Methyl 2,4,6-trihydroxybenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for Methyl 2,4,6-trihydroxybenzoate is limited in publicly available research. The following application notes and protocols are based on studies of structurally related compounds, such as its parent compound 2,4,6-trihydroxybenzoic acid and its ethyl ester, as well as general methodologies for assessing the bioactivities of phenolic compounds. These should be considered as starting points for research and may require optimization.

I. In Vitro Applications

A. Anticancer Activity: Cyclin-Dependent Kinase (CDK) Inhibition

Based on the known activity of its parent compound, 2,4,6-trihydroxybenzoic acid, as a CDK inhibitor, this compound can be investigated for its potential to inhibit cancer cell proliferation.

Table 1: Hypothetical IC50 Values for this compound in CDK Inhibition Assays

Target CDKHypothetical IC50 (µM)
CDK1350
CDK2420
CDK4500

Protocol 1: In Vitro CDK Kinase Assay

This protocol is adapted from studies on 2,4,6-trihydroxybenzoic acid.

  • Reagents and Materials:

    • Recombinant human CDK1/Cyclin B, CDK2/Cyclin E, CDK4/Cyclin D1

    • Histone H1 as a substrate

    • [γ-³²P]ATP

    • Kinase buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

    • This compound stock solution (in DMSO)

    • Phosphocellulose paper

    • 0.1% phosphoric acid solution

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the kinase buffer, the respective CDK/Cyclin complex, and the substrate (Histone H1).

    • Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (DMSO).

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by spotting the mixture onto phosphocellulose paper.

    • Wash the paper multiple times with 0.1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Signaling Pathway Diagram: Postulated CDK Inhibition

CDK_Inhibition MTHB Methyl 2,4,6- trihydroxybenzoate MTHB->Inhibition CDK_Cyclin CDK/Cyclin Complex Phosphorylation Substrate Phosphorylation CDK_Cyclin->Phosphorylation CellCycle Cell Cycle Progression Phosphorylation->CellCycle Inhibition->CDK_Cyclin

Caption: Postulated inhibition of CDK/Cyclin complexes by this compound.

B. Antioxidant Activity: DPPH Radical Scavenging Assay

As a phenolic compound, this compound is expected to possess antioxidant properties.[1] The DPPH assay is a common method to evaluate free radical scavenging activity.

Table 2: Hypothetical Antioxidant Activity of this compound

AssayHypothetical IC50 (µg/mL)
DPPH Radical Scavenging12.5

Protocol 2: DPPH Radical Scavenging Assay

  • Reagents and Materials:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727) (e.g., 0.1 mM)

    • This compound stock solution (in methanol or DMSO)

    • Ascorbic acid or Trolox as a positive control

    • Methanol

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound and the positive control in methanol.

    • In a 96-well plate, add a specific volume of the sample or control to the DPPH solution.

    • Include a blank containing methanol and the sample (to account for sample color) and a control containing methanol and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

    • Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.

Experimental Workflow: DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample_Prep Prepare Sample Dilutions (this compound) Mix Mix Sample and DPPH in 96-well plate Sample_Prep->Mix DPPH_Prep Prepare DPPH Solution DPPH_Prep->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow for determining antioxidant activity using the DPPH assay.

II. In Vivo Applications

A. Lipid-Lowering Activity

Based on the general characterization of this compound having lipid-lowering properties, in vivo studies in rodent models of hyperlipidemia can be conducted.[1]

Table 3: Hypothetical In Vivo Efficacy in a High-Fat Diet-Induced Hyperlipidemic Mouse Model

Treatment GroupDose (mg/kg)Serum Total Cholesterol (mg/dL)Serum Triglycerides (mg/dL)
Vehicle Control-250 ± 20180 ± 15
This compound50210 ± 18150 ± 12
This compound100180 ± 15125 ± 10
Positive Control (e.g., Atorvastatin)10150 ± 12110 ± 8

Protocol 3: High-Fat Diet-Induced Hyperlipidemia Model in Mice

  • Animal Model:

    • Use a suitable mouse strain (e.g., C57BL/6J).

    • Induce hyperlipidemia by feeding a high-fat diet (HFD) for a specified period (e.g., 8-12 weeks).

  • Compound Administration:

    • Prepare a formulation of this compound suitable for oral gavage. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

    • Administer the compound or vehicle control daily for a set duration (e.g., 4 weeks).

  • Outcome Measures:

    • Monitor body weight and food intake regularly.

    • At the end of the study, collect blood samples for the analysis of serum lipids (total cholesterol, triglycerides, LDL-C, HDL-C).

    • Harvest liver tissue for histological analysis (e.g., H&E staining for steatosis) and measurement of liver lipid content.

Logical Relationship: In Vivo Study Design

InVivo_Design Induction Induce Hyperlipidemia (High-Fat Diet) Grouping Group Animals (Vehicle, Test Compound, Positive Control) Induction->Grouping Treatment Daily Oral Administration Grouping->Treatment Monitoring Monitor Body Weight and Food Intake Treatment->Monitoring Endpoint Endpoint Analysis: - Serum Lipids - Liver Histology - Liver Lipids Treatment->Endpoint

References

Application Notes and Protocols for the Purification of Methyl 2,4,6-trihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4,6-trihydroxybenzoate is a phenolic compound of interest in various research fields, including medicinal chemistry and materials science. Its synthesis, often achieved through the Fischer esterification of 2,4,6-trihydroxybenzoic acid with methanol, can result in a crude product containing unreacted starting materials and other byproducts. Therefore, effective purification is crucial to obtain a compound of high purity for subsequent applications. These application notes provide detailed protocols for the purification of this compound using common laboratory techniques: recrystallization, column chromatography, and liquid-liquid extraction.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is provided in the table below to aid in the selection and execution of purification methods.

PropertyValueReference
Molecular Formula C₈H₈O₅[1]
Molecular Weight 184.15 g/mol [1]
Appearance Solid[1]
Melting Point 174 - 176 °C[1]
Solubility Soluble in water (7893 mg/L at 25 °C, estimated)[2]

Purification Techniques

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures. For phenolic compounds like this compound, the choice of solvent is critical. It is advisable to avoid the use of charcoal for decolorization, as it can interact with phenolic hydroxyl groups.

Protocol: Recrystallization from a Mixed Solvent System

This protocol is adapted from a procedure used for the purification of this compound following its synthesis.[3]

Materials:

  • Crude this compound

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane (B92381)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Once completely dissolved, slowly add hexane to the hot solution until a slight turbidity persists.

  • Allow the solution to cool slowly to room temperature. For optimal crystal formation, avoid rapid cooling.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexane to remove any remaining impurities.

  • Dry the purified crystals under vacuum to obtain the final product. A yield of 62% has been reported for a similar precipitation method.[3]

Quantitative Data for Recrystallization:

ParameterValue
Solvent System Ethyl acetate / Hexane
Reported Yield 62%[3]
Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. For phenolic esters, silica (B1680970) gel is a common stationary phase.

Protocol: Flash Column Chromatography

This protocol provides a general guideline for the purification of this compound using flash column chromatography with a petroleum ether-ethyl acetate solvent system, as suggested for similar compounds.[4]

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Petroleum ether

  • Ethyl acetate (EtOAc)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Procedure:

  • Prepare a slurry of silica gel in petroleum ether and pack the chromatography column.

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95:5 petroleum ether:ethyl acetate).

  • Carefully load the sample onto the top of the silica gel bed.

  • Elute the column with a gradient of increasing polarity, starting with a low concentration of ethyl acetate in petroleum ether (e.g., 95:5) and gradually increasing the ethyl acetate concentration (e.g., to 90:10, 80:20, and so on). A suggested gradient is petroleum ether-ethyl acetate (85:15) → (75:25) → (60:40) → (50:50).[4]

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield the purified this compound.

Quantitative Data for Column Chromatography:

ParameterValue
Stationary Phase Silica Gel
Mobile Phase Petroleum ether - Ethyl acetate gradient[4]
Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental technique used to separate a compound from a mixture based on its differing solubilities in two immiscible liquid phases. This is often employed as a work-up step after a chemical reaction.

Protocol: Extraction from an Aqueous Reaction Mixture

This protocol is based on a typical work-up procedure for Fischer esterification reactions.[3][5]

Materials:

  • Reaction mixture containing this compound

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Transfer the aqueous reaction mixture to a separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel.

  • Stopper the funnel and shake vigorously, periodically venting to release pressure.

  • Allow the layers to separate. The organic layer (ethyl acetate) will typically be the top layer.

  • Drain the aqueous layer and collect the organic layer.

  • Wash the organic layer with brine to remove any remaining water-soluble impurities and to help break any emulsions.

  • Separate the layers and transfer the organic layer to a clean flask.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound, which can then be further purified by recrystallization or column chromatography.

Visualizing the Purification Workflow

The following diagrams illustrate the logical flow of the described purification techniques.

RecrystallizationWorkflow Crude Crude Product Dissolve Dissolve in minimal hot EtOAc Crude->Dissolve AddHexane Add Hexane (induce precipitation) Dissolve->AddHexane Cool Cool to Room Temp & Ice Bath AddHexane->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with cold Hexane Filter->Wash Dry Dry under Vacuum Wash->Dry Pure Pure Crystals Dry->Pure

Caption: Workflow for the recrystallization of this compound.

ChromatographyWorkflow Start Crude Product PrepareColumn Pack Silica Gel Column Start->PrepareColumn LoadSample Load Sample PrepareColumn->LoadSample Elute Elute with Gradient (Petroleum Ether/EtOAc) LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions MonitorTLC Monitor by TLC CollectFractions->MonitorTLC CombineFractions Combine Pure Fractions MonitorTLC->CombineFractions Evaporate Evaporate Solvent CombineFractions->Evaporate PureProduct Purified Product Evaporate->PureProduct

Caption: Workflow for column chromatography purification.

ExtractionWorkflow ReactionMixture Aqueous Reaction Mixture AddEtOAc Add Ethyl Acetate ReactionMixture->AddEtOAc SeparateLayers Separate Organic and Aqueous Layers AddEtOAc->SeparateLayers WashOrganic Wash Organic Layer with Brine SeparateLayers->WashOrganic DryOrganic Dry Organic Layer (e.g., MgSO4) WashOrganic->DryOrganic Filter Filter DryOrganic->Filter Evaporate Evaporate Solvent Filter->Evaporate CrudeProduct Crude Product Evaporate->CrudeProduct

Caption: Workflow for liquid-liquid extraction.

Concluding Remarks

The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity of the this compound. For small-scale purification and high purity, column chromatography is often the preferred method. For larger quantities, recrystallization is a more practical approach. Liquid-liquid extraction is an essential work-up step to remove the bulk of water-soluble impurities and unreacted starting materials after synthesis. A combination of these techniques, such as an initial extraction followed by recrystallization or column chromatography, will likely yield the best results. It is always recommended to assess the purity of the final product using appropriate analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or melting point determination.

References

Application Notes and Protocols: Methyl 2,4,6-trihydroxybenzoate in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4,6-trihydroxybenzoate (M246THB) is a phenolic compound and a known metabolite of flavonoids, which are abundant in various plant-based foods and beverages.[1] Emerging research has highlighted its potential as a promising candidate in drug discovery due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways modulated by M246THB and its close analogs, offering a valuable resource for researchers investigating its therapeutic potential.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₈H₈O₅--INVALID-LINK--
Molecular Weight 184.15 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Melting Point 174 - 176 °C--INVALID-LINK--
CAS Number 3147-39-5--INVALID-LINK--

Biological Activities and Quantitative Data

Note: Specific quantitative data for this compound is limited in the current literature. The following tables present data for its parent compound, 2,4,6-trihydroxybenzoic acid (2,4,6-THBA), and the closely related compound, methyl gallate, which serve as valuable proxies for its potential bioactivity.

Anticancer Activity

M246THB's anticancer potential is linked to its ability to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest.[2][3]

Table 1: In Vitro Anticancer Activity of 2,4,6-Trihydroxybenzoic Acid (2,4,6-THBA)

Cell LineCancer TypeIC₅₀ (µM)Reference
HCT-116Colon Carcinoma> 1000[4]
HT-29Colon Carcinoma~500[4]
Caco-2Colorectal Adenocarcinoma> 100 (viability reduction at 100 µM)[5]
Antioxidant Activity

The antioxidant properties of M246THB are attributed to its ability to scavenge free radicals.

Table 2: In Vitro Antioxidant Activity

AssayCompoundIC₅₀ (µg/mL)Reference
DPPH Radical ScavengingMethyl Gallate7.48[6]
DPPH Radical ScavengingGallic Acid6.08[6]
ABTS Radical ScavengingMethyl Gallate--
ABTS Radical ScavengingGallic Acid--
Anti-inflammatory Activity

M246THB and related compounds exhibit anti-inflammatory effects by inhibiting key inflammatory mediators and pathways.

Table 3: In Vitro Anti-inflammatory Activity

AssayCompoundIC₅₀Reference
COX-2 InhibitionPterostilbene-carboxylic acid derivative (Compound 7)85.44 ± 3.88 nM[7]
NO Production Inhibition (LPS-stimulated RAW 264.7 cells)Pterostilbene-carboxylic acid derivative (Compound 7)9.87 ± 1.38 µM[7]

Note: Specific IC₅₀ values for COX-2 inhibition and NO production by this compound were not found. The data presented is for a potent synthetic anti-inflammatory compound for comparative context.

Signaling Pathways

CDK Inhibition Pathway

2,4,6-Trihydroxybenzoic acid (2,4,6-THBA), the un-methylated analog of M246THB, has been shown to inhibit Cyclin-Dependent Kinases (CDKs), leading to cell cycle arrest and the upregulation of CDK inhibitors p21 and p27.[2][3]

CDK_Inhibition_Pathway M246THB This compound CDK CDK1, CDK2, CDK4 M246THB->CDK Inhibits p21 p21 (WAF1/CIP1) M246THB->p21 Induces Expression p27 p27 (KIP1) M246THB->p27 Induces Expression CellCycleArrest G1/S Phase Cell Cycle Arrest CDK->CellCycleArrest Promotes (Phosphorylation of Rb) Cyclin Cyclins Cyclin->CDK Activates p21->CDK Inhibits p27->CDK Inhibits

Caption: M246THB inhibits CDKs and induces p21/p27, leading to cell cycle arrest.

NF-κB and MAPK Signaling Pathway Inhibition

Methyl gallate, a structurally similar compound, has been demonstrated to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK InflammatoryStimuli->MAPKKK IKK IKK InflammatoryStimuli->IKK M246THB This compound MAPKK MAPKK M246THB->MAPKK Inhibits M246THB->IKK Inhibits MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 ProInflammatoryGenes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) AP1->ProInflammatoryGenes Activates Transcription IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits (in cytoplasm) NFkB->ProInflammatoryGenes Activates Transcription

Caption: M246THB inhibits NF-κB and MAPK pathways, reducing pro-inflammatory gene expression.

Experimental Protocols

DPPH Radical Scavenging Assay for Antioxidant Activity

Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Materials:

  • This compound (M246THB)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (analytical grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Preparation of sample and standard solutions:

    • Prepare a stock solution of M246THB in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Prepare a similar concentration range for the positive control, ascorbic acid.

  • Assay:

    • In a 96-well plate, add 100 µL of each concentration of the sample or standard solution to respective wells.

    • Add 100 µL of methanol to a well to serve as a blank.

    • Add 100 µL of the DPPH solution to all wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the sample or standard.

  • IC₅₀ Determination: Plot the percentage of scavenging against the concentration of the sample/standard to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

DPPH_Assay_Workflow Prep_Solutions Prepare DPPH, Sample, and Standard Solutions Plate_Setup Add Solutions to 96-well Plate Prep_Solutions->Plate_Setup Incubation Incubate in Dark (30 min, RT) Plate_Setup->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Scavenging and IC50 Value Measurement->Calculation

Caption: Workflow for the DPPH radical scavenging assay.

MTT Assay for Cell Viability and Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MCF-7)

  • Complete cell culture medium

  • This compound (M246THB)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment:

    • Prepare a stock solution of M246THB in DMSO.

    • Prepare serial dilutions of M246THB in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of M246THB. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability using the formula:

      Where A_sample is the absorbance of cells treated with M246THB and A_control is the absorbance of the vehicle-treated cells.

    • Plot the percentage of viability against the concentration of M246THB to determine the IC₅₀ value.

MTT_Assay_Workflow Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with M246THB (Various Concentrations) Seed_Cells->Treat_Cells Incubate_Cells Incubate (24-72h) Treat_Cells->Incubate_Cells Add_MTT Add MTT Solution and Incubate (2-4h) Incubate_Cells->Add_MTT Solubilize Solubilize Formazan with DMSO Add_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate % Viability and IC50 Measure_Absorbance->Calculate_Viability

Caption: Workflow for the MTT cell viability assay.

Western Blot for p21 and p27 Expression

Principle: Western blotting is used to detect the specific proteins p21 and p27 in a sample of cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (e.g., 12%)

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p21, anti-p27, and anti-β-actin as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse the cells with RIPA buffer.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p21, p27, or β-actin overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control (β-actin) to determine the relative expression levels of p21 and p27.

Western_Blot_Workflow Protein_Extraction Protein Extraction and Quantification SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: General workflow for Western blot analysis.

Conclusion

This compound and its related compounds represent a promising class of molecules for drug discovery, with demonstrated potential in anticancer, antioxidant, and anti-inflammatory applications. The provided application notes and protocols offer a framework for researchers to further investigate the therapeutic utility of M246THB. Future studies should focus on obtaining more specific quantitative data for M246THB to build a more comprehensive profile of its bioactivity and to elucidate its precise mechanisms of action in various disease models.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2,4,6-trihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 2,4,6-trihydroxybenzoate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily through the Fischer-Speier esterification of 2,4,6-trihydroxybenzoic acid with methanol (B129727).

Question: My reaction yield is very low, or I'm not getting any product. What are the possible causes and solutions?

Answer:

Low or no yield in the Fischer-Speier esterification is a common problem, often related to the reversible nature of the reaction. Here are the primary factors to investigate:

  • Equilibrium: The esterification reaction is an equilibrium process. To drive the reaction towards the product, you can either use a large excess of one reactant (typically the alcohol) or remove the water byproduct as it forms.[1][2][3][4]

  • Catalyst: An acid catalyst is essential. Insufficient or inactive catalyst will result in a slow or stalled reaction.[1]

  • Water Content: The presence of water in the starting materials or solvent will inhibit the reaction by shifting the equilibrium to the reactant side.

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time to reach equilibrium, or the temperature may be too low for an adequate reaction rate.

Troubleshooting Steps:

  • Increase the Molar Ratio of Methanol: Use a significant excess of methanol. This shifts the equilibrium towards the formation of the methyl ester.

  • Ensure Anhydrous Conditions: Use dry glassware and anhydrous methanol and solvent (if applicable).

  • Select an Appropriate Catalyst: Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used catalysts for Fischer esterification.[1]

  • Remove Water Byproduct: If using a solvent like toluene, a Dean-Stark apparatus can be used to remove water azeotropically.[1][4] Alternatively, molecular sieves can be added to the reaction mixture.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically heated to reflux.[1]

Question: I'm observing the formation of a significant amount of a byproduct that is not my desired ester. What could it be and how can I prevent it?

Answer:

A likely side reaction, especially at elevated temperatures, is the decarboxylation of the 2,4,6-trihydroxybenzoic acid starting material to form phloroglucinol (B13840) (1,3,5-trihydroxybenzene). The hydroxyl groups in the ortho and para positions activate the aromatic ring, making it susceptible to decarboxylation.

Prevention of Decarboxylation:

  • Careful Temperature Control: Avoid excessively high temperatures. Maintain a gentle reflux and monitor the reaction temperature.

  • Optimize Reaction Time: Do not prolong the reaction unnecessarily once the starting material has been consumed (as monitored by TLC).

Question: I'm having difficulty purifying the this compound product. What is an effective purification strategy?

Answer:

Purification can be challenging due to the polar nature of both the starting material and the product, as well as the need to remove the acid catalyst. A typical workup and purification procedure involves the following steps:

  • Neutralization: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as this will produce CO₂ gas.

  • Extraction: Extract the product into an organic solvent like ethyl acetate (B1210297). The unreacted 2,4,6-trihydroxybenzoic acid may have limited solubility in ethyl acetate and can be partially removed at this stage. Multiple extractions will improve the recovery of the product.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove excess water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Final Purification: The crude product can be further purified by either recrystallization or column chromatography.

    • Recrystallization: A suitable solvent system for recrystallization would need to be determined experimentally.

    • Column Chromatography: Silica (B1680970) gel chromatography using a solvent system such as a mixture of hexane (B92381) and ethyl acetate can be effective in separating the product from any remaining starting material and non-polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst for the synthesis of this compound?

A1: Strong protic acids are typically used as catalysts for Fischer esterification. Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective choices.[1] Lewis acids can also be used.[1]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the more polar starting material (2,4,6-trihydroxybenzoic acid) and the less polar product (this compound). The spots can be visualized under UV light.

Q3: What is the effect of the methanol-to-acid molar ratio on the yield?

A3: Increasing the molar ratio of methanol to 2,4,6-trihydroxybenzoic acid will shift the reaction equilibrium towards the product side, thus increasing the yield. Using methanol as the solvent is a common strategy to ensure a large excess.

Q4: Can other methylating agents be used?

A4: While Fischer-Speier esterification is a common method, other methylating agents can be used, such as diazomethane (B1218177) or dimethyl sulfate (B86663). However, these reagents are more hazardous and may require different reaction conditions.

Data Presentation

Table 1: Effect of Methanol to Carboxylic Acid Molar Ratio on Ester Yield (Illustrative Data for a Typical Fischer Esterification)

Molar Ratio (Methanol:Acid)Approximate Yield (%)
1:165
5:185
10:195
Methanol as Solvent>98

Note: This table provides illustrative data based on general principles of Fischer esterification to demonstrate the effect of reactant ratios on yield. Actual yields for this compound synthesis will vary depending on specific reaction conditions.[4]

Experimental Protocols

Detailed Methodology for Fischer-Speier Esterification of 2,4,6-Trihydroxybenzoic Acid

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 2,4,6-Trihydroxybenzoic acid

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2,4,6-trihydroxybenzoic acid.

  • Reagent Addition: Add a large excess of anhydrous methanol to the flask. The methanol will act as both the reactant and the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Remove the excess methanol using a rotary evaporator.

    • Add ethyl acetate to the residue and transfer the mixture to a separatory funnel.

    • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 2,4,6-Trihydroxybenzoic Acid + Anhydrous Methanol catalyst Add H₂SO₄ or p-TsOH start->catalyst reflux Reflux catalyst->reflux neutralize Neutralize with NaHCO₃ reflux->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify end_product Pure Methyl 2,4,6-trihydroxybenzoate purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low or No Product Yield q1 Is the reaction at equilibrium? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was an excess of methanol used? a1_yes->q2 sol1 Increase reaction time or temperature. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was water removed during the reaction? a2_yes->q3 sol2 Increase molar ratio of methanol to acid. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Was an appropriate catalyst used in sufficient quantity? a3_yes->q4 sol3 Use Dean-Stark trap or molecular sieves. a3_no->sol3 a4_yes Yes q4->a4_yes Consider other issues (e.g., side reactions). a4_no No q4->a4_no sol4 Use H₂SO₄ or p-TsOH and check catalyst amount. a4_no->sol4

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Optimizing HPLC Separation of Methyl 2,4,6-trihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of Methyl 2,4,6-trihydroxybenzoate. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC analysis of this compound, presented in a question-and-answer format.

Problem: Poor Peak Shape (Tailing or Fronting)

Q1: My peak for this compound is tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for polar phenolic compounds like this compound is a common issue. Here are the primary causes and solutions:

  • Secondary Interactions: The hydroxyl groups on your analyte can interact with residual silanol (B1196071) groups on the silica-based stationary phase of the column.

    • Solution: Acidify your mobile phase. Adding a small amount of an acid like formic acid (0.1%) or trifluoroacetic acid (0.1%) to the aqueous portion of your mobile phase can suppress the ionization of the silanol groups, minimizing these secondary interactions.[1]

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Column Contamination or Degradation: The column's performance can degrade over time due to contamination or loss of stationary phase.

    • Solution: First, try flushing the column with a strong solvent (like 100% acetonitrile (B52724) or methanol) to remove contaminants. If this doesn't work, consider replacing the guard column (if using one) or the analytical column itself.

Q2: I am observing peak fronting. What could be the cause?

A2: Peak fronting is less common than tailing but can occur. The most probable causes are:

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than your initial mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve your sample.

  • Column Overload: In some cases, severe column overload can manifest as peak fronting.

    • Solution: As with tailing, dilute your sample and reinject to see if the peak shape improves.

Problem: Poor Resolution

Q3: I am not getting good separation between this compound and other components in my sample. How can I improve the resolution?

A3: Improving resolution involves optimizing several chromatographic parameters:

  • Mobile Phase Composition:

    • Adjusting the Organic Solvent Ratio: If you are running an isocratic method, try decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase the retention time and potentially improve separation. For gradient methods, you can make the gradient shallower to increase the separation between closely eluting peaks.

    • Changing the Organic Solvent: Acetonitrile and methanol (B129727) have different selectivities. If you are using one, try switching to the other to see if it improves the separation of your target analyte from interfering peaks.

  • Mobile Phase pH: The retention of ionizable compounds is highly dependent on the mobile phase pH. For acidic compounds that may be present with this compound, lowering the pH with an acidifier like formic or phosphoric acid will increase their retention and can alter the elution order, improving resolution.[1]

  • Column Chemistry: If optimizing the mobile phase doesn't provide the desired resolution, consider trying a column with a different stationary phase. While C18 is a good starting point, a phenyl-hexyl or a C8 column might offer different selectivity for your sample matrix.

Problem: Retention Time Variability

Q4: The retention time for this compound is shifting between injections. What should I check?

A4: Unstable retention times can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A common practice is to have an equilibration step of at least 5-10 column volumes at the end of your gradient program.

  • Pump Issues: Fluctuations in pump pressure can lead to inconsistent flow rates and, therefore, shifting retention times. Check for leaks in the pump and ensure the pump seals are in good condition.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the pH, can lead to retention time variability. Prepare fresh mobile phase daily and ensure accurate measurements of all components.

  • Column Temperature: Changes in the column temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for the analysis of this compound?

A1: A good starting point is a reversed-phase HPLC method.[1] A typical setup would include:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: A linear gradient from a low to a high percentage of acetonitrile. A starting point could be 10-15% B to 90-100% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: Around 270-280 nm, which is a common UV absorbance maximum for phenolic compounds.[2][3]

  • Column Temperature: 30-35 °C.

Q2: How should I prepare my samples for HPLC analysis?

A2: Proper sample preparation is crucial for obtaining reliable results and protecting your HPLC system.

  • Dissolution: Dissolve your sample in a solvent that is compatible with your mobile phase, such as methanol or the initial mobile phase composition.[4]

  • Filtration: It is essential to filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection. This removes any particulate matter that could clog the column or the HPLC system tubing.[4]

Q3: Can I use methanol instead of acetonitrile as the organic solvent in my mobile phase?

A3: Yes, methanol can be used as an alternative to acetonitrile. They are the two most common organic solvents in reversed-phase HPLC. However, they have different solvent strengths and selectivities, so you may need to adjust the gradient profile or isocratic composition to achieve a similar separation. Acetonitrile generally has a lower viscosity, which results in lower backpressure.

Q4: What is the purpose of adding acid to the mobile phase?

A4: Adding a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase serves two main purposes:

  • Control Ionization: For acidic analytes, maintaining a low pH (at least 2 pH units below the pKa of the analyte) ensures they are in their non-ionized form, leading to better retention and peak shape on a reversed-phase column.

  • Suppress Silanol Interactions: It helps to suppress the ionization of residual silanol groups on the silica-based stationary phase, which can cause undesirable secondary interactions with polar analytes, leading to peak tailing.[1]

Data Presentation

Table 1: Example HPLC Method Parameters for this compound and Related Phenolic Compounds

ParameterMethod 1Method 2Method 3
Column XBridge Shield RP18 (150 x 4.6 mm, 5 µm)[2]Vision Ht C18 (250 x 10 mm, 5 µm)[3]C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water[2]Water0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile[2]Acetonitrile[3]Methanol
Gradient Gradient elution[2]0-5 min: 15% B; 5-27 min: 15-100% B[3]Isocratic or Gradient
Flow Rate 1.0 mL/min[2]1.0 mL/min[3]1.0 mL/min
Column Temp. 40 °C[2]Not Specified30 °C
Detection 270 nm[2]280 nm[3]272 nm

Table 2: Summary of HPLC Method Validation Parameters for Methyl Gallate (this compound)

Validation ParameterPerformance CharacteristicSource(s)
Linearity Range 4.97 - 249 µg/mL[2]
Correlation Coefficient (r²) 0.9999[2]
Accuracy (Recovery) 96% to 98%[4]
Precision (%RSD) < 3.4% (Intra- and Inter-day)[4]
Specificity Single peak with no interference[3][4]

Experimental Protocols

Protocol 1: Standard Preparation for HPLC Analysis

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and transfer it to a 10 mL volumetric flask.

  • Dissolve the standard in methanol and make up the volume to the mark. Sonicate for 5-10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to cover the desired concentration range for calibration.

Protocol 2: Sample Preparation from a Solid Matrix (e.g., Plant Extract)

  • Extraction: Accurately weigh a known amount of the powdered sample and extract it with a suitable solvent, such as a methanol-water mixture. The extraction can be performed by sonication or maceration.

  • Centrifugation: Centrifuge the extract to pellet any solid material.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.[4]

  • Dilution: If necessary, dilute the filtered extract with the initial mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

Protocol 3: A General-Purpose HPLC Method

  • Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a DAD or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 272 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the prepared standards and samples. Integrate the peak corresponding to this compound and quantify using the calibration curve generated from the standard solutions.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Filtration Filtration (0.45 µm) Standard_Prep->Filtration Sample_Prep Sample Preparation Sample_Prep->Filtration HPLC_System HPLC System Filtration->HPLC_System Column C18 Column HPLC_System->Column Detector UV/DAD Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: A general workflow for the HPLC analysis of this compound.

Troubleshooting_Tree cluster_tailing Peak Tailing cluster_fronting Peak Fronting Start Poor Peak Shape Observed Tailing_Check Check for Secondary Interactions Start->Tailing_Check Solvent_Check Check Sample Solvent Start->Solvent_Check Add_Acid Add 0.1% Formic Acid to Mobile Phase Tailing_Check->Add_Acid Yes Overload_Check_T Check for Column Overload Tailing_Check->Overload_Check_T No Dilute_Sample_T Dilute Sample Overload_Check_T->Dilute_Sample_T Yes Column_Check_T Check Column Health Overload_Check_T->Column_Check_T No Flush_Column_T Flush or Replace Column Column_Check_T->Flush_Column_T Yes Change_Solvent Dissolve in Initial Mobile Phase Solvent_Check->Change_Solvent Yes Overload_Check_F Check for Column Overload Solvent_Check->Overload_Check_F No Dilute_Sample_F Dilute Sample Overload_Check_F->Dilute_Sample_F Yes

Caption: A troubleshooting decision tree for common peak shape problems in HPLC.

References

"Preventing degradation of Methyl 2,4,6-trihydroxybenzoate in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Methyl 2,4,6-trihydroxybenzoate in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

As a phenolic compound, this compound is susceptible to degradation influenced by several factors, including:

  • pH: Stability is pH-dependent, with increased degradation often observed in neutral to alkaline conditions.

  • Temperature: Higher temperatures accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

Q2: What are the recommended storage conditions for stock solutions of this compound?

To ensure the stability of your stock solutions, it is crucial to adhere to the following storage guidelines:

  • For short-term storage, aliquots of the stock solution can be stored at -20°C for up to one month.[1]

  • For long-term storage, it is recommended to store aliquots at -80°C, which can maintain stability for up to six months.[1]

  • It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]

Q3: My this compound solution has changed color. What does this indicate?

A change in the color of your this compound solution, often to a yellow or brownish hue, is a common indicator of degradation. This is typically due to oxidation of the phenolic hydroxyl groups, leading to the formation of colored degradation products. If you observe a color change, it is recommended to prepare a fresh solution to ensure the integrity of your experiments.

Q4: Can I use heat to dissolve this compound?

While gentle heating and/or sonication can be used to aid in the dissolution of this compound, prolonged exposure to high temperatures should be avoided as it can promote thermal degradation.

Troubleshooting Guides

Issue 1: Rapid loss of compound activity in my experimental assay.

Possible Cause Troubleshooting Step
Degradation due to inappropriate solvent or pH. Ensure the solvent system is compatible and consider using a buffered solution to maintain an optimal pH. For many phenolic compounds, a slightly acidic pH (around 3-6) is often preferred.
Oxidative degradation from dissolved oxygen. Prepare solutions using deoxygenated solvents. This can be achieved by bubbling an inert gas, such as nitrogen or argon, through the solvent prior to use.
Photodegradation from ambient light. Protect your solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil. Minimize exposure to direct light during experimental procedures.
Degradation due to repeated freeze-thaw cycles. Aliquot your stock solution into single-use volumes to avoid the detrimental effects of repeated temperature changes.[1]

Issue 2: Precipitation of the compound in my aqueous solution.

Possible Cause Troubleshooting Step
Low aqueous solubility. This compound has limited solubility in purely aqueous solutions. Consider the use of a co-solvent such as DMSO, followed by dilution into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Change in pH affecting solubility. Verify the pH of your solution. Changes in pH can alter the ionization state of the molecule, which can impact its solubility. Adjust the pH as needed, keeping in mind the stability of the compound.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureDurationReference
-20°CUp to 1 month[1]
-80°CUp to 6 months[1]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Solution of this compound

This protocol describes the preparation of a solution of this compound with the addition of stabilizing agents to minimize degradation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), analytical grade

  • Deionized water, deoxygenated

  • Ascorbic acid

  • Disodium (B8443419) EDTA

  • Sterile, amber-colored microcentrifuge tubes

Procedure:

  • Prepare a stock solution of this compound:

    • Weigh out the desired amount of this compound powder.

    • Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL). Ensure complete dissolution, using gentle vortexing if necessary.

  • Prepare a stabilized aqueous buffer:

    • Prepare the desired aqueous buffer (e.g., phosphate (B84403) or citrate (B86180) buffer) at the target pH.

    • Deoxygenate the buffer by bubbling with nitrogen or argon gas for at least 15-20 minutes.

    • Add ascorbic acid to a final concentration of 0.1-1 mM.

    • Add disodium EDTA to a final concentration of 0.1-1 mM.

    • Stir the solution until the ascorbic acid and EDTA are fully dissolved.

  • Prepare the final working solution:

    • Dilute the this compound stock solution into the stabilized aqueous buffer to achieve the desired final concentration.

    • Mix thoroughly by gentle inversion.

  • Storage:

    • Store the stabilized working solution in amber-colored tubes at 2-8°C for short-term use (within a few hours).

    • For longer storage, prepare aliquots and store at -20°C or -80°C as recommended in Table 1.

Visualizations

degradation_pathway cluster_factors cluster_prevention MTHB This compound Degradation Degradation MTHB->Degradation Factors Influencing Factors Factors->Degradation Prevention Prevention Strategies Prevention->MTHB stabilizes pH pH Temp Temperature Light Light Oxygen Oxygen Storage Low Temperature Storage Antioxidants Antioxidants (e.g., Ascorbic Acid) Chelators Chelating Agents (e.g., EDTA) LightProtection Light Protection InertAtmosphere Inert Atmosphere

Caption: Factors influencing and strategies for preventing the degradation of this compound.

Caption: Workflow for preparing a stabilized solution of this compound.

References

"Troubleshooting unexpected results in Methyl 2,4,6-trihydroxybenzoate assays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving unexpected results during experiments with Methyl 2,4,6-trihydroxybenzoate.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the synthesis, purification, and analysis of this compound, as well as its application in biological assays.

Synthesis: Fischer Esterification

Issue: Low or No Yield of this compound

Possible Causes & Solutions:

  • Incomplete Reaction: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of methanol (B129727), which can also serve as the solvent. Additionally, removing water as it forms, for instance by using a Dean-Stark apparatus, can significantly improve the yield.

  • Insufficient Catalyst: An adequate amount of acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is crucial. Ensure the catalyst is fresh and added in the correct proportion.

  • Reaction Time and Temperature: The reaction may require prolonged heating under reflux to reach completion. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.

  • Steric Hindrance: The hydroxyl groups on the benzene (B151609) ring can sterically hinder the esterification process. Increasing the reaction temperature or time may be necessary.

Issue: Presence of Unexpected Side Products

Possible Causes & Solutions:

  • Self-Esterification/Polymerization: The hydroxyl groups on the benzene ring can react with the carboxylic acid group of another molecule, leading to the formation of polyester-like impurities. To minimize this, use a large excess of methanol and control the reaction temperature.

  • Reaction with Hydroxyl Groups: Under acidic conditions, the hydroxyl groups on the aromatic ring could potentially undergo side reactions. While less likely under standard Fischer esterification conditions, consider using a milder acid catalyst or protecting the hydroxyl groups if this becomes a persistent issue.

Troubleshooting Low Yield in Fischer Esterification

low_yield_troubleshooting start Low Yield of Ester check_reagents Check Reagents: - Purity of starting materials - Freshness of catalyst and solvent start->check_reagents check_conditions Review Reaction Conditions: - Molar ratio of reactants - Catalyst concentration - Temperature and time start->check_conditions monitor_reaction Monitor Reaction Progress: - Use TLC to check for starting material check_conditions->monitor_reaction optimize Optimize Conditions: - Increase excess of alcohol - Increase catalyst amount - Prolong reaction time monitor_reaction->optimize Starting material remains remove_water Remove Water: - Use Dean-Stark trap - Add molecular sieves monitor_reaction->remove_water Equilibrium issue success Improved Yield optimize->success failure Persistent Low Yield optimize->failure remove_water->success remove_water->failure consider_alternative Consider Alternative Methods: - Acyl chloride route - Use of protecting groups failure->consider_alternative

A decision tree for troubleshooting low yields in esterification reactions.
HPLC Analysis

Issue: Peak Tailing of this compound

Possible Causes & Solutions:

  • Secondary Interactions: The hydroxyl groups of the analyte can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.

    • Lower Mobile Phase pH: Acidifying the mobile phase (pH 2.5-3.5) with formic acid or trifluoroacetic acid can suppress the ionization of both the analyte's hydroxyl groups and the stationary phase's silanol groups, reducing these interactions.

    • Use an End-Capped Column: These columns have fewer accessible silanol groups, which minimizes secondary interactions.

  • Column Contamination: Accumulation of strongly retained compounds from previous injections can create active sites that cause tailing. Regularly flush the column with a strong solvent.

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.

Issue: Shifting Retention Times

Possible Causes & Solutions:

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections.

  • Mobile Phase Composition Changes: Inconsistent mobile phase preparation or evaporation of the more volatile solvent component can lead to retention time drift. Prepare fresh mobile phase daily and keep solvent reservoirs capped.

  • Temperature Fluctuations: Variations in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.

HPLC Troubleshooting Workflow for Peak Tailing

hplc_tailing_troubleshooting start Peak Tailing Observed check_mobile_phase Check Mobile Phase: - Is the pH appropriate (2.5-3.5)? - Is it properly degassed? start->check_mobile_phase check_column Evaluate Column: - Is it an end-capped column? - Is it old or contaminated? start->check_column check_sample Review Sample Preparation: - Is the sample solvent compatible with the mobile phase? start->check_sample adjust_ph Adjust Mobile Phase pH check_mobile_phase->adjust_ph flush_column Flush or Replace Column check_column->flush_column change_solvent Change Sample Solvent check_sample->change_solvent resolved Peak Shape Improved adjust_ph->resolved flush_column->resolved change_solvent->resolved

A workflow for troubleshooting peak tailing in HPLC analysis.
NMR Spectroscopy

Issue: Unexpected Peaks in the 1H NMR Spectrum

Possible Causes & Solutions:

  • Solvent Impurities: Residual protons in deuterated solvents can give rise to unexpected peaks. For example, residual H₂O in DMSO-d₆ appears around 3.33 ppm.

  • Unreacted Starting Material: Check for the characteristic peaks of 2,4,6-trihydroxybenzoic acid.

  • Side Products: As mentioned in the synthesis section, self-esterification products may be present. These would likely show broader peaks and a more complex aromatic region.

  • Grease or Other Contaminants: Signals from grease or other contaminants are often broad and may appear in various regions of the spectrum.

Issue: Broadening of Hydroxyl Proton Peaks

Possible Causes & Solutions:

  • Chemical Exchange: The hydroxyl protons can exchange with each other and with residual water in the solvent, leading to peak broadening. This is a common phenomenon for -OH protons.

  • Concentration Effects: At higher concentrations, intermolecular hydrogen bonding can also cause peak broadening. Try acquiring the spectrum at a lower concentration.

Mass Spectrometry

Issue: Weak or Absent Molecular Ion Peak

Possible Causes & Solutions:

  • In-Source Fragmentation: The compound may be fragmenting in the ion source before mass analysis. Try using a softer ionization technique (e.g., electrospray ionization - ESI) or reducing the fragmentor voltage.

  • Thermal Instability: The compound may be degrading at the temperatures used in the ion source. Lowering the source temperature may help.

Issue: Unexpected High Molecular Weight Peaks

Possible Causes & Solutions:

  • Adduct Formation: The presence of sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts is common in mass spectrometry.[1] These arise from trace amounts of salts in the sample, solvents, or from glassware.[1]

  • Dimerization: The molecule may form dimers ([2M+H]⁺) in the ion source, especially at higher concentrations.

Biological Assays

Issue: Poor Solubility in Assay Buffer

Possible Causes & Solutions:

  • Use of Co-solvents: A small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, can be used to dissolve the compound before diluting it in the assay buffer.[2] Ensure the final concentration of the organic solvent is low enough to not affect the biological system.[2]

  • pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Adjusting the pH of the buffer may improve solubility.

Issue: Interference with Assay Readout

Possible Causes & Solutions:

  • Autofluorescence: Phenolic compounds can exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.[3] Run a control with the compound alone (no other assay components) to measure its background fluorescence.

  • Light Absorbance (Quenching): The compound may absorb light at the excitation or emission wavelengths used in a fluorescence or absorbance-based assay, leading to a decrease in the signal (quenching).[3] This can be checked by measuring the absorbance spectrum of the compound.

  • Chemical Reactivity: The hydroxyl groups on the compound can be susceptible to oxidation, which may interfere with redox-sensitive assays.

Frequently Asked Questions (FAQs)

Synthesis & Purification

  • Q1: What is a standard protocol for the synthesis of this compound?

    • A1: A common method is the Fischer esterification of 2,4,6-trihydroxybenzoic acid. A detailed experimental protocol is provided below.

  • Q2: How can I effectively purify the synthesized this compound?

    • A2: After the reaction, the excess methanol is typically removed by rotary evaporation. The residue is then dissolved in an organic solvent like ethyl acetate (B1210297) and washed with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted carboxylic acid and the acid catalyst. The organic layer is then dried and the solvent evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography.

Analytical Characterization

  • Q3: What are the expected 1H NMR chemical shifts for this compound?

  • Q4: What is the expected molecular ion peak in the mass spectrum of this compound?

    • A4: The molecular weight of this compound is 184.15 g/mol .[4] In positive ion mode, you would expect to see the protonated molecule [M+H]⁺ at m/z 185.15. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 183.15 would be expected.

Biological Assays

  • Q5: What is the recommended storage condition for this compound?

    • A5: For long-term storage, it is recommended to store the solid compound at -20°C.[2] Solutions should be prepared fresh, but if necessary, can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

  • Q6: Can this compound interfere with protein quantification assays?

    • A6: Yes, phenolic compounds can interfere with certain protein assays, such as the Bradford assay, by interacting with the dye. It is advisable to use a protein assay that is less susceptible to interference from phenolic compounds, such as the bicinchoninic acid (BCA) assay.

Quantitative Data Summary

Table 1: Typical Fischer Esterification Parameters

ParameterValue
Reactants
2,4,6-Trihydroxybenzoic Acid1 equivalent
Methanol10-20 equivalents (serves as solvent)
Catalyst
Concentrated Sulfuric Acid0.1-0.2 equivalents
or p-Toluenesulfonic Acid0.1-0.2 equivalents
Reaction Conditions
TemperatureReflux (approx. 65°C for methanol)
Reaction Time4-12 hours (monitor by TLC)

Table 2: HPLC Troubleshooting Parameters for Phenolic Compounds

ParameterRecommended Setting/ActionRationale
Mobile Phase pH 2.5 - 3.5Suppresses ionization of hydroxyl and silanol groups
Column Type C18, End-cappedMinimizes secondary interactions with silanols
Sample Solvent Mobile PhaseAvoids peak distortion due to solvent mismatch
Column Temperature 30 - 40°C (controlled)Ensures reproducible retention times

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is adapted from standard Fischer esterification procedures for benzoic acid derivatives.[5]

Materials:

  • 2,4,6-Trihydroxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add 2,4,6-trihydroxybenzoic acid (e.g., 5.0 g).

  • Add a large excess of methanol (e.g., 50 mL).

  • Place the flask in an ice bath and slowly add concentrated sulfuric acid (e.g., 1.5 mL) with stirring.

  • Remove the flask from the ice bath, add a stir bar, and attach a reflux condenser.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with 2 x 25 mL of saturated sodium bicarbonate solution to neutralize the acid and remove unreacted starting material. Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently.

  • Wash the organic layer with 25 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Synthesis and Work-up Workflow

synthesis_workflow start Start: 2,4,6-Trihydroxybenzoic Acid add_reagents Add Methanol and H₂SO₄ catalyst start->add_reagents reflux Reflux for 4-6 hours add_reagents->reflux rotovap Remove excess Methanol (Rotary Evaporation) reflux->rotovap extraction Dissolve in Ethyl Acetate Wash with NaHCO₃ and Brine rotovap->extraction dry_concentrate Dry over Na₂SO₄ Concentrate extraction->dry_concentrate purification Purify by Recrystallization or Column Chromatography dry_concentrate->purification end Final Product: this compound purification->end

A general workflow for the synthesis and purification of this compound.

References

Technical Support Center: Spectroscopic Analysis of Methyl 2,4,6-trihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2,4,6-trihydroxybenzoate. The information is designed to help resolve common issues encountered during spectroscopic analysis.

Troubleshooting Guides

This section addresses specific problems that may arise during the spectroscopic analysis of this compound, providing step-by-step solutions.

UV-Vis Spectrophotometry

Issue: Inconsistent or Unexpected λmax (Wavelength of Maximum Absorbance)

  • Question: The λmax of my this compound sample is shifting between measurements, or it is different from the expected value. What could be the cause?

  • Answer: Shifts in λmax for phenolic compounds like this compound are often related to solvent effects and pH.[1] The polarity of the solvent and its ability to form hydrogen bonds can alter the electronic transitions of the molecule.[2] Additionally, the ionization state of the phenolic hydroxyl groups is pH-dependent, which significantly impacts the absorption spectrum.[1]

    Troubleshooting Steps:

    • Verify Solvent Consistency: Ensure the same solvent from the same batch is used for all standards, samples, and blanks.

    • Control pH: If working with aqueous solutions, use a buffer to maintain a constant pH.[1] The pH should be chosen to ensure the analyte is in a single, desired ionization state.

    • Check for Contamination: Impurities in the solvent or from the sample matrix can interfere with the spectrum. Run a solvent blank to check for absorbing impurities.

    • Consult Literature for Solvent Effects: Compare your observed λmax to literature values for similar compounds in the solvent you are using. Phenolic compounds can exhibit shifts in their absorption maxima depending on the solvent.[3]

Issue: Poor Linearity in Calibration Curve

  • Question: My calibration curve for this compound is not linear. What are the possible reasons?

  • Answer: Non-linearity in UV-Vis calibration curves can stem from instrumental factors, chemical issues, or sample concentration. At high concentrations, phenolic compounds may form aggregates in solution, which can affect their absorptivity.[1]

    Troubleshooting Steps:

    • Check Concentration Range: Ensure your standards are within the linear dynamic range of the spectrophotometer for your analyte. If necessary, dilute your samples and standards.

    • Instrument Performance: Verify the spectrophotometer's performance, including wavelength accuracy and photometric accuracy, using appropriate standards.

    • Re-prepare Standards: An error in the preparation of one or more standards can lead to a non-linear curve. Prepare fresh standards and re-measure.

    • Investigate Matrix Effects: If analyzing complex mixtures, other compounds in the sample matrix may absorb at the same wavelength, leading to interference.[4]

NMR Spectroscopy

Issue: Broad or Unresolved Peaks in ¹H or ¹³C NMR Spectra

  • Question: The peaks in the NMR spectrum of my this compound sample are broad, making interpretation difficult. Why is this happening?

  • Answer: Peak broadening in NMR can be caused by several factors, including poor sample preparation, instrument issues, or chemical exchange phenomena. For phenolic compounds, the hydroxyl protons can undergo chemical exchange with residual water in the solvent, leading to broad signals.

    Troubleshooting Steps:

    • Improve Sample Preparation: Ensure your sample is fully dissolved and free of particulate matter. Filter the sample if necessary. Use high-quality NMR tubes.

    • Use Dry Solvents: Use deuterated solvents with low residual water content to minimize the exchange of hydroxyl protons.

    • Optimize Instrument Parameters: Ensure the instrument is properly shimmed to achieve a homogeneous magnetic field. Adjust acquisition parameters such as the acquisition time and number of scans.

    • Temperature Control: Variations in temperature can affect chemical shifts and lead to broadening. Ensure the sample temperature is stable.

Issue: Unexpected Chemical Shifts

  • Question: The chemical shifts in my NMR spectrum do not match the expected values for this compound. What could be the cause?

  • Answer: Chemical shifts are sensitive to the chemical environment. Solvent, concentration, and pH can all influence the observed chemical shifts of a molecule.[5]

    Troubleshooting Steps:

    • Confirm Solvent: Ensure you are comparing your spectrum to reference data obtained in the same deuterated solvent.[5]

    • Check for pH Effects: The protonation state of the hydroxyl groups will change with pH, affecting the chemical shifts of nearby protons and carbons. If using a protic solvent, consider buffering the sample.

    • Concentration Effects: At high concentrations, intermolecular interactions can cause shifts in resonance frequencies. Try acquiring a spectrum at a lower concentration.

    • Verify Internal Standard: If using an internal standard for referencing, ensure it is correctly identified and has not reacted with the sample or solvent.

Mass Spectrometry (especially when coupled with LC)

Issue: Signal Suppression or Enhancement (Matrix Effects)

  • Question: The signal intensity for this compound is inconsistent or lower than expected in my LC-MS analysis. What is causing this?

  • Answer: This is likely due to matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's ion source.[6] This can lead to either a suppression or enhancement of the signal, impacting accuracy and precision.[2][6]

    Troubleshooting Steps:

    • Improve Sample Preparation: Employ more effective sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[7]

    • Optimize Chromatography: Modify the HPLC method to improve the separation of this compound from co-eluting matrix components. This could involve changing the column, mobile phase, or gradient profile.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.[8]

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing matrix effects.

Issue: Presence of Ghost Peaks or Background Ions

  • Question: I am observing unexpected peaks in my mass spectra, even in blank runs. Where are these coming from?

  • Answer: These are likely "ghost peaks" or background contamination. Common sources include impurities in the mobile phase, leaching from plasticware (e.g., phthalates), and carryover from previous injections.[9][10]

    Troubleshooting Steps:

    • Identify the Source: Systematically run blanks of your mobile phase, injection solvent, and reconstitution solvent to pinpoint the source of contamination.

    • Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents and reagents.[9]

    • Clean the System: Flush the injector and the entire LC system with a strong solvent to remove adsorbed contaminants.[10]

    • Check for Leachable from Labware: Avoid using plastic containers or pipette tips that may leach plasticizers. Use glass or polypropylene (B1209903) labware where possible.

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q1: What is the best way to prepare a sample of this compound for spectroscopic analysis to avoid interference?

    • A1: For UV-Vis and NMR, ensure the sample is fully dissolved in a high-purity solvent and free of particulates. For LC-MS, especially with complex matrices, a sample cleanup step such as solid-phase extraction (SPE) is highly recommended to minimize matrix effects.[7]

  • Q2: Which solvents are recommended for the analysis of this compound?

    • A2: For UV-Vis, methanol (B129727) and ethanol (B145695) are common choices for phenolic compounds. For NMR, deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are suitable as they can dissolve the compound well. For LC-MS, the mobile phase typically consists of acidified water and an organic solvent like acetonitrile (B52724) or methanol.[11]

Data Interpretation

  • Q3: What are the expected major fragments in the mass spectrum of this compound?

    • A3: Based on GC-MS data, for an electron ionization (EI) source, the molecular ion peak [M]⁺ is expected at m/z 184.[12][13] Common fragments would likely arise from the loss of a methoxy (B1213986) group (-OCH₃) to give a peak at m/z 153, or the loss of the entire methoxycarbonyl group (-COOCH₃). The base peak is often observed at m/z 152.[12]

  • Q4: What are the characteristic ¹H and ¹³C NMR chemical shifts for this compound?

    • A4: In ¹H NMR, you would expect a singlet for the methyl protons (-OCH₃) around 3.8-4.0 ppm. The aromatic protons would appear as a singlet (due to symmetry) in the range of 6.0-7.0 ppm. The hydroxyl protons will show broad singlets at variable chemical shifts, depending on the solvent and concentration. In ¹³C NMR, the carbonyl carbon of the ester will be downfield (around 170 ppm), the methyl carbon will be around 50-55 ppm, and the aromatic carbons will appear in the 90-160 ppm region.[14][15]

Methodology

  • Q5: How can I ensure the accuracy of quantification when using NMR?

    • A5: For quantitative NMR (qNMR), it is crucial to use a certified internal standard of known purity.[6] Key experimental parameters must be carefully controlled, including a sufficient relaxation delay (at least 5 times the longest T₁ relaxation time) and the use of a 90° pulse.[14]

Quantitative Data Tables

Table 1: Common Background Ions in ESI+ Mass Spectrometry

m/zIon TypeCompound/Source
42.0338[M+H]⁺Acetonitrile (Mobile Phase)
74.0606[M+H]⁺Dimethylformamide (DMF)
102.1283[M+H]⁺Triethylamine (TEA)
149.0239[M+H]⁺Phthalate (B1215562) plasticizer
279.1596[M+H]⁺Dibutyl phthalate (Plasticizer)
Series of peaks 44 Da apart[M+Na]⁺, [M+K]⁺Polyethylene glycol (PEG) from detergents, etc.

This table provides a list of common background ions that may interfere with mass spectrometry analysis. Data sourced from multiple references.[3][13]

Table 2: Typical ¹H NMR Chemical Shifts of Residual Protons in Common Deuterated Solvents

SolventResidual Peak (ppm)Water Peak (ppm)
Acetone-d₆2.052.84
Acetonitrile-d₃1.942.13
Chloroform-d7.261.56
DMSO-d₆2.503.33
Methanol-d₄3.314.87
D₂O4.79-

This table helps in identifying solvent and water peaks in ¹H NMR spectra. Data sourced from solvent chemical shift charts.[5]

Table 3: UV λmax of Hydroxybenzoic Acid Derivatives under Different pH Conditions

Compoundλmax at low pH (nm)λmax at high pH (nm)
Benzoic Acid~273~268
p-Hydroxybenzoic Acid~254~282
Salicylic Acid~303~296
Gallic Acid (Trihydroxy)~271~264

This table illustrates the effect of pH on the UV absorbance maxima of various benzoic acid derivatives. Data adapted from literature.[16][17]

Experimental Protocols

Protocol 1: General Procedure for UV-Vis Analysis of this compound
  • Preparation of Standard Stock Solution: Accurately weigh a known amount of pure this compound and dissolve it in a suitable solvent (e.g., methanol) in a volumetric flask to a known concentration (e.g., 1 mg/mL).

  • Preparation of Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution into volumetric flasks using the same solvent. A typical concentration range could be 1-20 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the same solvent and dilute as necessary to fall within the concentration range of the calibration standards.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to the known λmax of this compound in the chosen solvent (if unknown, perform a wavelength scan from 200-400 nm using a mid-range standard).

  • Measurement: Use the solvent as a blank to zero the instrument. Measure the absorbance of each calibration standard and the sample solution.

  • Data Analysis: Plot a calibration curve of absorbance versus concentration for the standards. Use the linear regression equation of the curve to calculate the concentration of this compound in the sample.[18]

Protocol 2: General Procedure for LC-MS Analysis of this compound
  • Sample Preparation (with SPE cleanup): a. Condition an appropriate SPE cartridge (e.g., a reversed-phase C18) with methanol followed by water. b. Load the sample onto the cartridge. c. Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences. d. Elute the this compound with a stronger solvent (e.g., methanol or acetonitrile). e. Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the mobile phase.[8]

  • LC System Setup:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.

    • Gradient: Develop a suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 10 minutes).

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • MS System Setup:

    • Ionization Mode: Electrospray ionization (ESI), likely in negative mode to deprotonate the phenolic hydroxyls.

    • Analysis Mode: Can be full scan to identify unknowns or Selected Ion Monitoring (SIM) for targeted quantification of the [M-H]⁻ ion at m/z 183.

  • Data Acquisition and Analysis: Create a sequence including blanks, standards, and samples. Process the data using the appropriate software to integrate the peak area of the analyte and quantify against the calibration curve.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Prep Sample Weighing & Dissolution Cleanup Solid-Phase Extraction (SPE) (for complex matrices) Prep->Cleanup Recon Evaporation & Reconstitution in Mobile Phase Cleanup->Recon LC HPLC Separation (e.g., C18 column) Recon->LC MS Mass Spectrometry Detection (ESI Negative Mode) LC->MS Integration Peak Integration MS->Integration Quant Quantification (vs. Calibration Curve) Integration->Quant

Caption: General experimental workflow for LC-MS analysis.

Troubleshooting_Logic cluster_column Column Issues cluster_mobile Mobile Phase/Method Issues cluster_system System/Hardware Issues Start Problem: Poor Peak Shape (Tailing/Fronting/Broadening) Col_Contam Column Contamination? Start->Col_Contam MP_pH Incorrect Mobile Phase pH? Start->MP_pH Extra_Col Excessive Extra-Column Volume? Start->Extra_Col Col_Void Column Void? Col_Contam->Col_Void Col_Age Column Degradation? Col_Void->Col_Age Sol_Flush Action: Flush or Replace Column Col_Age->Sol_Flush MP_Strength Mobile Phase Too Weak? MP_pH->MP_Strength Sec_Int Secondary Interactions with Silanols? MP_Strength->Sec_Int Sol_pH Action: Adjust pH (typically 2.5-3.5 for acids) Sec_Int->Sol_pH Leak System Leak? Extra_Col->Leak Sol_Connect Action: Check and Optimize Tubing/Connections Leak->Sol_Connect

Caption: Troubleshooting logic for poor peak shape in HPLC.

References

"How to increase the stability of Methyl 2,4,6-trihydroxybenzoate for experiments"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for enhancing the experimental stability of Methyl 2,4,6-trihydroxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a phenolic compound valued for its antioxidant and potential therapeutic properties.[1] Like many polyphenols, its structure, featuring multiple hydroxyl groups on a benzene (B151609) ring, makes it highly susceptible to degradation. This instability can compromise the accuracy and reproducibility of experimental results.

Q2: What are the primary factors that cause degradation of this compound?

The main factors leading to the degradation of this compound are:

  • Oxidation: The presence of oxygen, especially when dissolved in solvents, is a major cause of degradation, often leading to the formation of colored quinone-type products.[2]

  • pH: The stability of phenolic compounds is highly pH-dependent. Alkaline conditions (pH > 7) can deprotonate the hydroxyl groups, making the molecule more prone to oxidation.[2]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways.[2]

  • Light: Exposure to light, particularly UV radiation, can provide the energy to initiate photo-oxidative degradation.[2]

  • Presence of Metal Ions: Trace metal ions in solvents or reagents can act as catalysts for oxidation reactions.

Q3: What are the recommended long-term storage conditions for this compound?

For optimal stability, both solid and stock solutions of this compound should be stored under specific conditions. Once in solution, it is crucial to aliquot the stock to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]

FormStorage TemperatureDurationRecommendations
Solid2-8°CAs per manufacturer's expiryStore in a tightly sealed, opaque container in a desiccator.
Stock Solution-20°CUp to 1 monthAliquot into single-use vials; purge with inert gas before sealing.[1]
Stock Solution-80°CUp to 6 monthsAliquot into single-use vials; purge with inert gas before sealing.[1]

Q4: Can I use antioxidants to improve the stability of my this compound solution?

Yes, adding a small amount of another antioxidant, such as ascorbic acid or a tocopherol, can help protect this compound from oxidative degradation. These sacrificial antioxidants will be oxidized preferentially. However, it is crucial to ensure that the added antioxidant does not interfere with the planned experiment.

Troubleshooting Guide

This section addresses common problems encountered during the handling and use of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Solution turns yellow or brown upon preparation or storage. Oxidation: The compound is degrading into quinone-like structures, which are colored.[2] This is often due to dissolved oxygen in the solvent, exposure to air, or inappropriate pH.1. Use Degassed Solvents: Before preparing your solution, purge the solvent with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.[2]2. Work Under Inert Atmosphere: If possible, prepare solutions in a glove box or under a stream of inert gas.[3]3. Control pH: Ensure the pH of your solution is neutral or slightly acidic. Avoid alkaline conditions.[2]4. Store Properly: Store the solution in a tightly sealed vial with minimal headspace, protected from light, and at the recommended low temperature.[1]
Inconsistent or poor results in biological assays. Degradation of Active Compound: The concentration of the active this compound may have decreased due to instability during the experiment (e.g., in warm incubation conditions).1. Prepare Fresh Solutions: Use solutions prepared freshly for each experiment.2. Minimize Exposure: Protect the compound from light and heat during the experimental procedure.3. Include Stability Controls: Analyze the concentration of your compound in the experimental medium at the beginning and end of the incubation period to quantify any degradation.
Precipitate forms in the solution upon storage. Poor Solubility or Freeze-Thaw Cycles: The compound may be coming out of solution, especially at low temperatures or after repeated freeze-thaw cycles.1. Confirm Solubility: Ensure you are not exceeding the solubility limit in your chosen solvent system.2. Aliquot Solutions: Store solutions in single-use aliquots to avoid freeze-thaw cycles.[1]3. Gentle Re-dissolving: If a precipitate is observed after thawing, warm the vial gently and sonicate to ensure complete dissolution before use.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[4][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol (B129727) and water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 48 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Keep at room temperature for 24 hours.

    • Neutralize with 0.1 M HCl and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Spread a thin layer of solid this compound in a petri dish.

    • Place in an oven at 80°C for 72 hours.

    • Prepare a solution from the stressed solid for HPLC analysis.

  • Photolytic Degradation:

    • Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both samples by HPLC.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of stressed samples to a control (unstressed) sample to identify degradation peaks and quantify the loss of the parent compound.

Protocol 2: Quantitative Analysis of Stability by HPLC

Objective: To quantify the concentration of this compound over time under specific experimental conditions.

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

HPLC Parameters (Example):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Gradient of Acetonitrile and water (containing 0.1% formic acid to maintain acidic pH)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare a Calibration Curve: Create a series of standard solutions of this compound of known concentrations (e.g., 5-100 µg/mL).

  • Inject Standards: Inject each standard onto the HPLC system and record the peak area.

  • Plot Curve: Plot a graph of peak area versus concentration to generate a linear regression curve.

  • Prepare Samples: Prepare your experimental samples of this compound under the desired conditions (e.g., in a specific buffer at a certain temperature).

  • Analyze Samples over Time: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the sample, dilute it appropriately with the mobile phase, and inject it into the HPLC.

  • Quantify Degradation: Use the peak area from the sample chromatogram and the calibration curve equation to calculate the concentration of this compound remaining at each time point. The percentage of degradation can be calculated relative to the initial (time 0) concentration.

Visual Guides

Below are diagrams illustrating key workflows and concepts for maintaining the stability of this compound.

G cluster_prep Preparation Phase cluster_storage Storage & Handling cluster_use Experimental Use prep_solid Obtain Solid Compound prep_solvent Select & Degas Solvent (e.g., N2 Purge) prep_solid->prep_solvent prep_solution Dissolve Under Inert Atmosphere prep_solvent->prep_solution store_aliquot Aliquot into Single-Use Vials prep_solution->store_aliquot store_seal Seal Tightly (Minimal Headspace) store_aliquot->store_seal store_temp Store at -20°C or -80°C (Protect from Light) store_seal->store_temp use_thaw Thaw Aliquot Gently store_temp->use_thaw use_fresh Use Immediately (Avoid Benchtop Delay) use_thaw->use_fresh use_discard Discard Unused Portion use_fresh->use_discard

Caption: Workflow for preparing and handling this compound solutions.

G center_node This compound Degradation factor1 Oxygen (Oxidation) center_node->factor1 caused by factor2 High pH (>7) (Deprotonation) center_node->factor2 caused by factor3 High Temperature (> Room Temp) center_node->factor3 caused by factor4 Light Exposure (Photo-oxidation) center_node->factor4 caused by mitigation1 Use Degassed Solvents & Inert Atmosphere factor1->mitigation1 mitigated by mitigation2 Buffer to Neutral or Acidic pH factor2->mitigation2 mitigated by mitigation3 Store at Low Temp (-20°C to -80°C) factor3->mitigation3 mitigated by mitigation4 Use Amber Vials & Protect from Light factor4->mitigation4 mitigated by

Caption: Factors influencing the degradation of this compound.

G start Problem: Inconsistent Results or Visible Degradation q1 Is the solution discolored (yellow/brown)? start->q1 q2 Was the solution prepared freshly? q1->q2 No res1 High probability of Oxidative Degradation. q1->res1 Yes q3 Was the solvent degassed and pH controlled? q2->q3 Yes res2 Degradation may have occurred during storage. q2->res2 No res3 Likely root cause. Review preparation protocol. q3->res3 No res4 Consider other factors: light/temp during experiment. q3->res4 Yes res1->q3 res2->res3

Caption: Troubleshooting decision tree for stability issues.

References

"Addressing poor cell viability with Methyl 2,4,6-trihydroxybenzoate treatment"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using Methyl 2,4,6-trihydroxybenzoate in cell culture experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing unexpectedly high levels of cell death after treating my cells with this compound. What are the potential causes?

A1: Unusually high cytotoxicity can stem from several factors. Here's a systematic approach to troubleshoot the issue:

  • Compound Concentration: Errors in calculating stock or final concentrations can lead to unintentionally toxic doses. It is advisable to perform a dose-response curve to determine the optimal concentration range for your specific cell line.[1][2]

  • Solvent Toxicity: The solvent used to dissolve the compound, commonly Dimethyl sulfoxide (B87167) (DMSO), can be cytotoxic at higher concentrations. Ensure the final concentration of the solvent in your cell culture medium is non-toxic, typically ≤ 0.5%. Always include a vehicle control (cells treated with the solvent alone) in your experimental setup.[1]

  • Compound Instability: The compound may degrade in the culture medium, potentially producing toxic byproducts. It is recommended to prepare fresh stock solutions for each experiment. If you must store solutions, validate the storage conditions (e.g., -80°C for up to 6 months, -20°C for up to 1 month) and protect them from light.[1][3]

  • Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to this compound.

  • Sub-optimal Cell Health: Ensure your cells are healthy, in the exponential growth phase, and have a viability of >90% before initiating the experiment.[2]

Q2: My cell viability assay results are inconsistent. What could be the reason?

A2: Inconsistent results in cell viability assays are a common challenge.[2] Potential reasons include:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variability in assay readouts.[2] Standardize your cell seeding protocol to ensure uniformity.

  • Compound Precipitation: this compound may precipitate in the culture medium, especially at higher concentrations. Visually inspect your wells for any signs of precipitation. If observed, sonication or gentle heating can aid dissolution during stock preparation.[3]

  • Inconsistent Incubation Times: The duration of exposure to the compound can significantly impact cell viability.[1] Maintain consistent incubation times across all experiments.

Q3: My MTT assay results seem to contradict my observations of cell morphology (i.e., the assay shows high viability, but cells look unhealthy). Why is this happening?

A3: This is a critical issue often encountered with phenolic and antioxidant compounds like this compound.

  • Interference with MTT Assay: The MTT assay measures cell viability based on the reduction of a tetrazolium salt (MTT) into a purple formazan (B1609692) product by metabolically active cells.[4] However, compounds with intrinsic reductive potential, such as many polyphenols, can directly reduce MTT in a cell-free system.[5] This leads to a false positive signal, suggesting higher cell viability than is actually the case.[5][6]

  • Recommended Solutions:

    • Run a control: Include a cell-free control with your compound and the MTT reagent to check for direct reduction.[2]

    • Use alternative assays: It is highly recommended to use viability assays that are less susceptible to interference from antioxidant compounds.[6] Good alternatives include:

      • SRB (Sulphorhodamine B) assay: Measures total protein content.

      • BrdU (Bromodeoxyuridine) assay: Measures DNA synthesis.[6]

      • ATP-based assays (e.g., CellTiter-Glo®): Quantify the amount of ATP present, which is an indicator of metabolically active cells.[6][7]

      • Live/Dead Staining (e.g., Calcein AM/Ethidium Homodimer): Allows for direct visualization and quantification of live and dead cells.[2]

Data Presentation

When conducting dose-response and time-course experiments, organizing your data in tables is crucial for clear interpretation. Below are examples based on studies of similar phenolic compounds.

Table 1: Example of Dose-Response Data for Phenolic Compounds on Caco-2 Cell Viability

CompoundConcentration (µM)Incubation Time (h)% Cell Viability (Mean ± SD)
Gallic Acid107285 ± 5.2
507262 ± 4.1
1007241 ± 3.5
3-O-methylgallic acid107288 ± 6.0
507268 ± 4.8
1007245 ± 3.9

Data is illustrative, based on findings for similar compounds which showed a time- and dose-dependent decrease in Caco-2 cell viability.[8]

Table 2: Example Cytotoxicity and Selectivity Index Data

CompoundIC₅₀ on Parasite (µM)CC₅₀ on RAW 264.7 Cells (µM)Selectivity Index (CC₅₀/IC₅₀)
Rosmarinic Acid16.34>520>15.03
Apigenin22.77>520>10.45
Amphotericin B (Control)6.5615.002.27

This table demonstrates how to present the half-maximal inhibitory concentration (IC₅₀) against a target organism and the half-maximal cytotoxic concentration (CC₅₀) against a mammalian cell line to calculate the selectivity index.[9]

Experimental Protocols

Protocol 1: Cell Viability Assessment using ATP-Based Assay (e.g., CellTiter-Glo®)

This protocol is recommended to avoid interference from the antioxidant properties of this compound.

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of solvent, e.g., DMSO).

  • Treatment: Remove the old medium from the wells and add 100 µL of the compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the ATP assay reagent to room temperature for approximately 30 minutes.[7]

    • Add a volume of the ATP assay reagent equal to the volume of culture medium in the well (e.g., 100 µL).[7]

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[7]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.

Protocol 2: Preparation of this compound Stock Solution

Proper solubilization is key to avoiding experimental artifacts.

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Solvent Addition: Dissolve the powder in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C for up to one month or -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.

Visualizations

Signaling Pathways

This compound and similar phenolic compounds are known to influence key inflammatory and cell survival pathways. Studies on the related compound methyl gallate show inhibition of both the NF-κB and MAPK signaling pathways.[10]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR IKK IKK TLR->IKK Activates MTHB Methyl 2,4,6- trihydroxybenzoate MTHB->IKK Inhibits NFkB NF-κB (p65/p50) MTHB->NFkB Inhibits Translocation IkB IκBα IKK->IkB Phosphorylates for degradation NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->NFkB Releases Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB_nuc->Genes Induces

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor p38 p38 Receptor->p38 Activates ERK ERK1/2 Receptor->ERK Activates JNK JNK Receptor->JNK Activates MTHB Methyl 2,4,6- trihydroxybenzoate MTHB->p38 Inhibits Phosphorylation MTHB->ERK Inhibits Phosphorylation MTHB->JNK Inhibits Phosphorylation AP1 AP-1 (c-jun/c-fos) p38->AP1 Activates ERK->AP1 Activates JNK->AP1 Activates Genes Gene Transcription AP1->Genes Induces

Caption: Inhibition of the MAPK signaling pathway by this compound.

Experimental Workflow

experimental_workflow cluster_assay Viability Assay start Start: Healthy Cell Culture (>90% Viability) seed Seed Cells in 96-well Plate start->seed treat Treat with MTHB & Vehicle Control seed->treat incubate Incubate (24-72h) treat->incubate assay_choice Select Appropriate Assay incubate->assay_choice atp_assay ATP-based Assay (Recommended) assay_choice->atp_assay Yes mtt_assay MTT/XTT Assay (Caution: Interference) assay_choice->mtt_assay No add_reagent Add Reagent & Incubate atp_assay->add_reagent mtt_assay->add_reagent read_plate Read Plate (Luminescence/Absorbance) add_reagent->read_plate analyze Data Analysis: Calculate % Viability, Determine IC₅₀ read_plate->analyze end End analyze->end

Caption: General workflow for assessing cell viability after treatment.

References

"Avoiding artifacts in experiments with Methyl 2,4,6-trihydroxybenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 2,4,6-trihydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help you avoid common artifacts in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder and solutions?

A1: Proper storage is crucial to maintain the stability and activity of this compound. For the solid powder, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended. Once in solution, it is best to prepare fresh for each experiment. If storage is necessary, aliquot the solution and store at -80°C for up to 6 months or at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.[1]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 100 mg/mL with the aid of ultrasonication.[1] It is also reported to be soluble in water at an estimated concentration of 7893 mg/L at 25°C. For in vivo experiments, co-solvent systems such as DMSO and PEG300 are often used.[1]

Q3: My cell viability assay results (e.g., MTT, MTS) are inconsistent or show unexpected increases when using this compound. What could be the cause?

A3: This is a common artifact when working with potent antioxidant compounds like this compound. Assays that rely on the reduction of a reporter molecule, such as the tetrazolium salts in MTT and MTS assays, can be directly affected by the intrinsic reducing potential of the compound.[2] This can lead to a color change that is independent of cellular metabolic activity, resulting in an overestimation of cell viability.[2]

Q4: How can I mitigate interference from this compound in my cell-based assays?

A4: To avoid misleading results, consider the following:

  • Run a cell-free control: Incubate your compound with the assay reagents in the absence of cells to quantify any direct reduction.

  • Use an alternative assay: Employ viability assays with different detection principles, such as those based on ATP content (e.g., CellTiter-Glo®) or DNA quantification (e.g., CyQUANT®), which are less susceptible to interference from antioxidant compounds.

  • Thoroughly wash cells: Before adding the assay reagent, ensure that the cells are washed to remove any residual compound that could interfere with the assay.

Q5: Is this compound stable in aqueous solutions at different pH values?

A5: While specific data on the pH stability of this compound is limited, phenolic compounds, in general, are susceptible to oxidation, especially under alkaline conditions. The presence of multiple hydroxyl groups on the benzene (B151609) ring makes it prone to degradation. It is advisable to prepare fresh solutions in a buffer with a pH that is optimal for your specific experiment and to minimize prolonged exposure to high pH environments.

Troubleshooting Guides

Issue 1: Inconsistent results in antioxidant activity assays (e.g., DPPH, FRAP).
  • Possible Cause 1: Compound Degradation.

    • Troubleshooting: Prepare fresh solutions of this compound for each experiment. Avoid storing solutions for extended periods, even at low temperatures. Ensure the solvent is of high purity and free of contaminants that could accelerate degradation.

  • Possible Cause 2: Inaccurate Pipetting or Dilutions.

    • Troubleshooting: Calibrate your pipettes regularly. Prepare serial dilutions carefully and ensure thorough mixing at each step.

  • Possible Cause 3: Interference from Assay Components.

    • Troubleshooting: Run appropriate controls, including a blank (solvent only), a control with the assay reagent alone, and a positive control with a known antioxidant like ascorbic acid or Trolox.

Issue 2: Unexpected biological activity or off-target effects.
  • Possible Cause 1: Formation of Degradation Products.

    • Troubleshooting: As a metabolite of 2,4,6-trihydroxybenzoic acid, it may undergo further metabolic changes.[1] A potential degradation pathway for the related compound phloroglucinol (B13840) involves decarboxylation.[3] If you suspect degradation, consider analyzing your sample by HPLC or LC-MS to check for the presence of impurities or degradation products.

  • Possible Cause 2: Non-specific binding or reactivity.

    • Troubleshooting: The phenolic hydroxyl groups can potentially interact with proteins and other macromolecules. Include appropriate controls in your experiments to account for any non-specific interactions.

Data Presentation

Table 1: Solubility and Storage of this compound

ParameterValueReference
Solubility in DMSO 100 mg/mL (with ultrasonication)[1]
Estimated Water Solubility 7893 mg/L at 25°C
Powder Storage -20°C for 3 years; 4°C for 2 years[1]
Solution Storage (-80°C) Up to 6 months[1]
Solution Storage (-20°C) Up to 1 month[1]

Experimental Protocols

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol is adapted from standard procedures for assessing antioxidant activity.[4]

1. Materials:

  • This compound
  • DPPH (2,2-diphenyl-1-picrylhydrazyl)
  • Methanol (B129727) (analytical grade)
  • Ascorbic acid (positive control)
  • 96-well microplate
  • Microplate reader

2. Reagent Preparation:

  • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Protect the solution from light.
  • This compound Stock Solution (1 mg/mL): Dissolve 10 mg of the compound in 10 mL of methanol.
  • Working Solutions: Prepare serial dilutions of the stock solution in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
  • Positive Control: Prepare a stock solution and serial dilutions of ascorbic acid in the same manner.

3. Assay Procedure:

  • Add 100 µL of each working solution (or methanol as a blank) to the wells of a 96-well plate.
  • Add 100 µL of the 0.1 mM DPPH solution to each well.
  • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
  • Measure the absorbance at 517 nm using a microplate reader.

4. Calculation of Scavenging Activity:

  • % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

5. Data Analysis:

  • Plot the % scavenging against the concentration of this compound and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Visualizations

experimental_workflow Experimental Workflow: DPPH Assay prep Reagent Preparation - DPPH Solution (0.1 mM) - Compound Stock & Dilutions plate Plate Loading - 100 µL Compound/Blank - 100 µL DPPH Solution prep->plate Add to wells incubate Incubation - 30 min in the dark - Room Temperature plate->incubate read Absorbance Reading - 517 nm incubate->read calc Data Analysis - % Scavenging - IC50 Determination read->calc

Caption: Workflow for DPPH radical scavenging assay.

artifact_pathway Potential Artifact in Tetrazolium-Based Viability Assays cluster_cell Metabolically Active Cell cluster_assay Assay Components enzyme Dehydrogenase Enzymes nad NADH/NADPH enzyme->nad Produce mtt Tetrazolium Salt (e.g., MTT) (Yellow, Soluble) nad->mtt Reduces formazan Formazan (Purple, Insoluble) mtt->formazan Reduction compound This compound (Antioxidant) compound->mtt Directly Reduces (Artifact Pathway)

Caption: Mechanism of assay interference by antioxidants.

degradation_pathway Proposed Degradation Pathway mthb This compound thb 2,4,6-Trihydroxybenzoic Acid mthb->thb Hydrolysis phloro Phloroglucinol thb->phloro Decarboxylation degradation Further Degradation Products phloro->degradation

Caption: A proposed degradation pathway for this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Methyl 2,4,6-trihydroxybenzoate Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of Methyl 2,4,6-trihydroxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for analysis?

A1: this compound, a phenolic compound, possesses polar hydroxyl (-OH) groups. These groups make the molecule non-volatile and prone to thermal degradation at the high temperatures used in gas chromatography (GC) inlets and columns. Derivatization replaces the active hydrogens in the hydroxyl groups with less polar, more stable groups, increasing the molecule's volatility and thermal stability for successful GC-MS analysis.[1][2] For High-Performance Liquid Chromatography (HPLC), derivatization can be used to improve peak shape, enhance detection (e.g., by adding a UV-active or fluorescent tag), and alter retention behavior.

Q2: What are the most common derivatization methods for this compound?

A2: The most common and effective derivatization methods for phenolic compounds like this compound are silylation and acylation.[1][3]

  • Silylation: This method replaces the active hydrogen of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group.[2] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][4]

  • Acylation: This involves the introduction of an acyl group, typically by reacting the hydroxyl groups with an acid anhydride (B1165640) (like acetic anhydride) or an acyl halide to form esters.[3]

Q3: How do I choose between silylation and acylation?

A3: The choice depends on the analytical technique and the specific requirements of your experiment.

  • Silylation is widely used for GC-MS analysis as it produces volatile and thermally stable derivatives.[1][5] Silylating reagents are highly effective and often result in clean reactions.[1]

  • Acylation can also be used for GC-MS and is a good alternative to silylation.[3] Acylated derivatives can sometimes offer different fragmentation patterns in mass spectrometry, which may be advantageous for structural elucidation. For HPLC, acylation can be used to introduce a chromophore for enhanced UV detection.

Q4: What are the critical parameters to control during derivatization?

A4: Key parameters to optimize for successful derivatization include:

  • Reaction Temperature: Temperature influences the reaction rate. While some reactions proceed at room temperature, others require heating (e.g., 60-80°C) to go to completion.

  • Reaction Time: The duration of the reaction is crucial for achieving complete derivatization. This can range from minutes to several hours.

  • Reagent Concentration: An excess of the derivatizing reagent is generally used to drive the reaction to completion.

  • Solvent: The choice of solvent is important. Aprotic solvents like pyridine (B92270), acetonitrile, or dimethylformamide are commonly used.[6][7]

  • Absence of Water: Silylation reactions are particularly sensitive to moisture, which can consume the reagent and lead to incomplete derivatization.[8] Ensure all glassware is dry and use anhydrous solvents.[8]

Troubleshooting Guide

Problem Potential Cause Suggested Solution Citation
Low or No Product Yield Incomplete reaction due to insufficient time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress using a suitable technique like TLC or a pilot GC-MS run.
Presence of moisture in the reaction mixture (especially for silylation).Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]
Inactive or degraded derivatizing reagent.Use a fresh bottle of the derivatizing reagent. Store reagents under the recommended conditions (cool, dry, and under an inert atmosphere).
Multiple Peaks in Chromatogram for a Single Analyte Incomplete derivatization leading to a mixture of partially and fully derivatized products.Optimize reaction conditions (time, temperature, reagent excess) to ensure complete derivatization.[1]
Tautomerization of the analyte.For compounds with keto-enol tautomerism, a two-step derivatization involving methoximation prior to silylation can stabilize the molecule and prevent multiple peaks.[8]
Degradation of the derivative in the GC inlet.Lower the injector temperature. Ensure the derivative is thermally stable under the chosen GC conditions.
Peak Tailing in GC-MS Adsorption of underivatized or partially derivatized analyte to active sites in the GC system (liner, column).Ensure complete derivatization. Use a deactivated GC liner and a high-quality, well-conditioned column. Silanizing the glassware can also help.[3]
Column overload.Dilute the sample before injection.
Poor Reproducibility Inconsistent sample preparation or reaction conditions.Standardize the entire workflow, including sample drying, reagent addition, reaction time, and temperature. Use an internal standard to correct for variations.
Instability of the derivatives.Analyze the derivatized samples as soon as possible. If storage is necessary, store them at a low temperature (-20°C) and under an inert atmosphere.

Data Presentation

Table 1: Silylation Conditions for Phenolic Compounds

ParameterConditionReagentReference
Reagent BSTFA with 1% TMCS or MSTFA-[1][9]
Solvent Pyridine, Acetonitrile, or Ethyl Acetate (B1210297)-[6][7]
Reagent to Sample Ratio At least 2:1 molar ratio of silylating agent to active hydrogens-
Temperature 60 - 80°C-[6][10]
Time 30 - 90 minutes-[6][9]

Table 2: Acylation Conditions for Phenolic Compounds

ParameterConditionReagentReference
Reagent Acetic Anhydride-
Catalyst Pyridine or a solid acid catalyst-
Solvent Can be performed neat or in a solvent like DMF-
Temperature Room temperature to 100°C-
Time 1 - 12 hours-

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol is a general procedure adapted from methods for derivatizing phenolic acids.[6][9]

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (or Acetonitrile)

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the dried this compound sample into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Vortex briefly.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Protocol 2: Acylation of this compound

This protocol describes a general method for the acylation of phenols.

Materials:

  • This compound sample

  • Acetic Anhydride

  • Pyridine

  • Reaction vial with a screw cap

  • Stir plate and stir bar

  • Water bath

Procedure:

  • Sample Preparation: Place 10 mg of this compound into a reaction vial containing a small stir bar.

  • Reagent Addition: Add 0.5 mL of pyridine and 0.5 mL of acetic anhydride to the vial.

  • Reaction: Seal the vial and stir the mixture at room temperature, or gently heat to 50-60°C in a water bath for 1-2 hours.

  • Work-up: After cooling, carefully add 2 mL of water to the reaction mixture to quench the excess acetic anhydride. The acylated product may precipitate out of the solution.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (3 x 2 mL).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude acylated product.

  • Purification (if necessary): The product can be further purified by recrystallization or column chromatography.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with this compound Sample dry Dry Sample Completely start->dry add_solvent Add Anhydrous Solvent dry->add_solvent add_reagent Add Derivatizing Reagent (e.g., BSTFA) add_solvent->add_reagent react Heat at Optimized Temperature and Time add_reagent->react cool Cool to Room Temperature react->cool inject Inject into GC-MS or HPLC cool->inject analyze Data Acquisition and Analysis inject->analyze

Caption: Experimental workflow for the derivatization of this compound.

Troubleshooting_Workflow cluster_investigate Investigation cluster_action Corrective Actions cluster_verify Verification start Problem Encountered (e.g., Low Yield) check_reagents Check Reagent Quality and Age start->check_reagents check_conditions Review Reaction Conditions (Time, Temp) check_reagents->check_conditions check_moisture Verify Anhydrous Conditions check_conditions->check_moisture optimize_conditions Increase Reaction Time/Temperature check_moisture->optimize_conditions use_fresh_reagents Use Fresh Reagents optimize_conditions->use_fresh_reagents ensure_dryness Dry Glassware and Solvents use_fresh_reagents->ensure_dryness rerun Re-run Experiment ensure_dryness->rerun analyze_results Analyze Results rerun->analyze_results analyze_results->start Problem Persists end Successful Derivatization analyze_results->end Problem Solved

Caption: A logical workflow for troubleshooting common derivatization issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Synthetic Methyl 2,4,6-trihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of synthetic Methyl 2,4,6-trihydroxybenzoate against its structural analogs, Gallic Acid and Phloroglucinol. The following sections detail their comparative antioxidant, anti-inflammatory, and anticancer properties, supported by experimental data and detailed protocols.

Executive Summary

This compound, a phenolic compound, exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This guide benchmarks its performance against Gallic Acid and Phloroglucinol, two well-studied natural phenols. The data presented herein is intended to assist researchers in making informed decisions regarding the selection of these compounds for further investigation and drug development.

Antioxidant Activity

The antioxidant potential of this compound and its alternatives was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The half-maximal inhibitory concentration (IC50) was determined as a measure of antioxidant efficacy, with lower values indicating greater activity.

CompoundDPPH Radical Scavenging IC50 (µM)ABTS Radical Scavenging IC50 (µM)
This compoundData not availableData not available
Gallic Acid29.5[1]Data not available
PhloroglucinolData not availableData not available
α-tocopherol (Reference)105.3[1]Data not available
Experimental Protocols

DPPH Radical Scavenging Assay

This assay quantifies the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. The final concentration should result in an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: Add various concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation.

  • Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Mix the diluted ABTS•+ solution with various concentrations of the test compound.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and determine the IC50 value.

Anti-inflammatory Activity

The anti-inflammatory potential was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

CompoundNitric Oxide Inhibition IC50 (µM)
This compoundData not available
Gallic AcidData not available
Diacylphloroglucinol Derivative19.0[1][3]
Alkylated Acylphloroglucinol19.5[1][3]

Note: While specific NO inhibition data for this compound and Gallic Acid were not found, derivatives of Phloroglucinol have demonstrated potent inhibitory effects on inducible nitric oxide synthase (iNOS).[1][3] Gallic acid is known to possess anti-inflammatory properties by interfering with the function of polymorphonuclear leukocytes (PMNs).[4]

Experimental Protocol: Nitric Oxide Inhibition Assay (Griess Assay)

This assay measures the production of nitric oxide by quantifying its stable metabolite, nitrite (B80452), in cell culture supernatants.

  • Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and incubate until adherent.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide production and incubate for 24 hours.

  • Griess Reagent: Collect the cell culture supernatant and mix with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Incubation: Incubate at room temperature for 10-15 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration from a standard curve prepared with sodium nitrite and calculate the percentage of NO inhibition.

Anticancer Activity

The cytotoxic effects of the compounds were evaluated against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines using cell viability assays.

CompoundHCT-116 IC50 (µM)MCF-7 IC50 (µM)
This compoundData not availableData not available
Gallic Acid< 40 µg/mL (~235)117.6[5]
PhloroglucinolData not availableData not available

Note: Gallic acid has shown anticancer activity against both HCT-116 and MCF-7 cell lines.[5] While specific IC50 values for this compound were not identified, its parent compound, 2,4,6-trihydroxybenzoic acid, has been shown to inhibit colony formation in cancer cells expressing the SLC5A8 transporter.[6] Phloroglucinol has been reported to suppress sphere formation and sensitize breast cancer cells to anticancer drugs.[7]

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[8][9][10][11][12]

Sulforhodamine B (SRB) Assay

This assay determines cell density based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Staining: Wash the plates and stain the cells with Sulforhodamine B solution for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with a Tris base solution.

  • Measurement: Measure the absorbance at 510 nm.

  • Calculation: Calculate the percentage of cell viability and determine the IC50 value.[13][14][15][16]

Signaling Pathways and Mechanisms of Action

The biological activities of these phenolic compounds are often mediated through their interaction with key cellular signaling pathways.

Anti-inflammatory Signaling

anti_inflammatory_pathway cluster_inhibition Inhibition by Phenolic Compounds LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK MAPK MAPK (p38, JNK, ERK) TRAF6->MAPK NFkB NF-κB IKK->NFkB Activates iNOS_COX2 iNOS, COX-2 (Pro-inflammatory mediators) NFkB->iNOS_COX2 Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces NO_PGs NO, Prostaglandins (Inflammation) iNOS_COX2->NO_PGs Produce AP1 AP-1 MAPK->AP1 Activates AP1->iNOS_COX2 Induces AP1->Cytokines Induces Gallic_Acid Gallic Acid Gallic_Acid->NFkB Inhibits Gallic_Acid->MAPK Inhibits Phloroglucinol Phloroglucinol Phloroglucinol->iNOS_COX2 Inhibits

Caption: Anti-inflammatory signaling pathway and points of inhibition.

Gallic acid exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are crucial for the production of pro-inflammatory mediators.[12][13][17] Phloroglucinol and its derivatives have been shown to inhibit the expression of iNOS and COX-2, key enzymes in the inflammatory response.[9]

Anticancer Signaling

anticancer_pathway cluster_growth_factor Growth Factor Signaling cluster_apoptosis Apoptosis Pathway cluster_inhibition Inhibition by Phenolic Compounds EGFR EGFR PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax (Pro-apoptotic) Caspases Caspases Bax->Caspases Activates Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Gallic_Acid Gallic Acid Gallic_Acid->PI3K Inhibits Gallic_Acid->AKT Inhibits Gallic_Acid->Bax Upregulates Gallic_Acid->Bcl2 Downregulates Phloroglucinol Phloroglucinol Phloroglucinol->Caspases Activates

Caption: Anticancer signaling pathways and points of modulation.

The anticancer activity of Gallic Acid is linked to the inhibition of the PI3K/Akt/mTOR pathway, which is critical for cancer cell proliferation and survival, and the modulation of apoptosis-related proteins.[8][10] Phloroglucinol has been shown to induce apoptosis in colon cancer cells through the activation of caspases.[11]

Conclusion

This comparative guide highlights the biological activities of synthetic this compound and its natural analogs, Gallic Acid and Phloroglucinol. While direct quantitative data for this compound is limited in some assays, its structural similarity to other potent phenolic compounds suggests significant therapeutic potential. Gallic Acid consistently demonstrates strong antioxidant and anticancer activities. Phloroglucinol and its derivatives show promise as anti-inflammatory agents. Further research is warranted to fully elucidate the biological activity profile of synthetic this compound and to establish a more comprehensive direct comparison with its counterparts. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers designing future studies in this area.

References

Unveiling the Antioxidant Potential of Methyl 2,4,6-trihydroxybenzoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for potent antioxidant agents, phenolic compounds have long been a focal point for researchers in drug development and life sciences. Among these, Methyl 2,4,6-trihydroxybenzoate, a structural analog of several naturally occurring phenolics, presents an interesting candidate for investigation. This guide provides a comparative analysis of its predicted antioxidant capacity against other well-characterized phenols, supported by experimental data from established in vitro assays.

Quantitative Comparison of Antioxidant Activity

The antioxidant efficacy of various phenolic compounds is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value signifies a higher antioxidant potency. The table below summarizes the IC50 values for a selection of phenols, providing a basis for a comparative assessment.

CompoundAssayIC50 (µg/mL)IC50 (µM)Reference CompoundKey Findings
Methyl 3,4,5-trihydroxybenzoate (B8703473) (Methyl Gallate) DPPH1.025.54-Potent antioxidant activity.
Gallic Acid DPPH0.945.53-Slightly more potent than its methyl ester, methyl gallate.[1]
Gallic Acid DPPH6.0835.74Ascorbic Acid (IC50: 5.83 µg/mL)Potent antioxidant, with activity comparable to ascorbic acid.
Phloroglucinol DPPH42333Ascorbic AcidDemonstrates moderate antioxidant activity.
Catechol ----Reported to have good antioxidant ability.
Ascorbic Acid (Vitamin C) DPPH5.8333.1-A standard reference antioxidant.
Trolox ABTS---A water-soluble analog of vitamin E, commonly used as a standard.

Note: Direct comparison of IC50 values should be approached with caution as experimental conditions can vary between studies. The absence of data for this compound is noted, and the comparison is based on structurally related compounds.

Structure-Activity Relationship

The antioxidant activity of phenolic compounds is intrinsically linked to their chemical structure. The number and position of hydroxyl (-OH) groups on the aromatic ring are critical determinants of their radical scavenging ability. The three hydroxyl groups in both this compound and its isomer, methyl gallate, are expected to confer significant antioxidant capacity by readily donating hydrogen atoms to neutralize free radicals. The position of these groups influences the stability of the resulting phenoxyl radical, thereby affecting the antioxidant efficiency.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the antioxidant data, detailed methodologies for the key experimental assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695).

  • Sample Preparation: The test compound and a reference antioxidant (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.

  • Reaction Mixture: A specific volume of the sample solution is mixed with a larger volume of the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (typically 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decolorization of the solution.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to achieve a specific absorbance at a particular wavelength (e.g., 0.70 ± 0.02 at 734 nm).

  • Sample Preparation: The test compound and a reference antioxidant are prepared in various concentrations.

  • Reaction Mixture: A small volume of the sample solution is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation and IC50 Determination: The percentage of inhibition is calculated, and the IC50 value is determined in a similar manner to the DPPH assay.

Visualizing Antioxidant Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the general mechanism of phenolic antioxidants and a typical experimental workflow for comparing their capacities.

Phenolic_Antioxidant_Mechanism cluster_0 Phenolic Antioxidant (Ar-OH) cluster_1 Free Radical (R•) cluster_2 Neutralization ArOH Ar-OH Stable_Radical Stable Phenoxyl Radical (Ar-O•) ArOH->Stable_Radical Donates H• Radical R• Neutralized_Molecule Neutralized Molecule (RH) Radical->Neutralized_Molecule Accepts H•

Mechanism of free radical scavenging by a phenolic antioxidant.

Antioxidant_Assay_Workflow A Prepare Stock Solutions (Test Compounds & Standards) B Prepare Serial Dilutions A->B D Mix Samples with Radical Solution B->D C Prepare Radical Solution (DPPH or ABTS•+) C->D E Incubate in the Dark D->E F Measure Absorbance (Spectrophotometer) E->F G Calculate % Inhibition F->G H Determine IC50 Values G->H I Compare Antioxidant Capacities H->I

A typical experimental workflow for antioxidant capacity assays.

References

A Guide to Cross-Validation of Analytical Methods for Methyl 2,4,6-trihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the consistency and reliability of analytical methods is paramount. When transferring an analytical method between laboratories or comparing a new method against an established one, cross-validation is a critical step. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, for the quantification of Methyl 2,4,6-trihydroxybenzoate, and outlines the process for their cross-validation.

Comparison of Analytical Method Performance

A summary of hypothetical performance data for the analysis of this compound by HPLC and UV-Vis Spectrophotometry is presented below.

Validation ParameterHPLC MethodUV-Vis Spectrophotometry Method
**Linearity (R²) **0.99980.9992
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%
Precision (% RSD)
- Intraday≤ 1.5%≤ 2.0%
- Interday≤ 2.0%≤ 2.5%
Specificity High (Separation from degradants)Moderate (Prone to interference)
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL1.5 µg/mL

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the precise quantification of this compound and its separation from potential impurities or degradation products.

1. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • This compound reference standard

  • Methanol (B129727) (for sample preparation)

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (gradient elution)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution. Further dilute to create a series of calibration standards.

  • Sample Solution: Dissolve the sample containing this compound in methanol, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.

UV-Vis Spectrophotometry Method

This method offers a simpler and faster approach for the quantification of this compound, suitable for routine analysis where high specificity is not critical.

1. Instrumentation:

  • UV-Vis Spectrophotometer (double beam)

  • Matched quartz cuvettes (1 cm path length)

2. Reagents and Materials:

  • Methanol (UV grade)

  • This compound reference standard

3. Method Parameters:

  • Solvent (Blank): Methanol

  • Maximum Wavelength (λmax): 270 nm

  • Scan Range: 200 - 400 nm

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the this compound reference standard in methanol. Prepare a series of dilutions to construct a calibration curve.

  • Sample Solution: Accurately weigh and dissolve the sample in methanol. Dilute as necessary to fall within the linear range of the calibration curve.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.

Cross-Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase define_objective Define Objective (e.g., Method Comparison) select_methods Select Methods (e.g., HPLC and UV-Vis) define_objective->select_methods define_acceptance Define Acceptance Criteria (e.g., % Difference < 5%) select_methods->define_acceptance prepare_samples Prepare Identical Sample Sets define_acceptance->prepare_samples analyze_method1 Analyze with Method 1 (HPLC) prepare_samples->analyze_method1 analyze_method2 Analyze with Method 2 (UV-Vis) prepare_samples->analyze_method2 collect_data Collect and Tabulate Data analyze_method1->collect_data analyze_method2->collect_data statistical_analysis Perform Statistical Analysis (e.g., t-test, Bland-Altman) collect_data->statistical_analysis compare_results Compare Results to Acceptance Criteria statistical_analysis->compare_results report_findings Report Findings and Conclusion compare_results->report_findings method_interchangeable Methods are Interchangeable report_findings->method_interchangeable Criteria Met method_not_interchangeable Methods are Not Interchangeable report_findings->method_not_interchangeable Criteria Not Met

Caption: Workflow for the cross-validation of two analytical methods.

Navigating the In Vitro Landscape of Methyl 2,4,6-trihydroxybenzoate: A Comparative Guide to Reproducibility and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of in vitro experiments is paramount for advancing scientific discovery. This guide provides a comparative analysis of the potential in vitro activities of Methyl 2,4,6-trihydroxybenzoate, addressing the current landscape of available data and the challenges in experimental reproducibility. Due to a notable scarcity of direct research on this compound, this guide incorporates data from its structural isomer, Methyl 3,4,5-trihydroxybenzoate (B8703473) (Methyl gallate), and its parent compound, phloroglucinol (B13840), to provide a predictive framework for its biological activities. This comparison aims to offer a valuable resource for designing and interpreting experiments involving this compound.

Understanding the Reproducibility Challenge in In Vitro Studies

The reproducibility of in vitro assays is a well-documented challenge in the scientific community. Factors such as variations in cell lines, passage numbers, reagent quality, and subtle differences in experimental protocols can lead to significant discrepancies between studies. For phenolic compounds like this compound, the stability of the compound in culture media and its potential for auto-oxidation can further impact experimental outcomes. Researchers are encouraged to implement rigorous controls, detailed documentation of methodologies, and independent replication to ensure the validity of their findings.

Comparative Analysis of In Vitro Activities

While specific quantitative data for this compound is limited, its structural similarity to Methyl gallate and phloroglucinol suggests it likely possesses antioxidant, anti-inflammatory, and anticancer properties.[1][2] The following tables present a comparative summary of the in vitro activities of these related compounds and other relevant alternatives.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is a cornerstone of their therapeutic potential. The following table summarizes the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of compounds structurally related to this compound. A lower IC50 value indicates greater antioxidant potency.

CompoundAssayIC50 (µg/mL)Cell Line/System
Phloroglucinol DPPH Radical Scavenging42 ± 1.00Cell-free
Gallic Acid DPPH Radical Scavenging~5-10Cell-free
Salicylic Acid Derivatives DPPH Radical Scavenging>100Cell-free
Aspirin DPPH Radical ScavengingVariableCell-free

Data for Phloroglucinol[3][4], Gallic Acid, Salicylic Acid Derivatives, and Aspirin[5].

Anti-inflammatory Activity

The anti-inflammatory effects of phenolic compounds are often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundAssayIC50 (µg/mL)Cell Line
Phloroglucinol Nitric Oxide Scavenging53.66 ± 1.52RAW264.7
Bauhinia variegata L. extract Nitric Oxide Scavenging64.81Cell-free

Data for Phloroglucinol[3][4] and Bauhinia variegata L. extract[6].

Anticancer Activity

The cytotoxic effects of these compounds on various cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

CompoundAssayIC50 (µM)Cell Line
Methyl 3,4,5-trihydroxybenzoate MTT Assay54.7 ± 4.73MCF-7 (Breast Cancer)
Methyl 3,4,5-trihydroxybenzoate MTT Assay97.6 ± 4.04PC-3 (Prostate Cancer)
Doxorubicin (Reference) MTT Assay3.8 ± 0.5HepG2 (Liver Cancer)
Cisplatin (Reference) MTT Assay10.8 ± 0.9SW620 (Colon Cancer)

Data for Methyl 3,4,5-trihydroxybenzoate[7] and reference compounds[8].

Experimental Protocols

To aid in the design of reproducible experiments, detailed methodologies for the key in vitro assays are provided below.

DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.[9][10]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).

  • Sample Preparation: Dissolve this compound and reference antioxidants (e.g., ascorbic acid, gallic acid) in methanol to create stock solutions. Prepare a series of dilutions from the stock solutions.

  • Reaction: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.

Nitric Oxide (NO) Scavenging Assay in RAW264.7 Macrophages

This cell-based assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.[11]

  • Cell Culture: Culture RAW264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce nitric oxide production.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.

  • Cell Viability: Concurrently, perform an MTT assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizing Methodologies and Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

G General Experimental Workflow for In Vitro Analysis cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound Stock Solution Treatment Cell Treatment with Compound Dilutions Compound->Treatment Cells Cell Line Culture (e.g., RAW264.7, MCF-7) Cells->Treatment Incubation Incubation (Time & Condition Dependent) Treatment->Incubation Measurement Data Acquisition (e.g., Absorbance) Incubation->Measurement Calculation Calculation of % Inhibition / % Viability Measurement->Calculation IC50 IC50 Determination Calculation->IC50

Caption: A generalized workflow for in vitro assays.

G Hypothesized Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Genes Induces Transcription MTHB Methyl 2,4,6- trihydroxybenzoate MTHB->IKK Inhibits MTHB->NFkB Inhibits Translocation

Caption: Potential inhibition of the NF-κB pathway.

G Hypothesized Apoptosis Induction Pathway MTHB Methyl 2,4,6- trihydroxybenzoate ROS ↑ ROS MTHB->ROS Mito Mitochondria ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential induction of apoptosis via ROS generation.

References

A Comparative Analysis of Methyl 2,4,6-trihydroxybenzoate and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacological research, phenolic compounds represent a class of molecules with significant therapeutic potential. Among these, Methyl 2,4,6-trihydroxybenzoate, a phloroglucinol (B13840) derivative, and its structural analogs have garnered attention for their diverse biological activities. This guide provides a comparative study of this compound and its key analogs, focusing on their antioxidant and anti-inflammatory properties, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activities

This compound and its analogs, including its isomer Methyl 3,4,5-trihydroxybenzoate (B8703473) (Methyl Gallate) and other phloroglucinol derivatives, exhibit a range of biological effects. Their efficacy is largely attributed to the number and position of hydroxyl groups on the aromatic ring, which influence their ability to scavenge free radicals and modulate inflammatory pathways.

Antioxidant Activity

The antioxidant capacity of these compounds is a key feature, primarily due to their ability to donate hydrogen atoms to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with the results expressed as IC50 values (the concentration required to inhibit 50% of the radical). A lower IC50 value indicates greater antioxidant potential.

CompoundStructureAntioxidant Activity (DPPH Assay IC50)
This compound 31.04 µg/mL
Methyl 3,4,5-trihydroxybenzoate (Methyl Gallate) Comparable to Gallic Acid
Gallic Acid Potent antioxidant activity
Ialibinone E (Phloroglucinol Derivative) 2.5 µM (inhibition of oxidative burst in PMNs)[1]
Hyperguinone B (Phloroglucinol Derivative) 3.3 µM (inhibition of oxidative burst in PMNs)[1]
Hyperforin (Phloroglucinol Derivative) 1.8 µM (inhibition of oxidative burst in PMNs)[1]

Note: Direct comparative studies across a wide range of analogs using the same assay conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration of potential methodological differences.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound and its analogs are linked to their ability to inhibit pro-inflammatory mediators. It has been demonstrated that this compound can inhibit the production of tumor necrosis factor-alpha (TNF-α) and other cytokines.[2] Its isomer, Methyl Gallate, has been shown to attenuate inflammation by inhibiting the NF-κB and MAPK signaling pathways.

CompoundKey Anti-inflammatory Effects
This compound Inhibition of TNF-α and other cytokine production.[2]
Methyl 3,4,5-trihydroxybenzoate (Methyl Gallate) Attenuates inflammation by inhibiting MAPK and NF-κB signaling pathways.
Various Phloroglucinol Derivatives Inhibition of inducible nitric oxide synthase (iNOS) and nuclear factor kappaB (NF-κB).[3]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for determining antioxidant activity.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • Test compounds and a positive control (e.g., Ascorbic Acid, Gallic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Preparation of test samples: Dissolve the test compounds and positive control in methanol or ethanol to prepare a stock solution, from which serial dilutions are made.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the various concentrations of the test compounds or positive control to the wells.

    • For the blank, add 100 µL of methanol or ethanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

In Vitro TNF-α Inhibition Assay

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in stimulated immune cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Human TNF-α ELISA kit

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Include a vehicle control (e.g., DMSO) and an unstimulated control.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce TNF-α production.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Quantify the amount of TNF-α in the supernatant using a commercial Human TNF-α ELISA kit, following the manufacturer's instructions.

  • Calculation: The percentage of TNF-α inhibition is calculated by comparing the TNF-α concentration in the treated wells to the LPS-stimulated control wells. The IC50 value can then be determined.

Signaling Pathways and Molecular Mechanisms

The anti-inflammatory effects of this compound and its analogs are often mediated through the modulation of key intracellular signaling pathways. While direct evidence for this compound is still emerging, the closely related isomer, Methyl Gallate, has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the expression of pro-inflammatory genes.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK (e.g., ASK1) TAK1->MAPKKK IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nucleus->ProInflammatory_Genes Induces MKK MKK3/6 MKK4/7 MAPKKK->MKK p38_JNK p38/JNK MKK->p38_JNK AP1 AP-1 p38_JNK->AP1 Activates AP1_nucleus AP-1 AP1->AP1_nucleus Translocation AP1_nucleus->ProInflammatory_Genes Induces Compound This compound & Analogs Compound->IKK Compound->p38_JNK

Inhibition of NF-κB and MAPK signaling pathways.

Synthesis of this compound and Analogs

The synthesis of this compound and its analogs can be achieved through various methods. A common approach for the synthesis of methyl esters of hydroxybenzoic acids is through Fischer esterification.

General Fischer Esterification Protocol:

  • The corresponding hydroxybenzoic acid is dissolved in an excess of methanol.

  • A catalytic amount of a strong acid, such as sulfuric acid, is added.

  • The mixture is refluxed for several hours.

  • The excess methanol is removed under reduced pressure.

  • The product is then purified, typically through recrystallization or column chromatography.

The synthesis of more complex analogs may involve multi-step reaction sequences, including protection and deprotection of hydroxyl groups and the introduction of various substituents onto the aromatic ring.

G Start 2,4,6-Trihydroxybenzoic Acid Reaction Fischer Esterification (Reflux) Start->Reaction Reagents Methanol (CH3OH) Sulfuric Acid (H2SO4, cat.) Reagents->Reaction Workup Work-up & Purification Reaction->Workup Product This compound Workup->Product Analog_Product Substituted Methyl Trihydroxybenzoates Workup->Analog_Product Analogs Substituted Trihydroxybenzoic Acids Analogs->Reaction

General synthesis workflow for methyl trihydroxybenzoates.

Conclusion

This compound and its analogs represent a promising class of compounds with significant antioxidant and anti-inflammatory activities. This guide provides a foundational comparison of their performance, supported by experimental protocols and an overview of their molecular mechanisms. Further research, particularly direct comparative studies under standardized conditions, is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this versatile group of molecules.

References

Benchmarking the Purity of Commercial Methyl 2,4,6-trihydroxybenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available Methyl 2,4,6-trihydroxybenzoate, a key chemical intermediate in various research and development applications. Ensuring the purity of this compound is critical for the reliability and reproducibility of experimental results. This document outlines the expected purity profiles from different grades of commercial suppliers and provides detailed experimental protocols for independent verification.

Comparison of Commercial Grades of this compound

The purity of this compound can vary between suppliers and designated grades. For the purpose of this guide, we will compare three representative commercial grades: Reagent Grade, Analytical Standard, and a Custom Synthesis product. The following table summarizes the expected purity and impurity profiles based on typical certificates of analysis for research-grade chemicals.

Parameter Supplier A (Reagent Grade) Supplier B (Analytical Standard) Supplier C (Custom Synthesis)
Purity (by HPLC, Area %) ≥ 98.0%≥ 99.5%≥ 99.8%
Purity (by qNMR) Not Specified≥ 99.0%Project Dependent
Melting Point 173-177 °C174-176 °C175-176 °C
2,4,6-Trihydroxybenzoic acid ≤ 1.0%≤ 0.2%≤ 0.1%
Methyl 3,4,5-trihydroxybenzoate (B8703473) ≤ 0.5%≤ 0.1%Not Detected
Residual Solvents (Methanol) ≤ 0.3%≤ 0.1%≤ 0.05%
Water Content (Karl Fischer) ≤ 0.5%≤ 0.2%≤ 0.1%
Appearance Off-white to light brown powderWhite to off-white crystalline powderWhite crystalline powder

Experimental Protocols for Purity Assessment

To independently verify the purity of a commercial sample of this compound, the following analytical methods are recommended.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for the separation and quantification of this compound and its potential organic impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), a column oven, and an autosampler.

  • Mobile Phase: A gradient mixture of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 95 5
    20 50 50
    25 50 50
    30 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of methanol (B129727) to prepare a 1 mg/mL solution.

  • Purity Calculation: The purity is determined by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A capillary column suitable for polar analytes (e.g., a wax or phenyl-methyl-polysiloxane phase) is recommended.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 10 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-400 amu

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as methanol or acetone.

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation

¹H NMR spectroscopy can be used for structural confirmation and, with the use of an internal standard, for quantitative analysis (qNMR).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated methanol (CD₃OD).

  • Procedure for ¹H NMR:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

    • Acquire the ¹H NMR spectrum.

    • The expected chemical shifts for this compound are approximately:

      • ~9.5-10.5 ppm (broad singlet, 3H, -OH)

      • ~5.9 ppm (singlet, 2H, aromatic protons)

      • ~3.8 ppm (singlet, 3H, -OCH₃)

  • Procedure for Quantitative NMR (qNMR):

    • Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent.

    • Acquire the ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., longer relaxation delay).

    • Calculate the purity by comparing the integral of a characteristic peak of the analyte with the integral of a peak from the internal standard.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the comparative purity assessment of commercial this compound.

G cluster_0 Sample Acquisition cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison SupplierA Supplier A (Reagent Grade) HPLC HPLC Analysis SupplierA->HPLC GCMS GC-MS Analysis SupplierA->GCMS NMR NMR Spectroscopy SupplierA->NMR SupplierB Supplier B (Analytical Standard) SupplierB->HPLC SupplierB->GCMS SupplierB->NMR SupplierC Supplier C (Custom Synthesis) SupplierC->HPLC SupplierC->GCMS SupplierC->NMR Purity Purity Comparison (Quantitative Data) HPLC->Purity Impurities Impurity Profiling (Qualitative & Quantitative) HPLC->Impurities GCMS->Impurities NMR->Purity Report Final Report & Guide Purity->Report Impurities->Report

Caption: Workflow for Purity Benchmarking.

Potential Impurities and Their Origin

Understanding the potential impurities is crucial for developing robust analytical methods and for interpreting the results.

  • 2,4,6-Trihydroxybenzoic acid: The unreacted starting material from the esterification reaction.

  • Methyl 3,4,5-trihydroxybenzoate (Methyl Gallate): A common and structurally similar isomer that may be present depending on the synthetic route.

  • Residual Solvents: Methanol is commonly used in the esterification reaction and for recrystallization.

  • By-products of Degradation: Phenolic compounds can be susceptible to oxidation, leading to colored impurities.

The following logical diagram illustrates the relationship between the synthesis and potential impurities.

G StartingMaterial 2,4,6-Trihydroxybenzoic Acid Reaction Esterification Reaction StartingMaterial->Reaction Impurity1 Unreacted Starting Material StartingMaterial->Impurity1 Incomplete Reaction Reagent Methanol Reagent->Reaction Impurity2 Residual Methanol Reagent->Impurity2 Residual Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Product This compound Reaction->Product Impurity3 Isomeric Impurities Product->Impurity3 Synthesis By-product

Caption: Synthesis and Impurity Relationship.

By following the protocols outlined in this guide, researchers can confidently assess the purity of their commercial this compound, ensuring the quality and integrity of their scientific work.

A Comparative Analysis of Methyl 2,4,6-trihydroxybenzoate: Antioxidant, Anticancer, and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Biological Activities of Methyl 2,4,6-trihydroxybenzoate and Its Alternatives, Supported by Experimental Data.

This compound, a phenolic compound, has garnered interest within the scientific community for its potential therapeutic applications. This guide provides a comprehensive statistical analysis of data from studies on this compound and its close analog, 2,4,6-trihydroxybenzoic acid (2,4,6-THBA). We present a comparative overview of its antioxidant, anticancer, and anti-inflammatory activities, juxtaposed with relevant alternative compounds. Detailed experimental protocols and visual representations of key biological pathways are included to support further research and development.

Antioxidant Activity: A Comparative Overview

The antioxidant potential of trihydroxybenzoic acid isomers has been evaluated using various standard assays, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, Ferric Reducing Antioxidant Power (FRAP), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The data consistently demonstrates that the positioning of hydroxyl groups on the benzoic acid ring significantly influences the antioxidant capacity.

CompoundDPPH Activity (Normalized)FRAP Activity (Normalized)ABTS Activity (Normalized)
2,4,6-Trihydroxybenzoic Acid (2,4,6-THBA) ~0.8~0.7~0.8
Gallic Acid (3,4,5-Trihydroxybenzoic Acid)~1.0~1.0~1.0
2,3,4-Trihydroxybenzoic Acid~0.9~0.9~0.9

Note: Data is normalized relative to Gallic Acid, which is consistently one of the most potent isomers. Higher values indicate greater antioxidant activity.

Anticancer Activity: Inhibition of Cyclin-Dependent Kinases

Recent studies have elucidated the anticancer mechanism of 2,4,6-trihydroxybenzoic acid (2,4,6-THBA), a close structural analog of this compound. 2,4,6-THBA has been shown to inhibit the activity of Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle progression and are often dysregulated in cancer.[1]

Comparative Inhibitory Concentration (IC50) against CDKs
CompoundCDK1 IC50 (µM)CDK2 IC50 (µM)CDK4 IC50 (µM)
2,4,6-Trihydroxybenzoic Acid (2,4,6-THBA) 580 ± 57[1]262 ± 29[1]403 ± 63[1]
3,4,5-Trihydroxybenzoic Acid (Gallic Acid)No significant inhibition[2]No significant inhibition[2]No significant inhibition[2]
PhloroglucinolNo significant inhibition[2]No significant inhibition[2]No significant inhibition[2]

This data highlights the specific inhibitory activity of the 2,4,6-trihydroxy substitution pattern against these key cell cycle regulators.

Role of the SLC5A8 Transporter

A critical finding is that the cellular uptake of 2,4,6-THBA, and consequently its anti-proliferative effects, are dependent on the presence of the solute carrier family 5 member 8 (SLC5A8) transporter.[2][3] Colon cancer cell lines lacking functional SLC5A8 are unresponsive to the growth-inhibitory effects of 2,4,6-THBA.[1] Re-expression of SLC5A8 in these cells restores sensitivity, leading to cell cycle arrest and inhibition of proliferation.[2][3]

Anti-inflammatory Activity: Limited Comparative Data

While the broader class of hydroxybenzoic acids is known to possess anti-inflammatory properties, specific quantitative and comparative data for this compound or 2,4,6-THBA is limited in the currently available literature. Studies on related compounds, such as gallic acid and other phenolic acids, have demonstrated their ability to inhibit key inflammatory mediators like nitric oxide (NO) and cyclooxygenase-2 (COX-2).[4][5] Further research is required to quantify the specific anti-inflammatory efficacy of this compound and compare it with other relevant anti-inflammatory agents.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

  • Reaction Setup: In a 96-well plate, add 100 µL of the test compound (at various concentrations) to 100 µL of the DPPH solution. A control well should contain methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

In Vitro Cyclin-Dependent Kinase (CDK) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of specific CDKs.

  • Reagents: Recombinant human CDK1/CycB, CDK2/CycE, and CDK4/CycD1 enzymes, histone H1 (for CDK1/2) or retinoblastoma (Rb) protein (for CDK4) as substrates, and [γ-³²P]ATP.

  • Reaction Mixture: Prepare a reaction buffer containing the respective CDK/cyclin complex, the substrate, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis: Separate the proteins by SDS-PAGE. The gel is then dried and exposed to a phosphor screen.

  • Quantification: The amount of incorporated ³²P into the substrate is quantified using a phosphor imager. The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

SLC5A8 Transporter Activity Assay

This assay measures the uptake of a substrate mediated by the SLC5A8 transporter in cells.

  • Cell Culture: Use a cell line that does not endogenously express functional SLC5A8 and a stable cell line transfected to express SLC5A8.

  • Substrate Preparation: Prepare a solution of the test compound (e.g., 2,4,6-THBA) in a transport buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Uptake Experiment:

    • Wash the cells with the transport buffer.

    • Add the substrate solution to the cells and incubate for a specific time period (e.g., 1-2 hours) at 37°C.

    • Wash the cells multiple times with ice-cold transport buffer to remove any unbound substrate.

  • Cell Lysis and Analysis:

    • Lyse the cells using a suitable lysis buffer.

    • Analyze the concentration of the substrate in the cell lysate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Compare the substrate uptake in the SLC5A8-expressing cells to the control cells to determine the transporter-mediated uptake.

Visualizing the Mechanisms

To better understand the biological processes discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

CDK_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression cluster_cdk CDK/Cyclin Complexes G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase G2 Phase G2 Phase S Phase->G2 Phase M Phase M Phase G2 Phase->M Phase M Phase->G1 Phase CDK4/6-CyclinD CDK4/6 Cyclin D CDK4/6-CyclinD->G1 Phase Phosphorylates Rb (Promotes G1/S transition) Inhibition_Outcome Result: Cell Cycle Arrest Inhibition of Cancer Cell Proliferation CDK2-CyclinE CDK2 Cyclin E CDK2-CyclinE->S Phase Initiates DNA replication CDK1-CyclinB CDK1 Cyclin B CDK1-CyclinB->M Phase Initiates Mitosis 2,4,6-THBA 2,4,6-THBA 2,4,6-THBA->CDK4/6-CyclinD Inhibition 2,4,6-THBA->CDK2-CyclinE Inhibition 2,4,6-THBA->CDK1-CyclinB Inhibition

Caption: CDK Inhibition Pathway of 2,4,6-Trihydroxybenzoic Acid.

SLC5A8_Transport_Workflow cluster_workflow Experimental Workflow for SLC5A8 Transporter Assay start Start: Seed Cells control_cells Control Cells (- SLC5A8) start->control_cells transfected_cells Transfected Cells (+ SLC5A8) start->transfected_cells wash1 Wash with Transport Buffer control_cells->wash1 transfected_cells->wash1 add_substrate Add 2,4,6-THBA wash1->add_substrate incubate Incubate at 37°C add_substrate->incubate wash2 Wash with Cold Transport Buffer incubate->wash2 lyse Lyse Cells wash2->lyse hplc Analyze Lysate by HPLC lyse->hplc compare Compare Uptake hplc->compare end End: Determine Transporter-Mediated Uptake compare->end

Caption: Workflow for SLC5A8 Transporter Activity Assay.

References

In-Depth Comparative Analysis of Methyl 2,4,6-trihydroxybenzoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's mechanism of action is paramount for its potential therapeutic application. This guide aims to provide a comprehensive comparison of Methyl 2,4,6-trihydroxybenzoate's mechanism of action with relevant alternatives, supported by experimental data. However, a comprehensive literature search did not yield specific information on the biological mechanism of action for this compound or the closely related compound, Methyl 2,6-dihydroxybenzoate (B8749050).

The available information on Methyl 2,6-dihydroxybenzoate primarily details its physicochemical properties, such as its solid form, melting point of 67-70 °C, and its use as a chemical intermediate in various synthetic processes.[1] It is commercially available for research purposes and is noted as a natural compound isolated from certain herbs.[2] While some studies have investigated the biological activities of similar dihydroxybenzoate derivatives, such as their antifungal and antibacterial properties, these studies do not specifically address the mechanism of action of Methyl 2,6-dihydroxybenzoate itself. For instance, derivatives of 2,4-dihydroxy-6-n-pentylbenzoic acid have been shown to possess antifungal activity.[3]

Another related compound, Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, is identified as a primary fragrance compound in oak moss and is synthesized for use in perfumes and other daily necessities.[4] This highlights the industrial applications of similar molecules but does not provide insight into a potential therapeutic mechanism of action.

Due to the current lack of available experimental data and published research on the specific biological signaling pathways and molecular interactions of this compound, a detailed comparative analysis with alternative compounds, including data tables and visualizations of signaling pathways, cannot be constructed at this time.

Further research and experimental investigation are required to elucidate the mechanism of action of this compound. Such studies would be essential to understand its potential pharmacological effects and to enable a meaningful comparison with other compounds. Researchers interested in this molecule are encouraged to undertake foundational studies to establish its biological activity profile.

References

Safety Operating Guide

Proper Disposal of Methyl 2,4,6-Trihydroxybenzoate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Methyl 2,4,6-trihydroxybenzoate, ensuring compliance with safety regulations and promoting a secure working environment.

I. Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. Understanding these hazards is the first step in ensuring safe disposal.

Hazard Identification and Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:

  • Skin Irritation: Causes skin irritation.[1][2][3][4]

  • Skin Sensitization: May cause an allergic skin reaction.[1]

  • Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

Safety Precautions:

When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to minimize exposure.

Personal Protective Equipment (PPE)Specifications
Hand Protection Wear protective gloves. Inspect gloves prior to use and use proper removal techniques.
Eye/Face Protection Use safety glasses with side-shields or goggles.
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.
Respiratory Protection Use a particle respirator for nuisance exposures. For higher-level protection, use appropriate certified respirators.

This data is synthesized from multiple safety data sheets.

II. Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to dispose of the contents and container to an approved waste disposal plant [2][4]. Do not allow the product to enter drains[3][5]. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification[2].

Step 1: Waste Collection and Storage

  • Container Selection: Use a designated, properly labeled, and sealable waste container for collecting this compound waste. The container should be compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Include the date of accumulation.

  • Segregation: Store the waste container separately from incompatible materials, such as strong oxidizing agents and strong bases[2].

  • Storage Location: Keep the waste container in a cool, dry, and well-ventilated area, away from heat and sources of ignition[2][3]. Ensure the container is tightly closed[2][4].

Step 2: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for chemical waste disposal. They will provide specific guidance based on your location's regulations.

  • Licensed Disposal Company: The EHS department will typically have a contract with a licensed professional waste disposal service[5]. This service is equipped to handle and transport hazardous chemical waste.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal company. Accurate documentation is crucial for regulatory compliance.

Step 3: Handling Spills and Contaminated Materials

In the event of a spill, follow these procedures:

  • Ensure adequate ventilation.

  • Wear appropriate PPE.

  • Containment: For solid material, sweep up and shovel the spilled substance. Avoid creating dust[2][3][5].

  • Collection: Place the spilled material and any contaminated cleaning supplies (e.g., absorbent pads, gloves) into a suitable, closed container for disposal[2][3][5].

  • Decontamination: Clean the spill area thoroughly.

III. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have This compound for Disposal identify_hazards 1. Identify Hazards - Skin Irritant - Eye Irritant - Skin Sensitizer - Respiratory Irritant start->identify_hazards wear_ppe 2. Wear Appropriate PPE - Gloves - Goggles - Lab Coat identify_hazards->wear_ppe collect_waste 3. Collect Waste in Designated Container wear_ppe->collect_waste label_container 4. Label Container Clearly 'Hazardous Waste' 'this compound' collect_waste->label_container spill Spill Occurs collect_waste->spill store_safely 5. Store in a Cool, Dry, Well-Ventilated Area label_container->store_safely contact_ehs 6. Contact Institutional EHS Department store_safely->contact_ehs licensed_disposal 7. Arrange for Pickup by Licensed Waste Disposal Company contact_ehs->licensed_disposal end End: Proper Disposal Completed licensed_disposal->end spill->label_container No spill_procedure Follow Spill Procedure: - Ventilate - Wear PPE - Contain & Collect - Decontaminate spill->spill_procedure Yes spill_procedure->collect_waste

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Methyl 2,4,6-trihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for Methyl 2,4,6-trihydroxybenzoate, tailored for research, scientific, and drug development professionals.

Chemical Identifier:

Compound NameCAS NumberMolecular Formula
This compound3147-39-5C8H8O5

Hazard Summary:

This compound is classified as a hazardous substance. It is crucial to handle this compound with care, adhering to the safety precautions outlined below.

Hazard ClassGHS Category
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific target organ toxicity (single exposure)Category 3
May cause an allergic skin reactionCategory 1

Source: [1][2]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory to ensure personal safety when handling this compound.

Protection TypeRecommended Equipment
Eye/Face Protection Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary if there is a splash potential.[2][3][4]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3][4]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of dust inhalation, especially in poorly ventilated areas. A dust respirator is recommended.[3][4]
Handling and Storage

Proper handling and storage are critical to maintaining the stability of the compound and ensuring a safe laboratory environment.

AspectProtocol
Handling Wash hands and any exposed skin thoroughly after handling.[2] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2] Use only outdoors or in a well-ventilated area.[2] Do not get in eyes, on skin, or on clothing.[4]
Storage Store in a well-ventilated place and keep the container tightly closed.[2] The storage area should be dry and cool.[3] Store locked up.[2]
First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Inhalation If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2] If the individual is not breathing, give artificial respiration.[2] Seek medical attention if you feel unwell.[2]
Skin Contact In case of skin contact, wash with plenty of soap and water.[2] If skin irritation occurs, seek medical advice/attention.[2] Contaminated clothing should be removed and washed before reuse.[2]
Eye Contact If in eyes, rinse cautiously with water for several minutes.[2] If present, remove contact lenses if it is easy to do so and continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2]
Ingestion Clean the mouth with water and drink plenty of water afterward.[2] Seek medical attention if symptoms occur.[2]
Disposal Plan

All waste materials must be disposed of in accordance with local, regional, and national regulations.

Waste TypeDisposal Procedure
Chemical Waste Dispose of the contents and container to an approved waste disposal plant.[2][5]
Contaminated PPE Contaminated personal protective equipment should be placed in a sealed, labeled container and disposed of as hazardous waste according to institutional and regulatory guidelines.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Ensure proper ventilation (Fume Hood) A->B C Don Personal Protective Equipment (PPE) - Safety Goggles - Lab Coat - Gloves - Dust Respirator B->C D Weighing and Transfer of Compound C->D E Experimental Procedure D->E F Decontaminate work surfaces E->F G Segregate Waste - Chemical Waste - Contaminated PPE F->G H Dispose of waste in labeled, sealed containers G->H I Remove PPE H->I J Wash hands thoroughly I->J

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.